molecular formula C10H9NO6 B1631687 Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate CAS No. 52791-03-4

Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate

Cat. No.: B1631687
CAS No.: 52791-03-4
M. Wt: 239.18 g/mol
InChI Key: LJOUDGUKJXHDQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate is a useful research compound. Its molecular formula is C10H9NO6 and its molecular weight is 239.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 6-nitro-2,3-dihydro-1,4-benzodioxine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6/c1-15-10(12)6-4-8-9(17-3-2-16-8)5-7(6)11(13)14/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOUDGUKJXHDQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1[N+](=O)[O-])OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-benzodioxane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This guide provides a comprehensive technical overview of a proposed synthetic pathway toward a specific derivative, Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate. We will dissect a logical, two-step synthetic sequence beginning with the formation of a key benzodioxane intermediate, followed by an electrophilic nitration. Crucially, this paper addresses the significant challenge of regioselectivity in the nitration step. Standard principles of electrophilic aromatic substitution predict substitution at positions other than the desired C-7. This guide will therefore explore the underlying mechanistic rationale for the expected products and discuss the synthetic complexities involved in achieving the specifically named, electronically disfavored isomer. This analysis is tailored for researchers, chemists, and drug development professionals seeking to synthesize and understand this class of molecules.

Introduction: The Benzodioxane Scaffold and the Synthetic Challenge

The 1,4-benzodioxane ring system is a cornerstone in the development of therapeutics, with derivatives showing promise as antihypertensives, anticancer agents, and compounds targeting various receptors and enzymes.[1][4][5] The precise placement of substituents on the aromatic ring is critical for modulating pharmacological activity.

The synthesis of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate presents a fascinating case study in synthetic strategy. The target molecule requires the construction of the benzodioxane ring and the introduction of a nitro group onto a specifically substituted benzene ring. While the formation of the core scaffold is well-established, the subsequent nitration step poses a significant regiochemical question. The interplay between the electron-donating 1,4-dioxane ring and the electron-withdrawing methyl carboxylate group dictates the position of electrophilic attack. This guide will first detail the robust synthesis of the key precursor and then provide a deep dive into the mechanistic factors governing the challenging nitration step.

Part I: Synthesis of the Key Intermediate: Methyl 1,4-benzodioxane-6-carboxylate

The most logical and efficient pathway to the target molecule begins with the synthesis of the un-nitrated precursor, Methyl 1,4-benzodioxane-6-carboxylate. This is achieved via a Williamson ether synthesis, a classic and reliable method for forming ether linkages.

Reaction Scheme: Step 1
Reaction scheme showing the synthesis of Methyl 1,4-benzodioxane-6-carboxylate from Methyl 3,4-dihydroxybenzoate and 1,2-dibromoethane.
  • Caption: Synthesis of Methyl 1,4-benzodioxane-6-carboxylate (2) from Methyl 3,4-dihydroxybenzoate (1).

Causality and Mechanistic Insights

This reaction proceeds by the double alkylation of the catechol derivative, Methyl 3,4-dihydroxybenzoate.

  • Deprotonation: A suitable base, such as potassium carbonate (K₂CO₃), deprotonates the two phenolic hydroxyl groups of the starting material (1), forming a more nucleophilic diphenoxide intermediate.

  • Nucleophilic Attack: The diphenoxide then acts as a nucleophile, attacking the electrophilic carbon atoms of 1,2-dibromoethane in a sequence of two Sₙ2 reactions. The first attack forms a C-O bond and displaces one bromide ion.

  • Intramolecular Cyclization: The resulting intermediate undergoes a rapid intramolecular Sₙ2 reaction, where the second phenoxide attacks the other carbon atom of the bromoethyl group, displacing the second bromide ion and closing the six-membered dioxane ring to yield the product (2).

Detailed Experimental Protocol: Synthesis of Methyl 1,4-benzodioxane-6-carboxylate (2)

This protocol is adapted from analogous procedures for forming 1,4-benzodioxane rings from catechols.[4][5]

  • Reagent Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 3,4-dihydroxybenzoate (1) (16.8 g, 0.1 mol), anhydrous potassium carbonate (K₂CO₃) (41.4 g, 0.3 mol), and 250 mL of anhydrous acetone.

  • Addition of Alkylating Agent: While stirring the suspension vigorously, add 1,2-dibromoethane (28.2 g, 0.15 mol) dropwise over 15 minutes.

  • Reaction: Heat the reaction mixture to reflux and maintain for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with fresh acetone (2 x 50 mL).

  • Extraction: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator. Dissolve the resulting residue in dichloromethane (200 mL). Wash the organic layer sequentially with water (2 x 100 mL), 2N aqueous NaOH (2 x 100 mL) to remove any unreacted starting material, and finally with brine (100 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product. The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel to afford Methyl 1,4-benzodioxane-6-carboxylate (2) as a white solid.

ReagentMolar Mass ( g/mol )Amount (moles)Volume/Mass
Methyl 3,4-dihydroxybenzoate168.150.116.8 g
1,2-Dibromoethane187.860.1513.0 mL / 28.2 g
Potassium Carbonate138.210.341.4 g
Acetone58.08-250 mL
Expected Yield:194.18~70-85%~13.6 - 16.5 g

Part II: Electrophilic Nitration & The Regioselectivity Challenge

With the key intermediate (2) in hand, the next step is the introduction of a nitro group onto the aromatic ring via electrophilic aromatic substitution (EAS).

Proposed Reaction Scheme: Step 2
Reaction scheme showing the nitration of Methyl 1,4-benzodioxane-6-carboxylate.
  • Caption: Nitration of intermediate (2) to yield nitro-substituted products.

Authoritative Grounding: The Causality of Directing Groups in EAS

The central challenge in synthesizing the target molecule lies in controlling the position of nitration. The outcome is governed by the electronic properties of the substituents already on the benzene ring.[6]

  • 1,4-Benzodioxane Moiety (Activating, ortho, para-director): The two oxygen atoms of the dioxane ring have lone pairs of electrons that they can donate into the aromatic π-system through resonance. This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles (an activating effect). This electron density is preferentially increased at the positions ortho and para to the ether linkages. In this case, these are positions C5 and C8 .

  • Methyl Carboxylate Group (Deactivating, meta-director): The ester group is strongly electron-withdrawing due to the electronegativity of the oxygen atoms and the resonance delocalization of the ring's π-electrons into the carbonyl group. This effect deactivates the ring towards EAS. When an electrophile does attack, it is directed to the meta position to avoid placing the positive charge of the intermediate carbocation (the sigma complex) adjacent to the electron-withdrawing group. For the ester at C6 , the meta position is C8 .

Combined Effect:

  • The activating dioxane group strongly directs the incoming nitronium ion (NO₂⁺) to positions C5 and C8 .

  • The deactivating ester group directs to position C8 .

Therefore, the combined electronic effects overwhelmingly favor substitution at position C8 , with a potential minor product at C5 . The formation of the C7 isomer (Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate) is electronically disfavored as this position is ortho to the deactivating ester group and meta to the activating ether group.

G cluster_0 Directing Effects on Intermediate (2) cluster_1 Predicted Sites of Nitration mol Methyl 1,4-benzodioxane-6-carboxylate dioxane 1,4-Dioxane Group (Activating) mol->dioxane o,p-director ester Methyl Carboxylate at C6 (Deactivating) mol->ester m-director C8 Position C8 (Strongly Favored) dioxane->C8 para- C5 Position C5 (Minor Product) dioxane->C5 ortho- ester->C8 meta- C7 Position C7 (Disfavored)

Sources

Technical Whitepaper & Proposed Investigational Framework: Elucidating the Mechanism of Action of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with significant therapeutic potential.[1][2] Derivatives of this scaffold have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antioxidant, and α-adrenergic blocking properties.[2] While the broader family of 1,4-benzodioxanes is well-studied, the specific mechanism of action (MoA) for Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate remains uncharacterized in publicly accessible literature. This document serves as a comprehensive guide for researchers, outlining a systematic, multi-phase investigational framework designed to rigorously elucidate the compound's MoA. We present a logical workflow, from initial phenotypic screening to specific target deconvolution and pathway analysis, grounded in established methodologies. This framework is designed to generate a robust, self-validating dataset that will define the compound's cellular effects and identify its molecular targets, thereby paving the way for its further preclinical and clinical development.

Introduction: The Therapeutic Potential of the 1,4-Benzodioxane Scaffold

The 1,4-benzodioxane moiety is a core component of various biologically active molecules.[1][2] It is found in natural products like Silybin, known for its potent antihepatotoxic effects, and synthetic pharmaceuticals such as Doxazosin, an α-adrenergic blocker used to treat hypertension.[1][2] The versatility of this scaffold allows for substitutions that can dramatically influence its pharmacological profile, leading to compounds with cytotoxic, antimicrobial, antidepressant, and antihyperglycemic activities.[1][2]

Recent studies on 1,4-benzodioxane-hydrazone derivatives have highlighted their potential as anticancer agents, with demonstrated ability to inhibit cancer cell growth, induce apoptosis, and cause cell cycle arrest.[3] Some derivatives have been identified as potent inhibitors of key signaling molecules like mTOR kinase.[3] Given this precedent, it is reasonable to hypothesize that Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate may exert its biological effects through similar antineoplastic mechanisms. However, without empirical data, this remains speculative.

The following framework provides a structured, hypothesis-driven approach to move from speculation to definitive mechanistic understanding.

Proposed Investigational Workflow

To fully characterize the MoA of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate, we propose a three-phase workflow. This process is designed to first identify the compound's cellular phenotype, then dissect the underlying cellular processes, and finally, pinpoint the specific molecular targets.

G cluster_0 Phase 1: Foundational In Vitro Profiling cluster_1 Phase 2: Elucidation of Cellular Mechanisms cluster_2 Phase 3: Target Deconvolution & Pathway Analysis p1_1 Compound Acquisition & QC p1_2 Cell Line Panel Selection (e.g., NCI-60) p1_1->p1_2 p1_3 Broad Cytotoxicity Screening (MTT / CellTiter-Glo Assay) p1_2->p1_3 p1_4 IC50 Determination & Selection of Sensitive Cell Lines p1_3->p1_4 p2_1 Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry) p1_4->p2_1 Use Sensitive Cell Lines p2_2 Apoptosis Assay (Annexin V / PI Staining & Flow Cytometry) p1_4->p2_2 Use Sensitive Cell Lines p2_3 Data Analysis: Quantify G2/M arrest, Sub-G1 peak, etc. p2_1->p2_3 p2_2->p2_3 p3_3 Hypothesis Generation: Identify Putative Kinase Targets & Pathways p2_3->p3_3 Guide Hypothesis p3_1 In Silico Target Prediction (Reverse Docking, Similarity Search) p3_1->p3_3 p3_2 Unbiased Kinome Profiling (>400 Kinase Panel Screen) p3_2->p3_3 p3_4 Target Validation by Western Blot Analysis (e.g., p-AKT, p-mTOR, Caspase-3) p3_3->p3_4 MoA Mechanism of Action Elucidated p3_4->MoA

Figure 1: Proposed multi-phase workflow for MoA elucidation.

Phase 1: Foundational In Vitro Profiling

The initial step is to determine the compound's cytotoxic or cytostatic activity across a diverse panel of human cancer cell lines. This provides foundational data on its potency and identifies the most sensitive cancer types for subsequent mechanistic studies.[4][5]

Experimental Protocol: Cytotoxicity (MTT) Assay

The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5]

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000–10,000 cells/well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare a 2X serial dilution of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate in growth medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well. Mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the results and calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation

All quantitative cytotoxicity data should be summarized in a table for clear comparison across cell lines.

Table 1: Hypothetical In Vitro Cytotoxicity of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate

Cell Line Cancer Type IC50 (µM)
MDA-MB-231 Breast (Triple-Negative) 5.2 ± 0.4
A549 Lung (NSCLC) 12.8 ± 1.1
HCT116 Colon 8.1 ± 0.7
U-87 MG Glioblastoma 4.5 ± 0.3

| PC-3 | Prostate | > 50 |

Data are hypothetical and for illustrative purposes only.

Phase 2: Elucidation of Cellular Mechanisms

Based on the IC50 results, select two to three sensitive cell lines for deeper mechanistic analysis. The primary goal of this phase is to determine how the compound is inhibiting cell proliferation—by arresting the cell cycle, inducing cell death, or both.

Experimental Protocol: Cell Cycle Analysis via Propidium Iodide (PI) Staining

This flow cytometry-based method quantifies the DNA content of cells, allowing for the distribution of the population across the different phases of the cell cycle (G0/G1, S, and G2/M) to be determined.[6][7] An accumulation of cells in a specific phase suggests cell cycle arrest.

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations corresponding to 1X and 2X its IC50 value for 24 hours.

  • Harvesting: Harvest both adherent and floating cells and combine them. Wash once with cold phosphate-buffered saline (PBS).

  • Fixation: Resuspend the cell pellet (1x10⁶ cells) in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix overnight or for at least 2 hours at -20°C.[8]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove ethanol. Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The PI fluorescence intensity is used to generate a histogram of DNA content, from which the percentage of cells in G0/G1, S, and G2/M can be calculated.[7] An increase in the sub-G1 population is indicative of apoptosis.

Experimental Protocol: Apoptosis Assay via Annexin V & PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[10] Propidium iodide is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic/necrotic).

  • Cell Treatment: Treat cells in 6-well plates with the compound at 1X and 2X IC50 concentrations for an appropriate time (e.g., 24 or 48 hours).

  • Harvesting: Collect all cells (adherent and floating) and wash twice with cold PBS.

  • Resuspension: Resuspend the cell pellet (1-5 x 10⁵ cells) in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (50 µg/mL).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry. Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Phase 3: Target Deconvolution & Pathway Analysis

With a clear understanding of the compound's cellular effects, the final phase aims to identify its direct molecular target(s). Evidence from related 1,4-benzodioxane derivatives suggests that protein kinases are a probable target class.[3]

In Silico Target Prediction

Before committing to expensive wet-lab experiments, computational methods can provide valuable hypotheses.[11][12] Using the compound's chemical structure, network-based inference methods or reverse-docking algorithms can screen against databases of known protein structures to predict potential binding partners.[11][13] This can help prioritize experimental approaches.

Unbiased Kinome Profiling

A powerful, unbiased approach is to screen the compound against a large panel of purified protein kinases.[1][14] Commercially available services can assess the compound's inhibitory activity against hundreds of kinases in a single experiment, providing a comprehensive selectivity profile.[2][15][16]

Experimental Rationale: This approach does not rely on prior hypotheses and can uncover both expected and unexpected targets.[1][14] Identifying a specific kinase or a family of kinases that are strongly inhibited by the compound provides a direct and actionable lead for further validation.

Target Validation via Western Blotting

Once putative targets are identified (e.g., from kinome profiling), Western blotting is used to confirm that the compound engages and modulates the target and its downstream signaling pathway within a cellular context.[17]

Hypothetical Scenario: If kinome profiling reveals potent inhibition of AKT1. Validation Strategy: Treat sensitive cells with the compound and probe for changes in the phosphorylation status of AKT and its downstream substrates, such as mTOR and GSK3β.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates (p-AKT) mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound Methyl 7-Nitro-1,4- benzodioxane-6-carboxylate Compound->AKT Inhibits

Figure 2: Hypothetical signaling pathway inhibited by the test compound.

Protocol: Western Blot Analysis

  • Cell Lysis: Treat cells with the compound for various times (e.g., 1, 6, 24 hours). Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-AKT, total-AKT, phospho-mTOR, cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Conclusion and Future Directions

The structured workflow detailed in this whitepaper provides a robust and scientifically rigorous pathway to elucidate the mechanism of action for Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate. By systematically progressing from broad phenotypic effects to specific molecular interactions, this framework will build a comprehensive, self-validating dataset. The successful identification of the compound's target(s) and affected pathways will be critical for guiding its optimization, establishing a rationale for its use in specific cancer types, and advancing it through the drug discovery pipeline.

References

  • Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. (n.d.). National Library of Medicine.
  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Retrieved from [Link]

  • Wu, Z., et al. (2017). In silico prediction of chemical mechanism of action via an improved network-based inference method. British Journal of Pharmacology, 174(23), 4255-4269. Retrieved from [Link]

  • Idris, N., Anderson, A.J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing.
  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (n.d.). Bio-protocol. Retrieved from [Link]

  • Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies. (2025). PubMed. Retrieved from [Link]

  • Quantitative Kinome Profiling Services. (n.d.). CD Biosynsis. Retrieved from [Link]

  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). Retrieved from [Link]

  • Terstappen, G. C., et al. (2007). Target deconvolution strategies in drug discovery. Nature Reviews Drug Discovery, 6(11), 891-903. Retrieved from [Link]

  • Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. Retrieved from [Link]

  • Target Deconvolution in the Post-genomic Era. (n.d.). Pharma Focus Asia. Retrieved from [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. (2019). Journal of Applied Toxicology, 39(1), 38-71. Retrieved from [Link]

  • Cell cycle analysis. (n.d.). Wikipedia. Retrieved from [Link]

  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. (2022). ACS Central Science, 8(10), 1435-1442. Retrieved from [Link]

  • Assaying cell cycle status using flow cytometry. (2012). Current Protocols in Immunology, Chapter 5, Unit 5.7. Retrieved from [Link]

  • Kinase Drug Discovery Services. (n.d.). Reaction Biology. Retrieved from [Link]

  • Zips, D., Thames, H. D., & Baumann, M. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Vivo, 19(1), 1-7. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol. Retrieved from [Link]

  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. (2022). ACS Publications. Retrieved from [Link]

  • Agboola, O., et al. (2021). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 22(4). Retrieved from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved from [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. (n.d.). Scilit. Retrieved from [Link]

  • The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. (2024). Bioscience Biotechnology Research Asia. Retrieved from [Link]

  • A Guide to In Silico Drug Design. (2021). International Journal of Molecular Sciences, 22(19), 10751. Retrieved from [Link]

  • Elucidating Compound Mechanism of Action by Network Perturbation Analysis. (2014). Cell, 157(3), 723-736. Retrieved from [Link]

  • The summary of the workflow in the identification of the novel... (n.d.). ResearchGate. Retrieved from [Link]

  • Elucidating Compound Mechanism of Action and Polypharmacology with a Large-scale Perturbational Profile Compendium. (2023). bioRxiv. Retrieved from [Link]

  • Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. (2021). Bioinformatics, 37(Supplement_1), i332-i340. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 1,4-benzodioxane scaffold is a privileged structure found in numerous biologically active molecules, and the strategic introduction of a nitro group and a methyl ester functionality can offer valuable handles for further chemical modifications and tuning of physicochemical properties.[1][2][3] This document will delve into a proposed synthetic pathway, detailed characterization methods, and a discussion of the potential applications for this compound, aimed at researchers, scientists, and professionals in the field of drug development.

Core Compound Profile

Property Value Source
IUPAC Name Methyl 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylateN/A
CAS Number 52791-03-4[4][5]
Molecular Formula C10H9NO6[4]
Molecular Weight 239.18 g/mol [4]
Appearance Expected to be a solidInferred

Strategic Synthesis: A Proposed Pathway

Synthesis_Workflow A Methyl 3,4-dihydroxybenzoate B Methyl 1,4-benzodioxane-6-carboxylate A->B 1,2-Dibromoethane, K2CO3, Acetone, Reflux C Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate B->C HNO3, H2SO4

Caption: Proposed synthetic workflow for Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate.

Step 1: Synthesis of Methyl 1,4-benzodioxane-6-carboxylate

The initial step involves the Williamson ether synthesis to construct the 1,4-dioxane ring. This is a well-established method for the formation of ethers and is particularly effective for the cyclization of catechols with dihaloalkanes.

  • Rationale: The selection of Methyl 3,4-dihydroxybenzoate as the starting material provides the necessary catechol moiety and the pre-installed methyl ester at the desired position. 1,2-dibromoethane serves as the two-carbon electrophile to form the dioxane ring. Potassium carbonate (K2CO3) is a suitable base to deprotonate the phenolic hydroxyl groups, facilitating the nucleophilic attack on the 1,2-dibromoethane. Acetone is a common polar aprotic solvent for this type of reaction.

  • Experimental Protocol:

    • To a stirred solution of Methyl 3,4-dihydroxybenzoate (1 equivalent) in acetone, add anhydrous potassium carbonate (2.5 equivalents).

    • Add 1,2-dibromoethane (1.2 equivalents) dropwise to the suspension.

    • Heat the reaction mixture to reflux and maintain for 18-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford pure Methyl 1,4-benzodioxane-6-carboxylate.

Step 2: Nitration of Methyl 1,4-benzodioxane-6-carboxylate

The second step is the electrophilic aromatic substitution to introduce the nitro group onto the benzene ring. The directing effects of the existing substituents will govern the position of nitration. The ether oxygens of the dioxane ring and the ester group are both ortho-, para-directing. However, the position para to the ester and ortho to the ether oxygen (C7) is sterically and electronically favored for nitration.

  • Rationale: A mixture of nitric acid and sulfuric acid is the classic and effective nitrating agent. Sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO2+), which is the active species in the reaction. Careful control of the reaction temperature is crucial to prevent over-nitration and side reactions.

  • Experimental Protocol:

    • Cool a mixture of concentrated sulfuric acid to 0 °C in an ice bath.

    • Slowly add fuming nitric acid to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

    • In a separate flask, dissolve Methyl 1,4-benzodioxane-6-carboxylate (1 equivalent) in concentrated sulfuric acid at 0 °C.

    • Add the pre-cooled nitrating mixture dropwise to the solution of the benzodioxane derivative, ensuring the temperature does not exceed 5 °C.

    • Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring by TLC.

    • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • The precipitated solid product is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate.

Comprehensive Characterization

A thorough characterization of the synthesized Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate is essential to confirm its identity and purity. The following analytical techniques are recommended:

Technique Expected Observations
¹H NMR Aromatic protons will show characteristic shifts and coupling patterns. The protons of the dioxane ring will appear as multiplets in the aliphatic region. The methyl ester protons will be a singlet.
¹³C NMR The spectrum will show distinct signals for the aromatic carbons, the carbons of the dioxane ring, the ester carbonyl carbon, and the methyl ester carbon.
FTIR Characteristic absorption bands for the nitro group (asymmetric and symmetric stretching), the ester carbonyl group, and the C-O-C stretching of the dioxane ring are expected.
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight of 239.18 g/mol should be observed.
Melting Point A sharp melting point range will indicate the purity of the compound.

Potential Applications in Drug Discovery and Development

The 1,4-benzodioxane nucleus is a key structural motif in a variety of pharmacologically active compounds.[2][3][8] Derivatives of this scaffold have demonstrated a wide range of biological activities, including:

  • Anticancer Activity: Some 1,4-benzodioxane derivatives have shown promising cytotoxic effects against various cancer cell lines.[2]

  • Anti-inflammatory Properties: Certain analogs have exhibited significant anti-inflammatory activity.[2]

  • Cardiovascular Effects: The well-known drug Doxazosin, used for treating hypertension and benign prostatic hyperplasia, features a 1,4-benzodioxane core.[2]

The introduction of a nitro group in Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate offers several strategic advantages for drug development:

  • Bioisosteric Replacement: The nitro group can act as a bioisostere for other functional groups, potentially modulating the compound's biological activity.

  • Hydrogen Bonding: The oxygen atoms of the nitro group can participate in hydrogen bonding interactions with biological targets.

  • Metabolic Handle: The nitro group can be metabolically reduced to an amino group in vivo, which can lead to the formation of active metabolites or serve as a point for further derivatization.

  • Synthetic Intermediate: The nitro group can be readily reduced to an amine, which can then be used as a handle for the synthesis of a library of amide or sulfonamide derivatives for structure-activity relationship (SAR) studies.[9] The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can also be used for further derivatization.[10][11][12]

Applications cluster_core Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate cluster_mods Key Functional Groups cluster_apps Potential Applications A Core Scaffold B Nitro Group A->B C Methyl Ester A->C G Synthetic Intermediate for SAR Studies B->G Reduction to Amine C->G Hydrolysis to Carboxylic Acid D Anticancer Agents E Anti-inflammatory Drugs F Cardiovascular Therapeutics G->D G->E G->F

Caption: Logical relationships of the core compound to its potential applications.

Conclusion

Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate represents a valuable building block for the synthesis of novel bioactive compounds. This guide has outlined a robust and logical synthetic strategy, along with comprehensive characterization methods. The versatile nature of the 1,4-benzodioxane scaffold, combined with the synthetic handles provided by the nitro and methyl ester groups, makes this compound a promising starting point for the development of new therapeutic agents. Further investigation into its biological activities is warranted to fully explore its potential in medicinal chemistry.

References

  • CookeChem.
  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
  • Molbank. (2023).
  • Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing Inc.
  • Idris, N., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. SCIRP.
  • Alfa Chemistry.
  • ResearchGate. (2023).
  • PubChem. 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine.
  • BLDpharm. 57672-33-0|7-Nitro-1,4-benzodioxane-6-carboxylic Acid.
  • Santa Cruz Biotechnology. 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | CAS 57672-33-0.
  • ChemicalBook. 57672-33-0(7-NITRO-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXYLIC ACID) Product Description.
  • TSI Journals. (2007). Chemistry and pharmacology of benzodioxanes.
  • MDPI. (2023).
  • Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419.
  • Biosynth.

Sources

The Evergreen Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Benzodioxane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Benzodioxane Moiety in Medicinal Chemistry

The 1,4-benzodioxane scaffold, a heterocyclic motif derived from the fusion of a benzene ring and a 1,4-dioxane ring, has proven to be a remarkably versatile and enduring framework in the field of drug discovery.[1][2] Its presence in a wide array of natural products, most notably lignans, has inspired medicinal chemists to explore its potential in developing novel therapeutic agents.[3][4] The inherent structural features of the benzodioxane ring system, including its conformational rigidity and capacity for diverse substitution patterns, allow for the fine-tuning of physicochemical and pharmacological properties. This has led to the development of a multitude of biologically active compounds with applications spanning from oncology and infectious diseases to cardiovascular and central nervous system disorders.[1][2][5]

Marketed drugs such as the antihypertensive agent Doxazosin and the Gaucher's disease treatment Eliglustat feature the 1,4-benzodioxane core, underscoring its clinical significance.[2][6] The scaffold's ability to interact with a variety of biological targets, including G-protein coupled receptors, enzymes, and ion transporters, continues to fuel research into new derivatives with enhanced potency and selectivity.[1][7] This guide provides an in-depth exploration of the discovery and synthesis of novel benzodioxane derivatives, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.

Strategic Approaches to the Synthesis of Benzodioxane Derivatives

The construction of the benzodioxane core and the subsequent introduction of diverse functionalities are pivotal steps in the development of novel drug candidates. The choice of synthetic strategy is often dictated by the desired substitution pattern and stereochemistry.

Core Synthesis: Building the Benzodioxane Framework

A common and efficient method for the synthesis of the 2,3-dihydrobenzo[b][1][8]dioxine core involves the Williamson ether synthesis, typically starting from a catechol derivative and a dihaloethane.

Experimental Protocol: Synthesis of Methyl 2,3-dihydrobenzo[b][1][8]dioxine-5-carboxylate

This protocol describes the synthesis of a key intermediate for further functionalization.[9]

Materials:

  • Methyl 3,4-dihydroxybenzoate

  • 1,2-Dibromoethane

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a suspension of methyl 3,4-dihydroxybenzoate (2.0 mmol) and K₂CO₃ (2.2 mmol) in 5 mL of DMF, add 1,2-dibromoethane (2.0 mmol).

  • Stir the reaction mixture under reflux for 10 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the mixture with water and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous MgSO₄ and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography to obtain methyl 2,3-dihydrobenzo[b][1][8]dioxine-5-carboxylate.

Causality Behind Experimental Choices:

  • K₂CO₃: A mild base is used to deprotonate the hydroxyl groups of the catechol, facilitating the nucleophilic attack on the 1,2-dibromoethane.

  • DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction.

  • Reflux: Heating the reaction mixture increases the reaction rate.

Diagram: General Synthetic Scheme for 1,4-Benzodioxane Core

G Catechol Catechol Derivative Benzodioxane 1,4-Benzodioxane Derivative Catechol->Benzodioxane Williamson Ether Synthesis Dihaloethane 1,2-Dihaloethane Dihaloethane->Benzodioxane Base Base (e.g., K₂CO₃) Base->Benzodioxane Solvent Solvent (e.g., DMF) Solvent->Benzodioxane G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Screening & Optimization Start Starting Materials (e.g., Catechol) Core 1,4-Benzodioxane Core Start->Core Cyclization Intermediate Functionalized Intermediate (e.g., Amine, Carboxylic Acid) Core->Intermediate Functional Group Interconversion Library Diverse Library of Derivatives Intermediate->Library Parallel Synthesis Screening Biological Screening Library->Screening SAR SAR Analysis Screening->SAR Lead Lead Compound SAR->Lead

Caption: A typical workflow for the discovery of novel benzodioxane derivatives.

Pharmacological Landscape of Benzodioxane Derivatives

The benzodioxane scaffold has been successfully incorporated into molecules targeting a wide range of biological systems. The following sections highlight some of the key therapeutic areas where these derivatives have shown significant promise.

Anticancer Activity

Numerous benzodioxane derivatives have been investigated for their potential as anticancer agents. [2]Their mechanisms of action are diverse and include the inhibition of crucial cellular targets.

  • PARP1 Inhibition: Certain 2,3-dihydrobenzo[b]d[1][8]ioxine-5-carboxamide derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair. [9][10]Inhibition of PARP1 is a clinically validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.

  • α1-Adrenoreceptor Antagonism: Some 1,4-dioxane derivatives, structurally related to benzodioxanes, have shown cytotoxic effects in prostate cancer cells, which are mediated through the antagonism of the α1d-adrenoreceptor subtype. [8][7][11]* FtsZ Inhibition: Novel benzodioxane-benzamides have been designed as inhibitors of the bacterial cell division protein FtsZ, a promising target for new antibiotics, particularly against drug-resistant strains like MRSA.

Table 1: Anticancer Activity of Selected Benzodioxane Derivatives

Compound ClassTargetMechanism of ActionReference
2,3-dihydrobenzo[b]d[1][8]ioxine-5-carboxamidesPARP1Inhibition of DNA single-strand break repair[9][10]
1,4-Dioxane Derivativesα1d-AdrenoreceptorAntagonism leading to cytotoxicity in prostate cancer cells[8][11]
Benzodioxane-BenzamidesFtsZInhibition of bacterial cell division[12]
Central Nervous System (CNS) Activity

The benzodioxane scaffold is a privileged structure for targeting CNS receptors, particularly serotonergic and adrenergic systems.

  • 5-HT1A Receptor Agonism: Derivatives of 1,4-dioxane have been developed as potent and selective 5-HT1A receptor full agonists, which have potential applications as antidepressants and anxiolytics. [1][13]* α1-Adrenoreceptor Antagonism: The affinity of benzodioxane derivatives for α1-adrenoreceptors has been extensively studied, leading to the development of antihypertensive agents. [8]The stereochemistry at the C2 position of the dioxane ring has been shown to be crucial for affinity and selectivity. [8][7][11] Table 2: CNS Activity of Selected Benzodioxane Derivatives

Compound ClassTargetPharmacological EffectReference
1,4-Dioxane Derivatives5-HT1A ReceptorFull Agonist[13]
1,4-Benzodioxane Derivativesα1-AdrenoreceptorsAntagonist[8]
Antibacterial and Anti-inflammatory Activity

Recent research has focused on the development of benzodioxane derivatives as novel antibacterial and anti-inflammatory agents.

  • Antibacterial Activity: Hydrazone derivatives of 1,4-benzodioxane-5-carboxylic acid have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. [1]Additionally, benzodioxane piperazine moieties incorporated into chitosan silver nanoparticles have shown excellent biocidal properties. [14]* Anti-inflammatory Activity: Certain 1,4-benzodioxane derivatives have exhibited notable anti-inflammatory properties. [6]Molecular docking studies have suggested that these compounds may exert their effects through the inhibition of cyclooxygenase (COX) enzymes. [14]

Conclusion and Future Perspectives

The 1,4-benzodioxane scaffold continues to be a highly valuable platform in medicinal chemistry. Its synthetic tractability and the diverse range of biological activities associated with its derivatives ensure its continued relevance in the quest for novel therapeutics. Future research in this area will likely focus on the exploration of new chemical space through the development of innovative synthetic methodologies, including asymmetric synthesis to control stereochemistry, which is often critical for biological activity. [15]Furthermore, the application of computational methods, such as virtual screening and molecular docking, will continue to play a crucial role in the rational design of new benzodioxane derivatives with improved potency, selectivity, and pharmacokinetic profiles. The evergreen nature of the benzodioxane scaffold suggests that it will remain a fruitful starting point for the discovery of the next generation of medicines.

References

  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applic
  • Synthesis and biology of 1,4-benzodioxane lignan n
  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design.
  • Structure–Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11. Reversed Enantioselectivity of 1,4-Dioxane Derivatives in α1-Adrenergic and 5-HT1A Receptor Binding Sites Recognition.
  • Synthesis of 1,4-benzodioxan derivatives and the evaluation of their biological activity as a novel juvenile hormone signaling inhibitor. PubMed.
  • Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. PubMed.
  • Synthesis of 2,3-dihydrobenzo[b]d[1][8]ioxin-2-yl)(piperazin-1-yl)methanone.

  • Structure–Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11.
  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs.
  • chemistry-and-pharmacology-of-benzodioxanes.pdf. TSI Journals.
  • Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. PubMed.
  • Synthesis and biology of 1,4-benzodioxane lignan natural products.
  • Synthesis of 2,3-dihydrobenzo[b]d[1][8]ioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b]o[1][8]xazine-8-carboxamide derivatives as PARP1 inhibitors. PMC - NIH.

  • Synthesis of 2,3-dihydrobenzo[b]d[1][8]ioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b]o[1][8]xazine-8-carboxamide derivatives as PARP1 inhibitors. PubMed.

  • (PDF) Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives.
  • Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. NIH.
  • Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. NIH.
  • Synthesis of novel benzodioxane midst piperazine moiety decorated chitosan silver nanoparticle against biohazard pathogens and as potential anti-inflammatory candidate: A molecular docking studies. PubMed.

Sources

An In-depth Technical Guide to Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 52791-03-4

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate, a key chemical intermediate with significant potential in the fields of medicinal chemistry and drug discovery. The 1,4-benzodioxane scaffold is a well-established pharmacophore present in numerous biologically active compounds. The introduction of a nitro group and a methyl carboxylate at specific positions on this scaffold offers a versatile platform for the synthesis of novel therapeutic agents. This document details the synthetic pathway, physicochemical properties, and spectroscopic characterization of the title compound. Furthermore, it explores the potential applications of this and related nitro-substituted benzodioxane derivatives in drug development, drawing upon the known biological activities of this important class of molecules, which include anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who are engaged in the design and synthesis of novel molecular entities.

Introduction and Significance

The 1,4-benzodioxane ring system is a privileged scaffold in medicinal chemistry, forming the core of several clinically used drugs and biologically active natural products.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, facilitating specific interactions with biological targets. The derivatization of the benzodioxane core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate (CAS 52791-03-4) is a derivative that incorporates two key functional groups: a nitro group and a methyl ester. The nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties of the aromatic ring, potentially modulating the biological activity of the molecule.[3] It also serves as a versatile synthetic handle, readily transformable into other functional groups such as amines, which are common in pharmacologically active compounds. The methyl ester provides a site for further modification, for instance, through hydrolysis to the corresponding carboxylic acid followed by amide coupling to introduce diverse structural motifs.

This guide will provide a detailed exploration of this compound, from its synthesis to its potential role as a building block in the development of new therapeutics.

Synthesis of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate

The primary synthetic route to Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate involves the electrophilic nitration of its precursor, Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate. This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile.

Synthetic Workflow

The overall synthetic process can be visualized as a two-step procedure starting from commercially available materials.

Synthesis_Workflow cluster_0 Step 1: Formation of Benzodioxane Ring cluster_1 Step 2: Nitration GallicAcid Gallic Acid MethylGallate Methyl 3,4,5-trihydroxybenzoate GallicAcid->MethylGallate Esterification (MeOH, H₂SO₄) BenzodioxaneEster Methyl 2,3-dihydro-1,4- benzodioxine-6-carboxylate MethylGallate->BenzodioxaneEster Cyclization (1,2-Dibromoethane, K₂CO₃) TargetCompound Methyl 7-Nitro-1,4- benzodioxane-6-carboxylate BenzodioxaneEster->TargetCompound NitratingAgent Nitrating Agent (HNO₃, H₂SO₄) NitratingAgent->TargetCompound SAR_Diagram cluster_modifications Potential Modifications for SAR Core Methyl 7-Nitro-1,4- benzodioxane-6-carboxylate Nitro_Mod Reduction of Nitro Group (e.g., to Amine) Core->Nitro_Mod Explore impact of electron-donating group Ester_Mod Ester Hydrolysis and Amide/Ester Formation Core->Ester_Mod Introduce diverse functional groups Aromatic_Sub Further Aromatic Substitution (if synthetically feasible) Core->Aromatic_Sub Probe additional binding pockets

References

An In-depth Technical Guide to the Structure Elucidation of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the methodologies and analytical reasoning required for the complete structure elucidation of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document outlines a systematic approach, from a plausible synthetic pathway to the rigorous analysis of spectroscopic data, ensuring the unambiguous confirmation of the molecular structure.

Introduction and Strategic Overview

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[1][2] The precise substitution pattern on the aromatic ring is critical for pharmacological activity. Therefore, the unambiguous structure elucidation of novel derivatives, such as Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate (CAS No. 52791-03-4, Molecular Formula: C10H9NO6, Molecular Weight: 239.18), is a fundamental requirement for its potential development.[3]

This guide will navigate the logical workflow for confirming the identity of this specific isomer. The core of our approach is the integration of multiple spectroscopic techniques, where each method provides a unique piece of the structural puzzle.[4][5] The causality behind our experimental choices is rooted in the need for a self-validating system, where data from one technique corroborates the findings of another.

Proposed Synthetic Pathway

A logical starting material would be a nitrated derivative of protocatechuic acid (3,4-dihydroxybenzoic acid). Nitration of the methyl ester of protocatechuic acid would likely yield a mixture of isomers, which would then need to be separated. The subsequent cyclization with a reagent like 1,2-dibromoethane would form the dioxane ring.

The following diagram illustrates a generalized synthetic workflow for 1,4-benzodioxane-6-carboxylic acid derivatives, which could be adapted for the target molecule.[6]

G cluster_synthesis Plausible Synthetic Workflow Gallic_Acid Gallic Acid Esterification Esterification (MeOH, H2SO4) Gallic_Acid->Esterification Methyl_Gallate Methyl 3,4,5-trihydroxybenzoate Esterification->Methyl_Gallate Cyclization Cyclization (1,2-dibromoethane, K2CO3) Methyl_Gallate->Cyclization Benzodioxane_Intermediate Substituted 1,4-Benzodioxane Intermediate Cyclization->Benzodioxane_Intermediate Nitration Nitration (HNO3/H2SO4) Benzodioxane_Intermediate->Nitration Isomer_Separation Isomer Separation Nitration->Isomer_Separation Target_Molecule Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate Isomer_Separation->Target_Molecule

Caption: A generalized synthetic pathway for 1,4-benzodioxane derivatives.

Spectroscopic Analysis and Structure Confirmation

The core of structure elucidation lies in the detailed interpretation of spectroscopic data. We will now outline the expected results from key analytical techniques and the rationale for their application.[4][5]

Mass Spectrometry (MS)

Mass spectrometry is the first port of call to determine the molecular weight and elemental composition of the purified compound.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and potentially the sodium adduct [M+Na]⁺.

Expected Data:

IonCalculated m/zObserved m/z (Hypothetical)
[C10H9NO6 + H]⁺240.0457~240.0455
[C10H9NO6 + Na]⁺262.0277~262.0273

The high-resolution data will confirm the elemental formula of C10H9NO6, which is a critical first step in the identification process.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).

Expected Vibrational Frequencies:

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950WeakAliphatic C-H stretch (dioxane and methyl)
~1720StrongC=O stretch (ester)
~1590, ~1480MediumAromatic C=C stretch
~1520, ~1340StrongAsymmetric and symmetric N-O stretch (nitro group)
~1280, ~1050StrongC-O stretch (ester and ether)

The presence of strong absorptions for the ester carbonyl and the nitro group are key diagnostic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule, including connectivity and stereochemistry.[7][8]

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent such as CDCl₃ or DMSO-d₆.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments: Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.5-7.8s1HH-5 or H-8Aromatic proton deshielded by the adjacent nitro and carboxyl groups.
~7.0-7.2s1HH-8 or H-5Aromatic proton with less deshielding.
~4.3-4.5m4H-O-CH₂-CH₂-O-Protons of the dioxane ring, appearing as a complex multiplet.[1][2]
~3.9s3H-OCH₃Methyl ester protons.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~165C=O (ester)
~140-150Aromatic C-O, C-NO₂
~120-135Aromatic C-C, C-H
~110-120Aromatic C-H
~64-O-CH₂-CH₂-O-
~52-OCH₃

2D NMR for Unambiguous Assignment: The precise assignment of the aromatic protons and carbons is crucial to confirm the 7-nitro-6-carboxylate substitution pattern.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is key to confirming the substitution pattern. We would expect to see correlations between the proton at the 5-position and the carbonyl carbon of the ester group. Similarly, correlations between the dioxane methylene protons and the aromatic carbons at positions 4a and 8a would confirm the ring fusion. The proton at the 8-position should show correlations to the carbon bearing the nitro group (C-7) and C-4a.

The following diagram illustrates the key HMBC correlations that would be expected for the target molecule.

G cluster_mol Key HMBC Correlations mol H5 H-5 C_carbonyl C=O H5->C_carbonyl 3J C7 C-7 H8 H-8 H8->C7 2J C4a C-4a H8->C4a 3J Dioxane_H Dioxane CH2 Dioxane_H->C4a 3J

Caption: Expected key HMBC correlations for structure confirmation.

Integrated Structure Elucidation Workflow

A robust structure elucidation is not a linear process but an integrated workflow where data from multiple techniques are synthesized to build a conclusive argument.

G cluster_workflow Integrated Structure Elucidation Workflow Synthesis Synthesis & Purification MS High-Resolution MS (Elemental Formula) Synthesis->MS IR FTIR Spectroscopy (Functional Groups) Synthesis->IR NMR_1D 1D NMR (¹H, ¹³C) (Proton/Carbon Environments) Synthesis->NMR_1D Final_Structure Final Structure Confirmation MS->Final_Structure IR->Final_Structure NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity) NMR_1D->NMR_2D NMR_2D->Final_Structure

Caption: An integrated workflow for structure elucidation.

By following this workflow, the identity of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate can be confirmed with a high degree of confidence. The combination of high-resolution mass spectrometry to establish the elemental composition, IR spectroscopy to identify key functional groups, and a suite of NMR experiments to piece together the carbon-hydrogen framework provides a self-validating and unambiguous assignment of the molecular structure. This rigorous approach is essential for advancing the study of this and other novel chemical entities in the field of drug discovery and development.

References

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

  • Juarez, Z. N., et al. (2020). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. National Institutes of Health. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. (No URL available)
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (No URL available)
  • MDPI. (2023). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. Retrieved from [Link]

  • Idris, N., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry. [Link]

  • MDPI. (2023). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. [Link]

  • Alishala, A. (2015). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. (No direct URL available)
  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. [Link]

Sources

A Comprehensive Spectroscopic and Methodological Guide to Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 7-nitro-1,4-benzodioxane-6-carboxylate (C₁₀H₉NO₆, M.W. 239.18 g/mol ) is a substituted benzodioxane derivative. The benzodioxane scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. The precise characterization of such molecules is fundamental to drug discovery, process development, and quality control. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the definitive structural elucidation required by researchers.

This technical guide presents a detailed analysis of the spectroscopic data for Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate. As direct experimental spectra for this specific compound are not widely published, this document synthesizes predicted data based on established principles of spectroscopy and analysis of structurally analogous compounds. Each section provides not only the anticipated spectral data and its expert interpretation but also a field-proven, standardized protocol for data acquisition, ensuring that researchers can both understand the data and reliably reproduce it.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is crucial for unambiguous spectral assignment. The following structure and numbering scheme will be used throughout this guide.

G cluster_0 Starting Material cluster_1 Primary Analysis cluster_2 Data Interpretation cluster_3 Conclusion start Synthesized Compound (Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate) ms Mass Spectrometry (ESI-MS) start->ms ir FT-IR Spectroscopy start->ir nmr NMR Spectroscopy start->nmr mw_confirm Molecular Weight Confirmation (e.g., [M+Na]⁺) ms->mw_confirm fg_id Functional Group Identification (NO₂, C=O, C-O) ir->fg_id h_nmr ¹H NMR (Proton Environment) nmr->h_nmr c_nmr ¹³C NMR (Carbon Skeleton) nmr->c_nmr final_structure Final Structure Elucidation & Purity Assessment mw_confirm->final_structure fg_id->final_structure h_nmr->final_structure c_nmr->final_structure

Caption: Workflow for the spectroscopic characterization of a novel compound.

References

  • The Journal of Organic Chemistry - Author Guidelines. ACS Publications. (2025). [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Whitman College. GCMS Section 6.14 - Fragmentation of Esters. [Link]

  • UCLA Chemistry. Spectroscopy Tutorial: Nitro Groups. [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. [Link]

  • Chemistry Steps. Infrared (IR) Spectroscopy of Nitro Compounds. [Link]

  • ACS Publications. (2018). Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva. Journal of Proteome Research. [Link]

  • Bruker. Guide to FT-IR Spectroscopy. [Link]

  • Royal Society of Chemistry. (2018). Acquiring and Processing Routine 1H Spectra. In A Practical Guide to NMR Spectroscopy. [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

An In-Depth Technical Guide to Investigating the Therapeutic Potential of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the potential therapeutic targets of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate. The 1,4-benzodioxane scaffold is a cornerstone in medicinal chemistry, featured in a variety of synthetic and natural compounds with significant medicinal properties.[1][2] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial effects.[3][4][5] Notably, the FDA-approved drug Doxazosin, used for treating hypertension and benign prostatic hyperplasia, contains the 1,4-benzodioxane moiety.[3][5]

The subject of this guide, Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate (CAS 52791-03-4), is a derivative whose therapeutic potential remains largely untapped.[6][7] The presence of a nitro group at the 7-position and a methyl carboxylate at the 6-position on the benzodioxane ring suggests several plausible mechanisms of action and therapeutic targets. This document will delve into these possibilities, offering a structured approach for researchers and drug development professionals to investigate this promising compound.

Hypothesized Therapeutic Targets and Mechanistic Rationale

Based on the known bioactivities of structurally related 1,4-benzodioxane derivatives, we can postulate several key therapeutic targets for Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate. The nitroaromatic moiety is a critical feature, as it is known to be a key pharmacophore in various enzyme inhibitors and can undergo bioreduction in hypoxic environments, a characteristic of solid tumors.

Anticancer Activity via Inhibition of Key Signaling Pathways

The anticancer potential of 1,4-benzodioxane derivatives has been documented, with some analogues exhibiting potent cytotoxic effects.[3][8] A recent study on 1,4-benzodioxane-hydrazone derivatives identified a compound that induced apoptosis and S-phase arrest in melanoma cell lines, with an inhibitory effect on mTOR kinase.[8]

Proposed Target: PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The structural features of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate suggest it could act as an inhibitor within this cascade.

Experimental Validation Workflow:

G A Initial Screening: NCI-60 Cell Line Panel B Cell Viability Assays: (e.g., MTT, CellTiter-Glo) Determine GI50 values A->B C Apoptosis & Cell Cycle Analysis: (Flow Cytometry with Annexin V/PI staining and cell cycle dyes) B->C D Western Blot Analysis: (Probe for key pathway proteins: p-Akt, p-mTOR, p-S6K) C->D E In Vitro Kinase Assays: (Directly measure inhibition of PI3K, Akt, mTOR kinases) D->E F In Vivo Xenograft Studies: (Mouse models with relevant cancer cell lines) E->F

Caption: Workflow for validating anticancer activity.

Detailed Protocol: Western Blot Analysis of PI3K/Akt/mTOR Pathway Modulation

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., MDA-MB-435 melanoma cells) to 70-80% confluency.[8]

    • Treat cells with varying concentrations of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Protein Extraction:

    • Lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Causality and Interpretation: A dose-dependent decrease in the phosphorylation of Akt and mTOR would strongly suggest that Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate targets the PI3K/Akt/mTOR pathway.

Neuroprotective Effects via Enzyme Inhibition

Derivatives of benzodioxane carboxylic acid have been shown to inhibit acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.[4]

Proposed Target: Acetylcholinesterase (AChE)

Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which is a therapeutic strategy for managing Alzheimer's symptoms.

Experimental Validation Workflow:

G A In Vitro AChE Inhibition Assay: (Ellman's Method) B Kinetic Studies: (Determine mode of inhibition: competitive, non-competitive, etc.) A->B C Molecular Docking Studies: (Simulate binding to AChE active site) B->C D Cell-Based Assays: (Assess neuroprotective effects in neuronal cell lines, e.g., SH-SY5Y) C->D E In Vivo Behavioral Studies: (e.g., Morris water maze in a rodent model of cognitive impairment) D->E

Caption: Workflow for validating neuroprotective activity.

Detailed Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

  • Reagent Preparation:

    • Prepare a stock solution of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate in DMSO.

    • Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and AChE enzyme in phosphate buffer (pH 8.0).

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the test compound at various concentrations.

    • Add 125 µL of DTNB solution and 25 µL of AChE solution.

    • Incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 25 µL of ATCI solution.

    • Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC50 value.

Causality and Interpretation: A low IC50 value indicates potent inhibition of AChE, suggesting a potential therapeutic role in neurodegenerative diseases. Kinetic studies will further elucidate the mechanism of this inhibition.

Anti-inflammatory Properties

Certain 1,4-benzodioxane derivatives have demonstrated anti-inflammatory activity.[5] This can be mediated through various mechanisms, including the inhibition of inflammatory enzymes or modulation of inflammatory signaling pathways.

Proposed Target: Cyclooxygenase (COX) Enzymes

COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 is a desirable therapeutic strategy for inflammation with a reduced risk of gastrointestinal side effects.

Experimental Validation Workflow:

G A In Vitro COX Inhibition Assays: (COX-1 and COX-2) B Cell-Based Assays: (Measure prostaglandin E2 production in LPS-stimulated macrophages) A->B C In Vivo Anti-inflammatory Models: (e.g., Carrageenan-induced paw edema in rats) B->C

Caption: Workflow for validating anti-inflammatory activity.

Detailed Protocol: In Vitro COX Inhibition Assay

  • Assay Setup:

    • Use a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical).

    • Prepare various concentrations of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate.

  • Procedure (for both COX-1 and COX-2):

    • Add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to the wells of a 96-well plate.

    • Add the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

    • Incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for 2 minutes at 37°C.

    • Measure the production of prostaglandin F2α using a colorimetric or fluorescent method as per the kit instructions.

    • Calculate the percent inhibition and IC50 values for both enzymes.

Causality and Interpretation: A significantly lower IC50 for COX-2 compared to COX-1 would indicate selective COX-2 inhibition, a highly desirable profile for an anti-inflammatory drug candidate.

Quantitative Data Summary

Hypothesized Target Key Experimental Readout Success Criteria (Example)
PI3K/Akt/mTOR PathwayGI50 in cancer cell lines< 10 µM
Acetylcholinesterase (AChE)IC50 for AChE inhibition< 1 µM
Cyclooxygenase (COX) EnzymesIC50 for COX-2 / IC50 for COX-1Ratio > 10 (for COX-2 selectivity)

Conclusion

Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate represents a promising, yet underexplored, molecule with the potential to address multiple therapeutic areas. The strategic placement of the nitro and methyl carboxylate groups on the well-established 1,4-benzodioxane scaffold provides a strong rationale for investigating its activity against key targets in oncology, neurodegenerative diseases, and inflammation. The experimental workflows and detailed protocols outlined in this guide offer a robust framework for elucidating the therapeutic potential of this compound and advancing it through the drug discovery pipeline.

References

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. (n.d.). ScienceDirect. [Link]

  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. (2022). Scirp.org. [Link]

  • Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. (2023). ResearchGate. [Link]

  • Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. (2023). MDPI. [Link]

  • Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. (2023). AIR Unimi. [Link]

  • Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies. (2025). PubMed. [Link]

  • Chemistry and Pharmacology of Benzodioxanes. (2007). TSI Journals. [Link]

  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. (n.d.). ResearchGate. [Link]

  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design C. (n.d.). AIR Unimi. [Link]

  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. (2020). PubMed. [Link]

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,4-Benzodioxane Scaffold

The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique conformational properties and ability to engage with a variety of biological targets have led to its incorporation in drugs exhibiting α-adrenergic blocking, anti-inflammatory, and neuroleptic activities.[1] The targeted synthesis of substituted 1,4-benzodioxane derivatives, such as Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate, is of paramount importance for the development of novel therapeutics and for structure-activity relationship (SAR) studies.[2] This document provides a comprehensive, field-proven protocol for the synthesis of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate, designed for researchers and professionals in drug development and organic synthesis.

Synthetic Strategy: A Two-Step Approach

The synthesis of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate is most effectively achieved through a two-step process. The first step involves the construction of the 1,4-benzodioxane ring system to yield the precursor, Methyl 1,4-benzodioxane-6-carboxylate. The second, and key, step is the regioselective nitration of this precursor to introduce the nitro group at the C7 position.

Mechanism of Electrophilic Aromatic Substitution: The Nitration Reaction

The nitration of Methyl 1,4-benzodioxane-6-carboxylate is an example of electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the substituents on the benzene ring. The ether-like oxygen atoms of the dioxane ring are activating and ortho-, para-directing. Conversely, the methyl carboxylate group is deactivating and meta-directing. The position of the incoming electrophile (the nitronium ion, NO₂⁺) is therefore a result of the interplay between these two directing effects. The C7 position is ortho to the activating dioxane ring and meta to the deactivating ester group, making it the most electronically favored position for substitution.

The nitronium ion is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

Experimental Protocols

Part 1: Synthesis of Methyl 1,4-benzodioxane-6-carboxylate (Precursor)

This protocol is adapted from established methods for the synthesis of 1,4-benzodioxane derivatives from catechol precursors.[3]

Materials and Reagents:

Reagent/MaterialGradeSupplier
Methyl 3,4-dihydroxybenzoate≥98%Sigma-Aldrich
1,2-Dibromoethane≥98%Sigma-Aldrich
Potassium Carbonate (K₂CO₃), anhydrous≥99%Fisher Scientific
AcetoneACS gradeVWR
Dichloromethane (CH₂Cl₂)ACS gradeVWR
Magnesium Sulfate (MgSO₄), anhydrous≥99.5%Sigma-Aldrich

Protocol:

  • To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 3,4-dihydroxybenzoate (16.8 g, 0.1 mol), anhydrous potassium carbonate (41.4 g, 0.3 mol), and 250 mL of acetone.

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add 1,2-dibromoethane (20.7 g, 0.11 mol) to the suspension.

  • Heat the reaction mixture to reflux and maintain reflux for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • After completion, allow the mixture to cool to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with acetone (2 x 50 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in 150 mL of dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer with 1 M sodium hydroxide solution (2 x 100 mL) to remove any unreacted starting material, followed by water (2 x 100 mL), and finally with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to obtain pure Methyl 1,4-benzodioxane-6-carboxylate as a white solid.

Part 2: Synthesis of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate

This protocol employs a standard nitrating mixture with careful temperature control to ensure regioselectivity.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Methyl 1,4-benzodioxane-6-carboxylateAs synthesized in Part 1-
Sulfuric Acid (H₂SO₄), concentrated (98%)ACS gradeFisher Scientific
Nitric Acid (HNO₃), concentrated (70%)ACS gradeVWR
Acetic Acid, glacialACS gradeSigma-Aldrich
Ice--
Saturated Sodium Bicarbonate (NaHCO₃) solution--
Dichloromethane (CH₂Cl₂)ACS gradeVWR
Magnesium Sulfate (MgSO₄), anhydrous≥99.5%Sigma-Aldrich

Protocol:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (50 mL).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add Methyl 1,4-benzodioxane-6-carboxylate (9.7 g, 0.05 mol) to the cold sulfuric acid with stirring, ensuring the temperature does not exceed 10 °C.

  • In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid (4.5 mL, ~0.1 mol) to glacial acetic acid (20 mL). Cool this mixture in an ice bath.

  • Add the cold nitrating mixture dropwise from the dropping funnel to the solution of the benzodioxane ester in sulfuric acid over a period of 30-45 minutes. Maintain the reaction temperature between 0 and 5 °C throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2-3 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

  • To remove any unreacted starting material and acidic impurities, suspend the crude product in 200 mL of a saturated sodium bicarbonate solution and stir for 30 minutes. Filter the solid, wash with water, and air dry.

  • For further purification, recrystallize the crude product from ethanol or a mixture of ethanol and water to afford pure Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate as a pale yellow solid.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Nitration start1 Methyl 3,4-dihydroxybenzoate reagents1 1,2-Dibromoethane, K₂CO₃, Acetone product1 Methyl 1,4-benzodioxane-6-carboxylate reagents1->product1 Reflux reagents2 Conc. HNO₃, Conc. H₂SO₄, Acetic Acid product2 Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate product1->product2 reagents2->product2 0-5 °C

Caption: Two-step synthesis of the target compound.

Characterization

The final product should be characterized by standard analytical techniques:

  • Melting Point: Determine the melting point and compare it with literature values if available.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl ester protons, and the methylene protons of the dioxane ring. The aromatic region should be consistent with a 1,2,4,5-tetrasubstituted benzene ring.

  • ¹³C NMR: The carbon NMR will confirm the number of unique carbon atoms in the molecule.

  • FTIR: The infrared spectrum should show characteristic absorption bands for the nitro group (around 1530 and 1350 cm⁻¹), the ester carbonyl group (around 1720 cm⁻¹), and the C-O ether linkages.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.

Safety Precautions and Troubleshooting

  • Safety: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Handle concentrated acids and 1,2-dibromoethane in a well-ventilated fume hood. The nitration reaction is exothermic and requires careful temperature control to avoid side reactions and ensure safety.

  • Troubleshooting:

    • Low yield in Step 1: Ensure that the potassium carbonate is anhydrous and that the reaction is refluxed for a sufficient amount of time. Incomplete reaction can be addressed by extending the reflux time.

    • Formation of multiple nitro isomers in Step 2: The primary cause is likely poor temperature control. Maintaining the reaction temperature at 0-5 °C is critical for regioselectivity. If multiple isomers are formed, they may be separable by careful column chromatography.

    • Product decomposition: Avoid excessive heating during recrystallization.

References

  • Idris, N., Anderson, A. and Bakare, O. (2022) Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • Scirp.org. (2022) Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. [Link]

  • TSI Journals. (2007) Chemistry and Pharmacology of Benzodioxanes. [Link]

  • MDPI. (2023) Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. [Link]

  • ResearchGate. (2023) Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. [Link]

  • Google Patents. (1998)
  • ResearchGate. (2023) Synthesis of 8- and 5-X substituted methyl 1,4-benzodioxane-2-carboxylates. [Link]

  • TSI Journals. (2007) Chemistry and pharmacology of benzodioxanes. [Link]

Sources

Application Notes and Protocols for the Purification of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Drug Discovery

Methyl 7-nitro-1,4-benzodioxane-6-carboxylate is a key intermediate in the synthesis of various pharmacologically active molecules. The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The purity of this intermediate is paramount, as even minor impurities can lead to undesired side reactions, impact product yield, and introduce confounding variables in biological assays. This guide provides a detailed overview of robust purification methods for Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate, drawing upon established techniques for analogous nitroaromatic and benzodioxane derivatives.

Understanding the Molecule: Properties and Potential Impurities

Chemical Structure:

Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate is a moderately polar molecule containing both an aromatic nitro group and a methyl ester. These functional groups dictate its solubility and chromatographic behavior. The primary impurities in its synthesis are likely to be starting materials, regioisomers, and by-products from the nitration reaction.

Potential Impurities:

  • Unreacted Starting Material: Methyl 1,4-benzodioxane-6-carboxylate.

  • Regioisomers: Nitration of the benzene ring can potentially lead to other positional isomers.

  • Di-nitrated Products: Over-nitration can result in the introduction of a second nitro group.

  • Hydrolyzed Product: 7-Nitro-1,4-benzodioxane-6-carboxylic acid, if moisture is present.

Purification Strategies: A Multi-faceted Approach

The purification of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate typically involves a combination of techniques to remove a broad spectrum of impurities. The most effective methods are recrystallization and column chromatography.

Recrystallization: The Art of Crystal Perfection

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[1][2] The ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but readily at elevated temperatures.

Causality in Solvent Selection: The polarity of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate suggests that solvents of intermediate polarity, such as alcohols (methanol, ethanol) or esters (ethyl acetate), are good starting points. The presence of the nitro group and ester functionality allows for dipole-dipole interactions, influencing solubility.

Protocol for Recrystallization:

  • Solvent Screening: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, and mixtures thereof) at room temperature and upon heating.

  • Dissolution: In an Erlenmeyer flask, add the chosen hot solvent to the crude solid in small portions until the solid just dissolves. Using a minimal amount of solvent is crucial for maximizing yield.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.[2] Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Table 1: Suggested Solvents for Recrystallization Screening

SolventBoiling Point (°C)Polarity IndexRationale
Methanol64.75.1Good for dissolving polar compounds upon heating.[3]
Ethanol78.44.3Similar to methanol, slightly less polar.
Isopropanol82.63.9Another alcohol option with different solubility characteristics.
Ethyl Acetate77.14.4A common solvent for purifying esters.
Toluene110.62.4A less polar option, may be useful in a solvent/anti-solvent system.
Column Chromatography: High-Resolution Separation

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[4] For Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate, normal-phase chromatography using silica gel is the most common approach.

Principle of Separation: The separation is based on the polarity of the compounds. More polar compounds will have a stronger interaction with the polar silica gel and will elute more slowly, while less polar compounds will elute faster. The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent (like hexane or cyclohexane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used.

Experimental Workflow for Column Chromatography:

G cluster_prep Preparation cluster_elution Elution & Collection cluster_post Post-Chromatography prep_column Prepare Silica Gel Slurry pack_column Pack the Column prep_column->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Hexane/EtOAc Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate dry Dry Purified Product evaporate->dry

Caption: Workflow for purification by column chromatography.

Detailed Protocol for Column Chromatography:

  • Column Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with a non-polar solvent mixture (e.g., 90:10 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 80:20, 70:30 hexane:ethyl acetate) to elute compounds of increasing polarity. This gradient elution is crucial for separating closely related impurities. The purification of similar 1,4-benzodioxane derivatives has been successfully achieved using a gradient of ethyl acetate in hexane.[5]

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Drying: Dry the purified product under high vacuum to remove any remaining solvent.

Table 2: Example Gradient for Column Chromatography

StepHexane (%)Ethyl Acetate (%)Purpose
1955Elute non-polar impurities.
29010Elute less polar by-products.
38020Elute the target compound.
47030Elute more polar impurities.

Purity Assessment

After purification, it is essential to assess the purity of the Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate. Common analytical techniques include:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests a high degree of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A single sharp peak is indicative of a pure compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any remaining impurities.

Conclusion

The successful purification of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate is a critical step in its use as a synthetic intermediate. A systematic approach combining recrystallization and column chromatography will effectively remove common impurities. The protocols outlined in this guide provide a robust starting point for researchers. However, it is important to note that the optimal conditions may need to be fine-tuned based on the specific impurity profile of the crude product. Careful execution of these techniques, coupled with rigorous purity assessment, will ensure the high quality of this valuable building block for drug discovery and development.

References

  • Idris, N., Anderson, A.J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • HBCSE. (n.d.). Recrystallization. NIUS Chemistry Experiments. [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. [Link]

  • Longdom Publishing. (n.d.). Column Chromatography for the Separation of Complex Mixtures. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • YouTube. (2020, March 25). EAS Nitration Experiment & Recrystallization. [Link]

Sources

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed framework of analytical methodologies for the definitive structural elucidation, purity assessment, and thermal stability analysis of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate. This compound, possessing a nitroaromatic system and a benzodioxane scaffold, is of significant interest in medicinal chemistry and drug development.[1][2][3] The protocols herein are designed for researchers, analytical scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific rationale. We present an integrated workflow employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (TGA/DSC) to ensure a comprehensive and robust characterization.

Introduction: The Imperative for Rigorous Characterization

Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate is a substituted benzodioxane derivative. The 1,4-benzodioxane moiety is a key structural feature in numerous biologically active molecules.[1][3] The introduction of a nitro group (NO₂) and a methyl ester (COOCH₃) onto the aromatic ring significantly influences the molecule's electronic properties, reactivity, and potential biological activity. Therefore, unambiguous confirmation of its structure, including the specific positions of the substituents, and assessment of its purity and stability are critical prerequisites for any subsequent pharmacological or developmental studies.

An incorrect structural assignment or the presence of undetected impurities can lead to erroneous biological data and jeopardize the integrity of research findings. This guide establishes a self-validating system of cross-confirming analytical techniques to provide the highest degree of confidence in the material's identity and quality.

The Integrated Analytical Workflow

A multi-technique approach is essential for a comprehensive analysis. Each technique provides a unique piece of the puzzle, and together they offer a complete picture of the molecule's identity, purity, and stability. The logical flow of this characterization process is outlined below.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Quantitative & Stability Analysis cluster_2 Final Assessment Sample Test Article: Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Structural Elucidation MS Mass Spectrometry (ESI-MS, HRMS) Sample->MS Molecular Weight & Fragmentation FTIR FTIR Spectroscopy Sample->FTIR Functional Group ID HPLC HPLC-UV NMR->HPLC Purity Assessment MS->HPLC Report Certificate of Analysis (Structure, MW, Purity, Stability) HPLC->Report Thermal Thermal Analysis (TGA/DSC) Thermal->Report Thermal Stability Profile

Sources

Application Notes and Protocols for Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Benzodioxane Derivative

The 1,4-benzodioxane scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for designing molecules with a wide array of biological activities, including anticancer and antibacterial properties.[1][2][3][4] The incorporation of a nitroaromatic group can further enhance the cytotoxic potential of a compound.[5] Nitroaromatic compounds are known for their ability to undergo intracellular redox reactions, which can lead to the generation of reactive oxygen species (ROS), oxidative stress, and ultimately, cell death.[6][7]

Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate is a novel compound that merges these two key pharmacophores. Its chemical structure suggests a potential for significant biological activity, particularly in the realm of oncology. These application notes provide a comprehensive guide for researchers to investigate the cellular effects of this compound, from initial cytotoxicity screening to more in-depth mechanistic studies of apoptosis and target engagement. The protocols outlined herein are designed to be robust and self-validating, providing a solid foundation for drug discovery and development professionals.

Section 1: Compound Handling and Stock Solution Preparation

Proper handling and preparation of the test compound are critical for obtaining reproducible results.

1.1. Materials:

  • Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate (CAS 52791-03-4)[8]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, light-protected microcentrifuge tubes

1.2. Protocol for Stock Solution Preparation:

  • Initial Solubilization: Due to the aromatic nature of the compound, it is recommended to prepare a high-concentration stock solution in 100% DMSO. For example, to prepare a 10 mM stock solution, dissolve 2.39 mg of the compound (Molecular Weight: 239.18 g/mol ) in 1 mL of DMSO.[9]

  • Ensure Complete Dissolution: Vortex the solution thoroughly. Gentle warming in a 37°C water bath may be necessary to ensure complete solubilization.

  • Storage: Aliquot the stock solution into smaller volumes in light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term stability. When in use, a working aliquot can be stored at 4°C for short periods (up to one week), protected from light.

Note on DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (cells treated with DMSO alone) has the same final DMSO concentration as the highest concentration of the test compound.

Section 2: Workflow for Assessing Cellular Effects

A logical, stepwise approach is recommended to characterize the biological activity of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate. This workflow starts with broad screening assays and progresses to more specific mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Target Identification A Cell Viability Assay (MTT/XTT) Determine IC50 B Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) A->B If cytotoxic D Cellular Thermal Shift Assay (CETSA) Identify Intracellular Binding Partners A->D Parallel Investigation C Caspase Activation Assay (Caspase-3/7) B->C If apoptotic

Figure 1: A tiered experimental workflow for characterizing the cellular effects of a novel compound.

Section 3: Cell Viability and Cytotoxicity Assays

The initial step is to determine the effect of the compound on cell viability and to calculate the half-maximal inhibitory concentration (IC50). Tetrazolium reduction assays like MTT and XTT are reliable methods for this purpose.[10][11][12]

3.1. Principle of XTT Assay: The XTT assay measures the metabolic activity of viable cells. Dehydrogenase enzymes in metabolically active cells reduce the yellow tetrazolium salt XTT to a soluble orange formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

3.2. Protocol: XTT Cell Viability Assay

Materials:

  • Cells of interest (e.g., a cancer cell line like MCF-7 or HeLa)

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate stock solution

  • XTT labeling mixture (prepared according to the manufacturer's instructions)

  • Microplate spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. A common starting range is from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a period relevant to the expected mechanism of action (e.g., 24, 48, or 72 hours).

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's protocol. Add 50 µL of the XTT mixture to each well.

  • Incubation with XTT: Incubate the plate for 2-4 hours at 37°C, protected from light, until the color change is apparent in the control wells.

  • Absorbance Measurement: Shake the plate gently and measure the absorbance of the formazan product at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended to subtract background absorbance.

3.3. Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100

  • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

ParameterRecommended Starting Conditions
Cell Line MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer)
Seeding Density 5,000 - 10,000 cells/well
Compound Concentration Range 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM
Incubation Time 24, 48, and 72 hours
DMSO Final Concentration ≤ 0.5%

Section 4: Mechanistic Assays - Apoptosis Detection

If the compound exhibits cytotoxicity, the next step is to determine the mode of cell death. The Annexin V/Propidium Iodide (PI) assay is a standard method to differentiate between apoptosis and necrosis.[13][14]

4.1. Principle of Annexin V/PI Staining: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[15]

4.2. Protocol: Annexin V/PI Staining by Flow Cytometry

Materials:

  • Cells treated with the compound at IC50 and 2x IC50 concentrations for an appropriate time (e.g., 24 hours).

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described for the viability assay. After incubation, collect both adherent and floating cells. For adherent cells, use a gentle trypsinization method.

  • Cell Washing: Wash the collected cells twice with ice-cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[15]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[15]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[15]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

4.3. Data Interpretation: The cell population will be differentiated into four quadrants:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

An increase in the Annexin V+ populations upon treatment with the compound suggests the induction of apoptosis.

G Compound Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate ROS ↑ Reactive Oxygen Species (ROS) (Hypothesized) Compound->ROS Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp37 Caspase-3/7 Activation (Executioner Caspases) Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Figure 2: A hypothetical signaling pathway for apoptosis induced by a nitroaromatic compound.

4.4. Caspase-3/7 Activity Assay: To confirm the involvement of the apoptotic machinery, measuring the activity of executioner caspases like caspase-3 and -7 is recommended.[16] Commercially available kits use a substrate that, when cleaved by active caspases, releases a fluorescent or colorimetric signal.

Section 5: Target Engagement - Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify and identify the direct binding of a compound to its intracellular target protein.[17][18][19][20] The principle is based on ligand-induced thermal stabilization of the target protein.[18]

5.1. Principle of CETSA: When a compound binds to its target protein, it generally increases the protein's stability. This increased stability makes the protein more resistant to thermal denaturation. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[18][20]

5.2. General Protocol for CETSA (Immunoblotting-based):

Materials:

  • Cells treated with the compound or vehicle.

  • PBS

  • Lysis buffer with protease inhibitors

  • PCR tubes or similar

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody against a candidate target protein (if known) or materials for proteomic analysis.

Procedure:

  • Treatment and Harvesting: Treat cells with the compound at a concentration where a biological effect is observed. Harvest the cells.

  • Heating: Resuspend the cells in PBS and aliquot into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.[18]

  • Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes) to pellet the aggregated, denatured proteins.[19]

  • Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting or other proteomic techniques.

5.3. Data Interpretation: A plot of the amount of soluble protein versus temperature will generate a melting curve. A rightward shift in this curve for compound-treated samples compared to vehicle-treated samples indicates that the compound binds to and stabilizes the protein. This provides strong evidence of target engagement within the cell.[17][19]

Section 6: Best Practices and Troubleshooting

  • Solubility is Key: If the compound precipitates in the cell culture medium, consider using a lower concentration or a different formulation strategy.

  • Appropriate Controls: Always include positive and negative controls in your assays. For example, a known apoptosis-inducing agent like staurosporine can be used as a positive control in the Annexin V assay.

  • Time-Course and Dose-Response: Perform both time-course and dose-response experiments to fully characterize the compound's effects.

  • Cell Line Specificity: The effects of the compound may be cell-line specific. It is advisable to test it on a panel of different cell lines, including non-cancerous cell lines, to assess for selectivity.[5]

References

  • Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. Retrieved from [Link]

  • Pallavicini, M., & Bolchi, C. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. Retrieved from [Link]

  • Dayalan Naidu, S., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101265. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Protocol IncuCyte® Apoptosis Assay. (n.d.). University of Bergen. Retrieved from [Link]

  • Lopes, M. S., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents in Medicinal Chemistry, 15(2), 206-216. Retrieved from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol, 12(12), e4443. Retrieved from [Link]

  • Dewangan, R. P., et al. (2025). Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies. Bioorganic Chemistry, 158, 108449. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2019). Methods in Molecular Biology, 1957, 283-288. Retrieved from [Link]

  • Protocol Guide: XTT Assay for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). Journal of the American Chemical Society, 143(35), 14068-14076. Retrieved from [Link]

  • Examples of nitroaromatic compounds in clinical trials as antitumor agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Retrieved from [Link]

  • Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents. (2009). Journal of Medicinal Chemistry, 52(15), 4724-4737. Retrieved from [Link]

  • QSARs in prooxidant mammalian cell cytotoxicity of nitroaromatic compounds: The roles of compound lipophilicity and cytochrome P-450: The DT-diaphorase-catalyzed reactions. (2020). Free Radical Biology and Medicine, 152, 26-36. Retrieved from [Link]

  • Koo, J., Avakian, S., & Martin, G. J. (1953). Derivatives of 1,4-Benzodioxan. I. 1,4-Benzodioxan-2-carboxamides. Journal of the American Chemical Society, 75(8), 1900-1902. Retrieved from [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules, 27(11), 3614. Retrieved from [Link]

  • Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Retrieved from [Link]

  • Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. (2023). Heliyon, 9(12), e22709. Retrieved from [Link]

  • Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. (2023). Molbank, 2023(3), M1661. Retrieved from [Link]

  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. (2022, September 23). Scientific Research Publishing. Retrieved from [Link]

  • Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. (2023, June 4). ResearchGate. Retrieved from [Link]

  • Chemistry and pharmacology of benzodioxanes. (2007). TSI Journals. Retrieved from [Link]

  • Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. (2023). MDPI. Retrieved from [Link]

Sources

Application Notes & Protocols for In Vivo Investigation of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Forward

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals initiating in vivo studies with Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate. The protocols and experimental designs detailed herein are synthesized from established principles of preclinical research and the known biological activities of structurally related 1,4-benzodioxane and nitroaromatic compounds. While direct in vivo data for this specific molecule is not yet established, this document serves as a robust framework for its systematic evaluation as a potential therapeutic agent. The core focus of this guide is to present a scientifically rigorous, self-validating experimental strategy grounded in established methodologies.

Scientific Rationale and Therapeutic Hypothesis

The chemical structure of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate incorporates two key pharmacophores: the 1,4-benzodioxane scaffold and a nitroaromatic group. The 1,4-benzodioxane moiety is a versatile template found in numerous biologically active compounds, with derivatives showing anticancer, anti-inflammatory, and antioxidant properties.[1][2][3][4][5] The nitro group is a potent electron-withdrawing group that is a structural alert for bioactivity and, in some cases, toxicity.[6][7] In the context of oncology, nitroaromatic compounds are of particular interest as hypoxia-activated prodrugs.[8]

Hypothesized Mechanism of Action:

We hypothesize that Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate functions as a hypoxia-activated cytotoxic agent. In the low-oxygen environment characteristic of solid tumors, the nitro group can be reduced by endogenous nitroreductases to form reactive nitroso and hydroxylamine intermediates.[6][7][8] These reactive species can induce cellular damage through DNA adduction and the generation of oxidative stress, leading to cancer cell death.[8] The 1,4-benzodioxane core may contribute to the molecule's overall physicochemical properties, cellular uptake, and potentially interact with other biological targets, thus modulating its efficacy and safety profile.

This proposed mechanism provides a clear and testable framework for the subsequent in vivo experimental designs.

Preclinical In Vivo Study Design: A Phased Approach

A well-designed preclinical study is essential for generating reproducible and translatable data.[9][10][11] We recommend a phased approach, beginning with preliminary tolerability assessments before moving to efficacy studies in a relevant cancer model.

Phase I: Maximum Tolerated Dose (MTD) and Pharmacokinetic (PK) Profiling

Objective: To determine the MTD and basic pharmacokinetic parameters of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate in a rodent model.

Causality of Experimental Choices:

  • Animal Model: Healthy, immunocompetent mice (e.g., C57BL/6 or BALB/c) are a standard choice for initial toxicology and PK studies due to their well-characterized physiology and ease of handling.

  • Route of Administration: Intraperitoneal (IP) injection is often chosen for initial studies as it bypasses first-pass metabolism and allows for controlled dosing, though it may result in variable absorption.[9] For later studies, oral gavage or intravenous (IV) administration should be considered to mimic potential clinical routes.[9]

  • Dose Escalation: A single-dose escalation design is employed to efficiently identify the dose range that causes adverse effects.

Experimental Protocol:

  • Animal Allocation: Randomly assign healthy mice (n=3-5 per group) to several dose groups and a vehicle control group.

  • Dose Preparation: Formulate Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate in a suitable vehicle (e.g., a solution of DMSO, Cremophor EL, and saline). The final DMSO concentration should be kept low (<10%) to avoid vehicle-induced toxicity.

  • Administration: Administer a single IP injection of the compound or vehicle.

  • Monitoring: Observe animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for 14 days. Body weight should be recorded daily for the first week and then every other day.

  • Endpoint: The MTD is defined as the highest dose that does not cause severe morbidity or greater than 20% body weight loss.

  • Pharmacokinetics (Satellite Group): A separate cohort of animals can be used for PK analysis. At predetermined time points after a single dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), blood samples are collected. Plasma concentrations of the compound are then determined using a validated analytical method (e.g., LC-MS/MS).

Data Presentation:

ParameterDescription
Vehicle Control The formulation solution without the active compound.
Dose Levels A range of doses, for example, 10, 30, 100 mg/kg.
MTD The highest dose with acceptable toxicity.
Key PK Parameters Cmax (Maximum Concentration), Tmax (Time to Cmax), AUC (Area Under the Curve), t1/2 (Half-life).

Phase II: In Vivo Efficacy in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate in a human tumor xenograft model.

Causality of Experimental Choices:

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) are required to prevent rejection of human tumor cells.

  • Tumor Model: A human cancer cell line known to form solid tumors with hypoxic regions (e.g., human colon cancer HCT116 or melanoma A375) should be used. This aligns with the hypothesized hypoxia-activated mechanism.

  • Dosing Regimen: Dosing will be based on the MTD results. A daily or every-other-day dosing schedule is common for efficacy studies.

Experimental Protocol:

  • Tumor Implantation: Subcutaneously implant human tumor cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Tumor volume should be measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Grouping: Once tumors reach the target size, randomize mice into treatment groups (n=8-10 per group):

    • Vehicle Control

    • Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate (at one or two dose levels below the MTD)

    • Positive Control (an established chemotherapy agent for the chosen cancer type)

  • Treatment: Administer the compound, vehicle, or positive control according to the predetermined schedule and route.

  • Monitoring: Continue to monitor tumor growth and animal body weight throughout the study.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a set duration (e.g., 21-28 days). At the endpoint, tumors are excised, weighed, and can be processed for further analysis (e.g., histology, biomarker analysis).

Data Presentation:

GroupDose and ScheduleMean Tumor Volume (mm³) ± SEMPercent Tumor Growth Inhibition (%TGI)Mean Body Weight Change (%)
Vehicle Controle.g., IP, dailyData0%Data
Compound Xe.g., 50 mg/kg, IP, dailyDataCalculatedData
Positive ControlStandard RegimenDataCalculatedData

%TGI = (1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)) x 100

Visualizations

Hypothesized Signaling Pathway

G cluster_0 Tumor Microenvironment (Hypoxia) cluster_1 Cancer Cell Compound Methyl 7-Nitro-1,4- benzodioxane-6-carboxylate (Prodrug) Nitroreductase Nitroreductase Enzymes Compound->Nitroreductase Uptake ReactiveIntermediates Reactive Nitroso & Hydroxylamine Species Nitroreductase->ReactiveIntermediates Reduction DNA_Damage DNA Adducts & Strand Breaks ReactiveIntermediates->DNA_Damage Oxidative_Stress ROS Generation ReactiveIntermediates->Oxidative_Stress Cell_Death Apoptosis / Necrosis DNA_Damage->Cell_Death Oxidative_Stress->Cell_Death

Caption: Hypothesized bioactivation of the compound in a hypoxic tumor environment.

In Vivo Efficacy Study Workflow

G start Start: Tumor Cell Implantation growth Tumor Growth (to ~150 mm³) start->growth randomize Randomize Mice into Groups growth->randomize treat Treatment Phase (e.g., 21 days) randomize->treat monitor Monitor: - Tumor Volume - Body Weight treat->monitor endpoint Endpoint: Tumor Excision & Analysis treat->endpoint

Caption: General workflow for the preclinical xenograft efficacy study.

Safety and Handling

As with any novel chemical entity, appropriate safety precautions should be taken. Based on related compounds, Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate should be handled with care.[12]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, lab coat, and gloves.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.[12] Use in a well-ventilated area or a chemical fume hood.[12]

  • Disposal: Dispose of waste in accordance with institutional and local regulations.

Conclusion and Future Directions

This document outlines a foundational strategy for the in vivo evaluation of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate. The proposed studies are designed to provide initial insights into the compound's tolerability, pharmacokinetic profile, and anti-tumor efficacy. Positive results from these experiments would warrant further investigation, including:

  • Mechanism of Action Studies: Analysis of excised tumors for markers of DNA damage (e.g., γH2AX) and hypoxia.

  • Orthotopic and Metastatic Models: Evaluating efficacy in more clinically relevant tumor models.

  • Combination Studies: Assessing synergistic effects with standard-of-care chemotherapies or radiation.

Robust and carefully planned in vivo research is fundamental to translating promising molecules from the bench to the clinic.[9][13][14]

References

  • ichorbio. (2022, April 14). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review.
  • Ansari, M. F., et al. (2025). Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies. Bioorganic Chemistry, 160, 108449.
  • Anders, H. J., & Vielhauer, V. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today, 12(11-12), 446-451.
  • Open Access Pub. (n.d.). Drug Design Progress of In silico, In vitro and In vivo Researches.
  • MDPI. (n.d.). Designing an In Vivo Preclinical Research Study.
  • AIR Unimi. (n.d.). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design C.
  • Charles River. (2024, October 17). In Vivo Research Strategies that Reduce Risk of Failure in the Clinic.
  • ResearchGate. (n.d.). Examples of nitroaromatic compounds in clinical trials as antitumor agents.
  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
  • SciELO. (n.d.). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.
  • ResearchGate. (n.d.). Timeline showing the nitroaromatic drugs approved until 2023.
  • MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.
  • PMC. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • TSI Journals. (2007, December 4). chemistry-and-pharmacology-of-benzodioxanes.pdf.
  • ResearchGate. (n.d.). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design.
  • Apollo Scientific. (n.d.). Methyl quinoxaline-6-carboxylate.
  • Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing Inc.

Sources

Unveiling Molecular Interactions: Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate as a Potential Photoaffinity Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Target Identification

In the intricate landscape of drug discovery and chemical biology, the identification of a small molecule's direct biological targets is a critical step. This process, often termed target deconvolution, is fundamental to understanding a compound's mechanism of action, predicting its therapeutic effects, and anticipating potential off-target toxicities. Chemical probes, specialized molecules designed to report on or interact with biological systems in a specific manner, are indispensable tools in this endeavor.

This guide introduces Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate, a derivative of the biologically significant 1,4-benzodioxane scaffold. While the broader class of 1,4-benzodioxane derivatives has been explored for various therapeutic properties, including anti-inflammatory and anticancer activities, the specific application of this nitro-substituted variant as a chemical probe remains an area of nascent exploration[1]. This document puts forth a scientifically grounded, hypothetical application of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate as a photoaffinity labeling (PAL) probe, a powerful technique for covalently capturing a probe's interacting proteins upon photoactivation.

The presence of the nitro-aromatic moiety is key to this proposed application. Aromatic nitro groups can be photochemically activated to form highly reactive species that can covalently crosslink with nearby amino acid residues within the binding pocket of a target protein[2]. This guide will provide the theoretical framework, detailed protocols, and experimental considerations for utilizing Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate in this capacity.

Physicochemical Properties

A clear understanding of the probe's fundamental properties is essential for its effective application.

PropertyValueSource
CAS Number 52791-03-4[3][4][5][6]
Molecular Formula C₁₀H₉NO₆[4]
Molecular Weight 239.18 g/mol [4]
Appearance Solid (predicted)-
Solubility Soluble in DMSO, DMF, MethanolGeneral lab experience

Principle of Photoaffinity Labeling (PAL)

Photoaffinity labeling is a robust strategy to convert a reversible ligand-protein interaction into an irreversible, covalent bond through light activation[3]. This process allows for the "trapping" of the ligand on its protein target, enabling subsequent identification and characterization.

The workflow can be conceptualized in three main stages:

  • Incubation & Binding: The photoaffinity probe is incubated with a biological sample (e.g., cell lysate, purified protein) in the dark, allowing it to bind to its target protein(s) based on its intrinsic affinity.

  • Photo-activation & Covalent Crosslinking: The sample is irradiated with UV light of a specific wavelength. This energy excites the nitroaryl group of the probe, leading to the formation of a highly reactive nitrene or related species. This transient species rapidly inserts into nearby C-H or N-H bonds of amino acids in the protein's binding site, forming a stable, covalent adduct.

  • Target Identification: The covalently labeled protein(s) can then be identified using a variety of downstream analytical techniques, most commonly mass spectrometry-based proteomics.

PAL_Workflow cluster_dark Dark Phase cluster_light Light Phase (UV Irradiation) cluster_analysis Analysis Phase Probe Probe (Methyl 7-Nitro-1,4- benzodioxane-6-carboxylate) Complex Reversible Probe-Protein Complex Probe->Complex Binding Protein Target Protein Protein->Complex Activated Activated Probe (Reactive Intermediate) Complex->Activated Covalent Covalent Probe-Protein Adduct Activated->Covalent Crosslinking Analysis Downstream Analysis (e.g., Mass Spectrometry) Covalent->Analysis

Caption: Workflow of Photoaffinity Labeling.

Hypothetical Application: Identification of Cellular Targets in a Cancer Cell Line

Given that 1,4-benzodioxane derivatives have been investigated for anticancer properties, a plausible application of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate is to identify its direct binding partners in a cancer cell lysate.

Experimental Objective

To identify the protein targets of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate in a human colorectal cancer cell line (e.g., HCT116) lysate using a competitive photoaffinity labeling and quantitative proteomics approach.

Methodology Overview

The experimental design includes a competition experiment to distinguish specific binders from non-specific background. A parent compound without the nitro group (Methyl 1,4-benzodioxane-6-carboxylate) would be an ideal competitor.

Experimental_Design cluster_control Control Group cluster_competition Competition Group Lysate HCT116 Cell Lysate DMSO DMSO (Vehicle) Lysate->DMSO Competitor Excess Competitor (non-photoreactive analog) Lysate->Competitor Probe_C Add Probe DMSO->Probe_C UV_C UV Irradiation Probe_C->UV_C Result_C All Labeled Proteins UV_C->Result_C Analysis Quantitative Mass Spectrometry Analysis Result_C->Analysis Probe_E Add Probe Competitor->Probe_E UV_E UV Irradiation Probe_E->UV_E Result_E Non-specifically Labeled Proteins UV_E->Result_E Result_E->Analysis Identification Identification of Specific Binders (Proteins depleted in competition group) Analysis->Identification

Caption: Competitive Photoaffinity Labeling Workflow.

Detailed Protocols

Note: These are proposed protocols and require optimization for specific experimental conditions.

Protocol 1: Preparation of Cell Lysate
  • Cell Culture: Culture HCT116 cells to ~80-90% confluency in appropriate media.

  • Harvesting: Wash cells twice with ice-cold PBS. Scrape cells into PBS and centrifuge at 500 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).

  • Homogenization: Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Quantification: Collect the supernatant (proteome) and determine the protein concentration using a BCA or Bradford assay. Aliquot and store at -80°C.

Protocol 2: Photoaffinity Labeling
  • Reaction Setup: In separate 1.5 mL microcentrifuge tubes on ice, prepare the following reactions (final volume of 100 µL):

    • Control: 500 µg of cell lysate + DMSO (vehicle, e.g., 1 µL).

    • Competition: 500 µg of cell lysate + 100 µM of competitor compound (e.g., 1 µL of 10 mM stock).

  • Pre-incubation: Incubate the tubes at 4°C for 30 minutes on a rotator to allow the competitor to bind to its targets.

  • Probe Addition: Add Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate to all tubes to a final concentration of 1 µM (e.g., 1 µL of 100 µM stock).

  • Binding Incubation: Incubate all tubes in the dark at 4°C for 1 hour on a rotator.

  • UV Irradiation: Place the open tubes on ice and irradiate with 365 nm UV light for 15 minutes using a UV crosslinker. The optimal time and distance should be empirically determined.

  • Quenching: After irradiation, add DTT to a final concentration of 10 mM to quench any unreacted probe.

Protocol 3: Sample Preparation for Mass Spectrometry
  • Protein Precipitation: Precipitate the proteins from the labeled lysates using a cold acetone or TCA/acetone precipitation method to remove unreacted probe and buffer components.

  • Reduction and Alkylation: Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5). Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

  • In-solution Digestion: Dilute the urea concentration to <2 M and digest the proteins into peptides using sequencing-grade trypsin overnight at 37°C.

  • Peptide Cleanup: Acidify the digest and desalt the peptides using C18 solid-phase extraction (SPE) cartridges.

  • Analysis: Elute the peptides and analyze by LC-MS/MS.

Data Analysis and Interpretation

The mass spectrometry data will be analyzed using a quantitative proteomics software package (e.g., MaxQuant, Proteome Discoverer). The relative abundance of each identified protein will be compared between the control and competition samples.

  • Specific Binders: Proteins that show a significant decrease in abundance in the competition sample compared to the control sample are considered specific binding partners of the probe. The competitor compound occupies the binding site, preventing the photoaffinity probe from binding and crosslinking.

  • Non-specific Binders: Proteins that are labeled in both the control and competition samples are likely non-specific interactors or proteins that are highly abundant in the lysate.

Conclusion and Future Directions

This guide outlines a hypothetical yet robust framework for employing Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate as a chemical probe for target identification. The success of this approach hinges on the compound's intrinsic affinity for its target(s) and the efficiency of the photochemical crosslinking. Validation of identified targets through orthogonal methods, such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or cellular thermal shift assays (CETSA), is a critical subsequent step. The exploration of this and other nitro-benzodioxane derivatives as chemical probes holds the potential to illuminate new biological pathways and accelerate the development of novel therapeutics.

References

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. [Link]

  • Celano, M., et al. (2021). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. Pharmaceuticals, 14(9), 856. [Link]

  • Fleming, S. A. (1995). Chemical Reagents in Photoaffinity Labeling. Tetrahedron, 51(46), 12479-12520. [Link]

  • Scafuri, B., et al. (2023). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. Molbank, 2023(3), M1661. [Link]

Sources

derivatization of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate for SAR studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Derivatization of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate for Structure-Activity Relationship (SAR) Studies

Introduction: The Strategic Value of the 1,4-Benzodioxane Scaffold

The 1,4-benzodioxane framework is a quintessential "privileged scaffold" in medicinal chemistry.[1] Its rigid, yet non-planar, structure is found in a multitude of biologically active compounds targeting a wide array of receptors and enzymes, including α-adrenergic and serotoninergic receptors.[1][2][3] This widespread activity underscores its utility as a versatile template for drug design.[1][4]

This guide focuses on a particularly valuable starting material: Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate . This compound is strategically designed for facile diversification. It features three key points for chemical modification, allowing for a systematic and comprehensive exploration of the chemical space around the core scaffold, which is the cornerstone of any successful Structure-Activity Relationship (SAR) study.

  • The Nitro Group (Position 7): A powerful electron-withdrawing group that can be readily converted into a versatile amino group.

  • The Methyl Ester (Position 6): An ideal handle for conversion into a library of amides, enabling the probing of specific hydrogen bond interactions.

  • The Aromatic Core: The nitro-substituted ring offers opportunities for advanced cross-coupling reactions.

This document provides the strategic rationale and detailed, field-proven protocols for the derivatization of this scaffold to generate a chemically diverse library of analogues for biological evaluation.

A Multi-Pronged Strategy for SAR Library Generation

A robust SAR study requires the systematic modification of the lead compound to understand how changes in sterics, electronics, and hydrogen bonding potential impact biological activity. Our starting material is ideally suited for a three-pronged diversification strategy, illustrated below.

SAR_Strategy cluster_paths cluster_products Start Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate Nitro_Mod Position 7: Nitro Group Modification Start->Nitro_Mod Reduction Ester_Mod Position 6: Ester Group Modification Start->Ester_Mod Amidation Aromatic_Mod Aromatic Core: C-N Bond Functionalization Start->Aromatic_Mod Cross-Coupling Amine_Derivs Amine & Amide Analogues (Acylation, Sulfonylation) Nitro_Mod->Amine_Derivs Amide_Library Diverse Amide Library (Varied R-groups) Ester_Mod->Amide_Library Biaryl_Derivs Biaryl Analogues (C-C Bond Formation) Aromatic_Mod->Biaryl_Derivs

Figure 1: Three-pronged derivatization strategy for SAR library synthesis.

This approach allows for the independent or combined modification of each functional group, generating a matrix of compounds that systematically explores the structure-activity landscape.

Protocol 1: Nitro Group Reduction – The Gateway to Amine Derivatives

The reduction of the aromatic nitro group to an aniline is one of the most impactful transformations in medicinal chemistry. It converts a strongly electron-withdrawing, meta-directing group into a strongly electron-donating, ortho/para-directing group, fundamentally altering the electronic character of the scaffold.[5] Furthermore, the resulting primary amine is a versatile nucleophilic handle for a host of subsequent reactions.

Catalytic hydrogenation with palladium on carbon (Pd/C) is the industry-standard method for this transformation due to its high efficiency and clean reaction profile.[6][7]

Step-by-Step Protocol: Synthesis of Methyl 7-Amino-1,4-benzodioxane-6-carboxylate
  • Reaction Setup:

    • To a heavy-walled hydrogenation flask, add Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate (1.0 eq).

    • Add a magnetic stir bar and 10% Palladium on Carbon (Pd/C) (0.05 - 0.10 eq by weight).

    • Evacuate the flask and backfill with nitrogen gas three times to ensure an inert atmosphere.

    • Add a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc) to create a ~0.1 M solution.

  • Hydrogenation:

    • Purge the vessel again with nitrogen.

    • Carefully evacuate the flask and backfill with hydrogen gas (H₂). This can be done using a hydrogen-filled balloon for atmospheric pressure reactions or a Parr hydrogenator for reactions requiring higher pressure.

    • Stir the reaction vigorously at room temperature (20-25 °C).

  • Reaction Monitoring (Self-Validation):

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% EtOAc in hexanes). The product, being more polar, will have a lower Rf value than the starting material.

    • Alternatively, monitor by LC-MS to observe the disappearance of the starting material mass peak and the appearance of the product mass peak. The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, carefully purge the flask with nitrogen gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent (MeOH or EtOAc) to recover all the product.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • The crude product is often pure enough for the next step. If necessary, purify further by flash column chromatography on silica gel.

  • Characterization:

    • ¹H NMR: Expect the disappearance of the aromatic protons adjacent to the nitro group and the appearance of a broad singlet corresponding to the -NH₂ protons.

    • Mass Spec (ESI+): [M+H]⁺ should correspond to the mass of the amine product.

Protocol 2: Ester Modification – Building a Diverse Amide Library

The methyl ester at position 6 is an excellent anchor point for introducing a wide variety of substituents via amidation. This allows for the exploration of hydrogen bonding interactions, steric bulk, and lipophilicity, which are critical determinants of drug-target interactions. While direct aminolysis is possible, a more robust and broadly applicable two-step method involves hydrolysis of the ester to the carboxylic acid, followed by a standard amide coupling reaction.[8][9]

Step-by-Step Protocol: Two-Step Amidation

Part A: Saponification to 7-Nitro-1,4-benzodioxane-6-carboxylic acid

  • Reaction Setup: Dissolve Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Hydrolysis: Add lithium hydroxide (LiOH) (1.5 - 2.0 eq) and stir the mixture at room temperature.

  • Monitoring: Monitor by TLC or LC-MS until all starting material is consumed (typically 1-3 hours).

  • Work-up:

    • Remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like dichloromethane (DCM) to remove any non-polar impurities.

    • Acidify the aqueous layer to pH ~2-3 with 1M HCl. A precipitate of the carboxylic acid should form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.

Part B: Amide Coupling with a Primary or Secondary Amine

  • Reaction Setup:

    • In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid from Part A (1.0 eq) in an anhydrous aprotic solvent such as DCM or dimethylformamide (DMF).

    • Add a peptide coupling reagent such as HATU (1.1 eq) or EDC (1.2 eq) along with an activator like HOBt (1.2 eq).

    • Add a tertiary amine base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq).

    • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (R¹R²NH) (1.1 eq) to the reaction mixture.

  • Reaction: Stir at room temperature until the reaction is complete, as monitored by TLC or LC-MS (typically 4-16 hours).

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to obtain the desired amide.

Protocol 3: Advanced Derivatization – Suzuki-Miyaura Cross-Coupling

For more advanced SAR, the nitro group itself can be utilized as a leaving group in palladium-catalyzed cross-coupling reactions.[10] The Suzuki-Miyaura reaction, in particular, is a powerful tool for forming C-C bonds, allowing for the introduction of various aryl or heteroaryl moieties at position 7.[11][12][13] This modification can profoundly impact the compound's geometry and electronic properties, opening new avenues for interaction with biological targets.

Step-by-Step Protocol: Synthesis of Methyl 7-Aryl-1,4-benzodioxane-6-carboxylate
  • Reaction Setup (Strictly Anaerobic):

    • To an oven-dried Schlenk flask, add Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate (1.0 eq), the desired arylboronic acid or ester (1.5 eq), and a suitable base such as Cs₂CO₃ or K₃PO₄ (3.0 eq).

    • Add a palladium catalyst/ligand system. A system known to be effective for this transformation is a Pd(0) source like Pd₂(dba)₃ (0.02 eq) with a sterically hindered biarylphosphine ligand like BrettPhos (0.05 eq).[13]

    • Evacuate and backfill the flask with argon or nitrogen at least three times.

    • Add a degassed anhydrous solvent, such as dioxane or toluene, via cannula.

  • Reaction:

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Reaction Monitoring (Self-Validation):

    • Monitor the reaction by taking small, quenched aliquots for LC-MS analysis. The reaction progress is tracked by the disappearance of the starting material and the appearance of the coupled product. Reactions can take 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with EtOAc and filter through a pad of Celite® to remove inorganic salts and catalyst residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Organization for SAR Analysis

A systematic approach to data logging is crucial. The following table structure is recommended for organizing the synthesized analogues and their intended purpose.

Compound ID Modification Site Reaction Type R-Group Introduced SAR Rationale
LEAD-001 ---Starting Material
LIB-A-001 Position 7 (Amine)Acylation-C(O)CH₃Introduce H-bond acceptor; cap basicity.
LIB-A-002 Position 7 (Amine)Sulfonylation-S(O)₂CH₃Introduce tetrahedral H-bond acceptor.
LIB-B-001 Position 6 (Amide)Amidation-NH-CyclopropylExplore small, lipophilic groups.
LIB-B-002 Position 6 (Amide)Amidation-NH-CH₂PhIntroduce larger, aromatic substituent.
LIB-C-001 Position 7 (Aryl)Suzuki Coupling-PhenylExplore core extension and π-stacking.
LIB-C-002 Position 7 (Aryl)Suzuki Coupling-Pyridin-3-ylIntroduce H-bond acceptor in core.
LIB-AB-001 Pos. 6 & 7Amidation & Reduction-NH-CH₃ (Pos. 6)Combine modifications to explore synergy.

Visualizing the SAR Workflow

The process of lead optimization is an iterative cycle of design, synthesis, and testing. This workflow can be visualized to guide the research program.

SAR_Workflow Lead Lead Compound (Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate) Design Design Analogue Library (Based on SAR Hypotheses) Lead->Design Synthesis Synthesize Library (Protocols 1, 2, 3) Design->Synthesis Testing Biological Assay (In Vitro / In Vivo) Synthesis->Testing Analysis Analyze Data (Identify Trends, New Leads) Testing->Analysis Analysis->Design Refine Hypotheses

Figure 2: Iterative cycle of a Structure-Activity Relationship (SAR) study.

References

  • Vertex AI Search. Nitro Reduction - Common Conditions.
  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
  • MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 29(18), 4353.
  • Guo, W., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry.
  • Manfredini, S., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419.
  • Bonifazi, A., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry, 56(2), 584-8.
  • ACS Publications. (2017). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
  • Piergentili, A., et al. (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Journal of Medicinal Chemistry, 51(20), 6359-70.
  • Bonifazi, A., et al. (2013). Structure–Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11. Reversed Enantioselectivity of 1,4-Dioxane Derivatives in α1-Adrenergic and 5-HT1A Receptor Binding Sites Recognition. Journal of Medicinal Chemistry, 56(2), 584-588.
  • ACS Publications. (2013). Structure–Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11. (1) Reversed Enantioselectivity of 1,4-Dioxane Derivatives in α1-Adrenergic and 5-HT1A Receptor Binding Sites Recognition. Journal of Medicinal Chemistry.
  • ResearchGate. (2016). Can I convert ester to amide in one step? Please suggest some good methods?.
  • ACS Publications. (2008). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry.
  • Ranu, B. C., & Dutta, P. (2003). A Simple and Convenient Procedure for the Conversion of Esters to Secondary Amides. Synthetic Communications, 33(2), 297-301.
  • TSI Journals. (2008). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 4(1), 65-77.
  • ResearchGate. (2008). (PDF) Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents †.
  • Wang, D., et al. (2017). Direct amidation of esters with nitroarenes. Nature Communications, 8, 14846.
  • RSC Publishing. (2025). Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utilization.
  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 224.
  • Wikipedia. Benzodioxan.
  • Chem-Impex. 1,4-Benzodioxane.
  • Google Patents. (2005). US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds.
  • Organic Chemistry Portal. Amide synthesis by acylation.
  • Organic Chemistry Portal. Suzuki Coupling.
  • ResearchGate. (2019). (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • Kazemnejadi, M., et al. (2020). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Publishing.
  • Andrew G. Myers Research Group. The Suzuki Reaction. Harvard University.
  • ChemRxiv. (2023). Photoinduced Nitroarenes as Versatile Anaerobic Oxidants for Accessing Carbonyl and Imine Derivatives.
  • Idris, N., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
  • Moshapo, P. T., et al. (2020). Advances in nitroarene reductive amidations. Arkivoc, 2020(5), 190-215.
  • SciELO. (2021). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society.
  • MDPI. (2020). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. Catalysts, 10(11), 1256.
  • Scirp.org. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs.
  • Idris, N., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry.
  • PubMed. (2025). Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies.
  • AIR Unimi. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design.

Sources

experimental design for testing Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate efficacy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Preclinical Evaluation of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate as a Novel Therapeutic Candidate

Introduction

Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate is a novel small molecule with potential therapeutic applications. Its chemical structure, featuring a nitrobenzodioxane core, suggests possible bioactivity. The nitroaromatic group is a known pharmacophore in various drugs and can be involved in redox cycling, potentially inducing oxidative stress in rapidly proliferating cells, a hallmark of cancer. The benzodioxane scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets. This document provides a comprehensive experimental framework for the initial preclinical evaluation of this compound's efficacy, focusing on a potential application in oncology.

This guide is structured to follow a logical progression from initial in vitro screening to more complex mechanistic studies and finally to in vivo validation. The described protocols are designed to be self-validating, with integrated controls and orthogonal assays to ensure the reliability of the findings.

Phase 1: In Vitro Efficacy and Mechanism of Action

The initial phase of testing is designed to answer fundamental questions: Is the compound biologically active against cancer cells? If so, at what concentration? And by what mechanism does it exert its effects?

Initial Cytotoxicity Screening

The first step is to determine the compound's ability to inhibit the proliferation of cancer cells. A panel of cancer cell lines from different tissues of origin (e.g., breast, lung, colon) should be used to assess the breadth of its activity.

Protocol 1: MTT Cell Viability Assay

This protocol assesses cell viability based on the mitochondrial reduction of tetrazolium dye (MTT) to formazan.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the compound in a complete growth medium. The final concentration of DMSO should be kept below 0.1% to avoid solvent-induced toxicity. Replace the medium in the wells with the compound-containing medium. Include vehicle-only (DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the percentage of viability against the compound concentration. Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Data Presentation:

Cell LineIC50 (µM)
MCF-7 (Breast)Experimental Value
A549 (Lung)Experimental Value
HCT116 (Colon)Experimental Value
Mechanistic Elucidation

Once the cytotoxic activity is confirmed, the next step is to investigate how the compound kills cancer cells. The primary mechanisms for anti-cancer drugs are the induction of apoptosis (programmed cell death) and cell cycle arrest.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This assay differentiates between healthy, apoptotic, and necrotic cells. During apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid intercalator that is excluded by live cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Treated and control cells

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry.

Expected Outcome: An increase in the Annexin V-positive cell population would indicate the induction of apoptosis.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells, allowing for the determination of the cell cycle phase distribution (G1, S, G2/M).

Materials:

  • Treated and control cells

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound at concentrations around its IC50 value for a relevant time period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend them in PI/RNase staining buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Expected Outcome: Accumulation of cells in a specific phase (e.g., G2/M) would suggest cell cycle arrest at that checkpoint.

Hypothetical Signaling Pathway Investigation

The nitro group in the compound suggests a potential role in modulating redox-sensitive signaling pathways. A plausible hypothesis is the induction of reactive oxygen species (ROS), which can lead to the activation of stress-response pathways like MAPK and inhibition of pro-survival pathways like NF-κB.

Diagram of a Hypothetical Signaling Pathway:

G Compound Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate ROS Increased ROS Compound->ROS JNK_p38 JNK/p38 MAPK Activation ROS->JNK_p38 NFkB_Inhibition NF-κB Inhibition ROS->NFkB_Inhibition Apoptosis Apoptosis JNK_p38->Apoptosis NFkB_Inhibition->Apoptosis

Caption: Hypothetical mechanism of action for the test compound.

Phase 2: In Vivo Efficacy and Preliminary Toxicology

After establishing in vitro activity, the next critical step is to evaluate the compound's efficacy in a living organism. A tumor xenograft model in immunocompromised mice is a standard approach.

Animal Model and Study Design

Model: Athymic nude mice (nu/nu) are commonly used as they cannot mount a T-cell-mediated immune response to reject human tumor xenografts.

Tumor Implantation: The cancer cell line that showed the highest sensitivity in vitro (e.g., HCT116) will be used. A suspension of these cells is injected subcutaneously into the flank of the mice.

Study Groups:

  • Group 1: Vehicle control (e.g., saline or a suitable solvent)

  • Group 2: Low dose of the test compound

  • Group 3: High dose of the test compound

  • Group 4: Positive control (a standard-of-care chemotherapy agent for the chosen cancer type)

Workflow for In Vivo Efficacy Study:

G cluster_0 Pre-Treatment cluster_1 Treatment Phase cluster_2 Endpoint Analysis Implantation Tumor Cell Implantation Growth Tumor Growth to Palpable Size (e.g., 100-150 mm³) Implantation->Growth Randomization Randomization into Treatment Groups Growth->Randomization Dosing Compound Administration (e.g., daily, IP or PO) Randomization->Dosing Monitoring Tumor Volume & Body Weight Measurement (2-3 times/week) Dosing->Monitoring Termination Study Termination (e.g., at day 28 or tumor burden limit) Monitoring->Termination Harvest Tumor & Organ Harvest Termination->Harvest Analysis Tumor Weight Measurement, Histology, Biomarker Analysis Harvest->Analysis

Caption: Workflow for a typical xenograft efficacy study.

Protocol 4: Xenograft Tumor Growth Inhibition Study

Procedure:

  • Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (approximately 100-150 mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Group Assignment: Randomize mice into the treatment groups described above.

  • Treatment Administration: Administer the compound and controls according to a predetermined schedule (e.g., daily intraperitoneal injection).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior).

  • Study Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a fixed duration.

  • Data Collection: At the end of the study, mice are euthanized, and tumors are excised and weighed.

Data Presentation:

Treatment GroupMean Tumor Volume (mm³) at EndpointPercent Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle ControlExperimental ValueN/AExperimental Value
Low Dose CompoundExperimental ValueCalculated ValueExperimental Value
High Dose CompoundExperimental ValueCalculated ValueExperimental Value
Positive ControlExperimental ValueCalculated ValueExperimental Value

Conclusion

This application note outlines a systematic and robust approach for the initial preclinical evaluation of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate. By following this phased strategy, researchers can efficiently determine the compound's potential as an anti-cancer agent, elucidate its mechanism of action, and gather the necessary in vivo efficacy data to support further development. The integration of orthogonal assays and careful experimental design is paramount to ensuring the scientific integrity and trustworthiness of the results.

References

  • MTT Cell Viability Assay: van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • Apoptosis Detection by Annexin V/PI Staining: Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analyzing Cell Death by Annexin V Staining. Cold Spring Harbor protocols, 2016(8), pdb.prot087243. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining: Riccardi, C., & Nicoletti, I. (2006). Analysis of apoptosis by propidium iodide staining and flow cytometry. Nature protocols, 1(3), 1458–1461. [Link]

  • Tumor Xenograft Models: Tentler, J. J., Tan, A. C., Weekes, C. D., Jimeno, A., Leong, S., Pitts, T. M., & Eckhardt, S. G. (2012). Patient-derived tumour xenografts as models for oncology drug development. Nature reviews. Clinical oncology, 9(6), 338–350. [Link]

Application Notes & Protocols: Safe Handling and Storage of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Compound Profile

Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate is a substituted benzodioxane derivative, a class of compounds of considerable interest in medicinal chemistry and drug discovery.[1][2] The molecule incorporates three key functional groups that dictate its chemical reactivity, stability, and safety profile: a 1,4-benzodioxane scaffold, an aromatic nitro group, and a methyl ester. The 1,4-benzodioxane ring system is a common scaffold in various biologically active compounds.[3] However, the presence of the nitroaromatic group introduces significant handling and toxicity concerns that must be addressed with rigorous safety protocols.[4]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate. The protocols herein are synthesized from established best practices for handling nitroaromatic compounds, esters, and general laboratory chemicals.

Table 1: Compound Profile

Property Value Source
CAS Number 52791-03-4 [5][6]
Molecular Formula C₁₀H₉NO₆ [5]
Molecular Weight 239.18 g/mol [5]
Appearance Typically a solid (inferred) N/A

| Purity | ≥97% (typical commercial grade) |[5] |

Hazard Identification and Risk Assessment

The primary hazards associated with Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate are derived from its nitroaromatic functionality. Such compounds are recognized for their potential toxicity, mutagenicity, and, in some cases, explosive properties.[4][7]

Causality of Hazards:

  • Nitro Group: The electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient and susceptible to specific reactions. More critically, nitroaromatic compounds can be metabolized in vivo to form highly reactive, toxic intermediates that can damage DNA.[4] This is the basis for their mutagenic and carcinogenic potential.[4][8] While not all nitroaromatics are explosive, they are energetically rich and should be treated as potentially unstable, especially with heat, shock, or friction.[7]

  • Ester Group: The methyl ester group is susceptible to hydrolysis under strongly acidic or basic conditions, which would yield the corresponding carboxylic acid and methanol. Methanol itself is toxic.[9]

  • Inhalation/Contact: As with many fine organic chemicals, the dust can be irritating to the respiratory system, and skin contact may cause irritation.[10][11]

Table 2: Hazard Identification Summary

Hazard Class Description Mitigation & Precautionary Actions
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin. Nitroaromatic compounds are acutely toxic.[4] Handle in a certified chemical fume hood. Use appropriate PPE, including gloves and safety goggles. Avoid creating dust.[10]
Mutagenicity Suspected mutagen. Many nitroaromatic compounds have been shown to cause genetic mutations.[4] Employ stringent containment measures. Decontaminate all surfaces and equipment after use.
Carcinogenicity Suspected carcinogen. Aromatic amines, which can be formed from the reduction of nitro groups, are often carcinogenic.[4] Minimize exposure to the lowest possible level. Use long-term health monitoring where appropriate.
Chemical Instability Potentially unstable. Risk of decomposition with heat. Avoid strong oxidizing agents, strong bases, and acids.[7] Store away from heat sources and incompatible materials.[7][12]

| Environmental Hazard | Toxic to aquatic life. Accidental release can lead to long-term environmental contamination.[4] | Prevent release into the environment. Dispose of waste through certified hazardous waste channels.[10] |

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent chemical exposure. The following ensemble must be worn at all times when handling the compound.

PPE_Workflow cluster_ppe Required PPE Ensemble researcher Researcher lab_coat Flame-Resistant Lab Coat researcher->lab_coat goggles Chemical Splash Goggles (EN166 Standard) researcher->goggles gloves Nitrile Gloves (Double-gloving recommended) researcher->gloves respirator Respirator (if dust is generated) (NIOSH/EN 149 approved) researcher->respirator

Caption: Standard PPE for handling Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate.

Justification for PPE Selection:

  • Flame-Resistant Lab Coat: Provides a barrier against splashes and is a precaution against the flammability risk associated with many organic compounds and their solvents.

  • Chemical Splash Goggles: Essential for protecting the eyes from dust particles and solvent splashes.[11]

  • Nitrile Gloves: Offer good resistance to a wide range of chemicals. Double-gloving is recommended to protect against pinhole leaks and to allow for safe removal of the outer glove if contamination occurs.

  • Respirator: A NIOSH-approved respirator is necessary if there is a risk of aerosolizing the solid powder, ensuring that fine particles are not inhaled.[11]

Protocols for Safe Handling

All handling procedures must be performed inside a certified chemical fume hood to contain any dust or vapors.

Protocol for Weighing and Dispensing (Solid)

Objective: To accurately weigh the solid compound while minimizing dust generation and contamination.

Methodology:

  • Preparation: Designate a specific area within the fume hood for weighing. Cover the surface with absorbent, disposable bench paper.

  • Equipment: Place an analytical balance inside the fume hood or use a balance with a draft shield. Use anti-static weigh boats or glassine paper.

  • Tare: Place the weigh boat on the balance and tare to zero.

  • Dispensing: Using a clean, dedicated spatula, carefully transfer a small amount of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate from the stock container to the weigh boat.

    • Causality Note: Transfer slowly and keep the spatula low to avoid creating airborne dust. The primary exposure risk during this step is inhalation of fine particles.

  • Closure: Immediately and securely close the main stock container. This prevents contamination of the bulk material and reduces the risk of a spill.

  • Final Weighing: Record the final weight.

  • Clean-up: Carefully wipe the spatula with a solvent-dampened cloth (e.g., ethanol or isopropanol). Dispose of the cloth and any contaminated bench paper into the designated solid hazardous waste container.

Protocol for Preparing Solutions

Objective: To safely dissolve the weighed compound in a solvent.

Methodology:

  • Solvent Selection: Choose an appropriate solvent in which the compound is soluble. Ensure the solvent is compatible (e.g., avoid highly reactive reagents unless part of a planned synthesis).

  • Vessel Preparation: Select a clean, dry glass vessel (e.g., beaker or flask) of an appropriate size. The vessel should be no more than two-thirds full after the solvent is added. Add a magnetic stir bar if required.

  • Solvent Addition: Add the desired volume of solvent to the vessel first.

  • Solute Addition: Carefully add the pre-weighed solid to the solvent.

    • Causality Note: Adding the solid to the solvent (rather than the reverse) prevents splashing of the concentrated chemical and helps control the dissolution process.

  • Dissolution: If necessary, gently stir the mixture using a magnetic stir plate at a low speed to avoid aerosol formation. Gentle heating may be applied if the compound's stability data permits, but this should be avoided due to the thermal sensitivity of nitro compounds.[7]

  • Transfer & Storage: Once dissolved, transfer the solution to a clearly labeled, sealed, and appropriate storage vessel. The label should include the compound name, concentration, solvent, date, and hazard symbols.

Spill Management Protocol

Objective: To safely contain and clean up a minor spill (<5g) of the solid compound.

Methodology:

  • Alert & Evacuate: Alert personnel in the immediate area. Restrict access to the spill zone.

  • PPE: Ensure you are wearing the full PPE ensemble described in Section 3.0.

  • Containment: DO NOT use a dry brush or cloth, as this will aerosolize the powder.

  • Wetting: Gently cover the spill with a cloth or paper towel and carefully wet it with water from a squirt bottle. This prevents the powder from becoming airborne.[13]

  • Collection: Carefully collect the wetted material using a scoop or forceps and place it into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a cloth dampened with a suitable solvent (e.g., 70% ethanol), followed by soap and water.

  • Disposal: All materials used for cleanup (gloves, cloths, paper towels) must be disposed of as hazardous waste.

Recommended Storage Conditions

Improper storage is a primary cause of chemical degradation and laboratory accidents.[4] The following conditions are critical for maintaining the integrity and safety of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate.

Table 3: Recommended Storage Conditions

Parameter Recommendation Rationale
Temperature 2-8°C (Refrigerated) Cool temperatures slow the rate of potential decomposition reactions.[11] Avoid freezing unless the compound is known to be stable to freeze-thaw cycles.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[10] Protects against slow oxidation and hydrolysis from atmospheric moisture.
Light Store in a dark place, using an amber glass vial. Many nitroaromatic compounds are light-sensitive and can degrade upon exposure to UV light.
Container Tightly sealed, clearly labeled glass container. Prevents contamination and release of vapors. Glass is non-reactive.[12]

| Segregation | Store in a dedicated cabinet for toxic/reactive compounds. | Must be segregated from strong acids, strong bases, oxidizing agents, and reducing agents to prevent hazardous reactions.[7][12] |

Storage_Segregation cluster_cabinet Chemical Storage Cabinet shelf1 Shelf 1: General Organics shelf2 Shelf 2: Target Compound & Inerts shelf3 Shelf 3: Acids (Separate Cabinet Recommended) compound Methyl 7-Nitro-1,4- benzodioxane-6-carboxylate shelf4 Shelf 4: Bases (Separate Cabinet Recommended) oxidizers Oxidizers (e.g., Nitrates) DO NOT STORE HERE compound->oxidizers Incompatible With acids Strong Acids (e.g., HCl) DO NOT STORE HERE compound->acids Incompatible With bases Strong Bases (e.g., NaOH) DO NOT STORE HERE compound->bases Incompatible With

Caption: Segregation of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate from incompatible chemicals.

Stability and Disposal

Stability: The compound's stability is influenced by its functional groups. The ester linkage is prone to hydrolysis in the presence of strong acids or bases.[14][15] The nitro group can be reduced by various reducing agents. The compound should be considered thermally sensitive and protected from high temperatures.

Disposal: All waste containing Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate, including unused product, solutions, and contaminated materials, must be treated as hazardous waste.

  • Segregate Waste: Use separate, clearly labeled, and sealed containers for solid and liquid waste.

  • Consult EHS: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health & Safety (EHS) department for specific procedures.

  • Do Not Neutralize: Do not attempt to neutralize or treat the waste in the lab unless it is part of a well-understood and validated experimental procedure.

Conclusion

Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate is a valuable research chemical, but its handling requires a comprehensive understanding of the significant risks posed by its nitroaromatic structure. The core principles of safe handling are to minimize all routes of exposure, prevent accidental release, and store the compound under conditions that ensure its stability and prevent hazardous reactions. By adhering to the protocols outlined in this guide, researchers can work safely and effectively with this compound.

References

  • Chemistry and Pharmacology of Benzodioxanes. TSI Journals.
  • Nitroaromatic Compounds, from Synthesis to Biodegradation.
  • Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket.
  • A Technical Guide to the Stability and Reactivity of the Benzodioxine Ring System. Benchchem.
  • SAFETY D
  • Esterific
  • Methyl 7-Nitro-1,4-benzodioxane-6-carboxyl
  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applic
  • SAFETY D
  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs.
  • Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxyl
  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design.
  • Making esters from alcohols and acids | Class experiment.
  • CAS 52791-03-4 Methyl 7-nitro-1,4-benzodioxane-6-carboxyl
  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scirp.org.
  • Nitromethane's Safety Profile: Handling and Storage Best Practices. NINGBO INNO PHARMCHEM CO.,LTD..
  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing.
  • Storage And Handling Of Industrial Nitrocellulose. Health and Safety Executive.
  • Chemical Handling and Storage Section 6. University of Toronto Scarborough.
  • Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. PubMed.

Sources

solution preparation of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate for experiments

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Solution Preparation of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate for Preclinical Research

Abstract

This guide provides a comprehensive, field-tested methodology for the preparation of experimental solutions of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate (MNBC). As a nitroaromatic ester, MNBC presents specific challenges related to solubility and stability that must be addressed to ensure experimental reproducibility and data integrity. This document outlines the core principles of solvent selection, provides step-by-step protocols for creating high-concentration stock solutions and aqueous working solutions, and details best practices for storage, safety, and quality control. The protocols are designed for researchers, scientists, and drug development professionals utilizing MNBC in preclinical assays, particularly in cell-based and biochemical screening environments.

Compound Profile and Physicochemical Properties

Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate is a substituted benzodioxane derivative. Its structure, featuring a nitro group and a methyl ester, dictates its solubility and stability profile. The electron-withdrawing nature of the nitro group on the aromatic ring makes the compound relatively stable but also poorly soluble in aqueous media.[1] The methyl ester functional group introduces a potential site for hydrolysis under non-neutral pH conditions.

A summary of its key properties is presented below.

PropertyValueSource
Chemical Name Methyl 7-Nitro-1,4-benzodioxane-6-carboxylateN/A
CAS Number 52791-03-4[2][3]
Molecular Formula C₁₀H₉NO₆[2][3]
Molecular Weight 239.18 g/mol [3]
Purity Typically ≥97%[3]
Appearance White to off-white solid (inferred from isomers)[4]
Predicted Solubility Poor in water; Soluble in DMSO, DMF, Acetone[5][6]
Storage (Solid) 3 years at -20°C, 2 years at 4°C[7]
Core Principles: Ensuring Solution Integrity and Experimental Validity

The reliability of any experiment hinges on the precise and consistent preparation of the test article. For MNBC, two primary considerations are paramount: achieving complete solubilization and maintaining compound stability.

2.1 The Rationale for Solvent Selection Due to its low aqueous solubility, a water-miscible organic solvent is required to prepare a high-concentration primary stock solution. Dimethyl sulfoxide (DMSO) is the industry-standard choice for several reasons:

  • High Solubilizing Power: DMSO can dissolve a wide range of hydrophobic compounds, making it an excellent starting point for novel molecules like MNBC.[5]

  • Miscibility: It is fully miscible with water and cell culture media, allowing for the preparation of dilute aqueous working solutions from a concentrated stock.

  • Biological Inertness at Low Concentrations: While toxic at higher levels, the final concentration of DMSO in most cell-based assays is kept below 0.5%, a level at which cytotoxic effects are minimized for most cell lines.[5][7] An ideal target for sensitive assays is ≤0.1%.[8]

2.2 Stock vs. Working Solutions: A Strategy for Precision and Stability A two-step dilution strategy is essential for accuracy and preservation of the compound.

  • High-Concentration Stock Solution: Prepared in 100% DMSO (e.g., 10-50 mM), this solution is stable when stored correctly and serves as the primary source for all experiments. Preparing a high-concentration stock minimizes the volume of DMSO introduced into the final assay.

  • Aqueous Working Solutions: Prepared daily by diluting the stock solution into the final experimental buffer or medium (e.g., PBS, DMEM). These solutions are not typically stable long-term due to the potential for hydrolysis and precipitation and should be made fresh before each experiment.[9][10]

2.3 Key Stability Considerations

  • Hydrolytic Stability: The methyl ester is susceptible to cleavage by hydrolysis, particularly in acidic or basic aqueous solutions, which would convert the compound to its corresponding carboxylic acid.[6][11] It is crucial to use neutral pH buffers for dilutions whenever possible.

  • Photostability: Nitroaromatic compounds can be sensitive to light.[6] All solutions should be prepared and stored in amber or foil-wrapped vials to prevent photolytic degradation.

  • Thermal Stability: While generally stable at room temperature for short periods, nitro-compounds can degrade at elevated temperatures.[12] Avoid unnecessary heating during solubilization. Long-term storage must be at low temperatures (-20°C or -80°C).[7]

Safety and Handling

Prior to handling, all personnel must review the Safety Data Sheet (SDS). MNBC is classified with GHS07 (Warning) and carries specific risks.[3][13][14]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Mandatory Personal Protective Equipment (PPE):

    • Eye Protection: Safety glasses or goggles.

    • Hand Protection: Nitrile gloves.

    • Body Protection: Laboratory coat.

  • Handling Precautions:

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13]

    • Avoid dust formation during weighing.

    • Wash hands thoroughly after handling.[14]

Experimental Protocols

The following protocols provide a validated workflow for preparing MNBC solutions.

This protocol details the creation of a primary, high-concentration stock solution.

Materials:

  • Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate (solid)

  • Anhydrous, sterile-filtered DMSO (Biotechnology Grade)

  • Analytical balance (readable to 0.1 mg)

  • Sterile amber glass vial or polypropylene tube

  • Pipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Calculate Required Mass: Determine the mass of MNBC needed.

    • Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )

    • Example for 1 mL of 10 mM stock: Mass (mg) = 10 mmol/L × 0.001 L × 239.18 g/mol = 2.39 mg

  • Weigh Compound: Tare a sterile vial on the analytical balance. Carefully weigh 2.39 mg (or the calculated amount) of MNBC directly into the vial.

  • Add Solvent: Add 1.0 mL of anhydrous DMSO to the vial containing the MNBC solid.

  • Dissolution:

    • Cap the vial securely and vortex vigorously for 1-2 minutes until the solid is completely dissolved.

    • Visually inspect the solution against a light source to ensure no solid particles remain.

    • Troubleshooting: If dissolution is slow, sonicate the vial in a room temperature water bath for 5-10 minutes.[5] Gentle warming in a 37°C water bath can be used as a last resort, but is not ideal due to potential for thermal degradation.[5]

  • Labeling and Storage:

    • Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), date, and your initials.

    • Aliquot: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile polypropylene tubes.[5]

    • Store all aliquots at -80°C for long-term stability (up to 6 months) or -20°C for shorter-term use (up to 1 month).[7]

This protocol describes the dilution of the DMSO stock into an aqueous medium for a final assay concentration of 10 µM.

Materials:

  • 10 mM MNBC stock solution in DMSO

  • Sterile experimental medium (e.g., cell culture medium, PBS)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation and pipetting errors, perform a 1:10 intermediate dilution.

    • Add 90 µL of experimental medium to a sterile tube.

    • Add 10 µL of the 10 mM DMSO stock solution.

    • Vortex immediately. This creates a 1 mM (1000 µM) solution in 10% DMSO.

  • Final Dilution:

    • Determine the volume of the intermediate solution needed for your final assay concentration.

    • Formula: V₁ = (C₂ × V₂) / C₁

    • Example for 1 mL final volume at 10 µM: V₁ = (10 µM × 1000 µL) / 1000 µM = 10 µL

    • Add 990 µL of experimental medium to a new sterile tube.

    • Add 10 µL of the 1 mM intermediate solution.

  • Mixing: Cap and vortex thoroughly to ensure a homogenous solution. The final concentration of MNBC is 10 µM, and the final DMSO concentration is 0.1%.

  • Vehicle Control: This step is critical. Prepare a vehicle control solution that matches the final DMSO concentration in your experimental samples.

    • Add 10 µL of the 10% DMSO solution (from step 1, but made with pure DMSO instead of stock) to 990 µL of experimental medium. This creates a 0.1% DMSO solution without the compound.

  • Use Immediately: Use the freshly prepared working solutions and vehicle controls in your experiment without delay. Do not store dilute aqueous solutions.

Visualized Workflows and Decision Logic

The following diagram outlines the complete process from solid compound to final working solution.

G cluster_0 PART 1: Stock Solution Preparation cluster_1 PART 2: Working Solution Preparation (Daily) cluster_2 PART 3: Control Preparation weigh 1. Weigh Solid MNBC add_dmso 2. Add Anhydrous DMSO weigh->add_dmso Calculate Volume dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot for Single Use dissolve->aliquot 10 mM Stock store 5. Store at -80°C aliquot->store thaw 6. Thaw One Aliquot store->thaw Retrieve for Experiment intermediate 7. Intermediate Dilution (e.g., to 1 mM) thaw->intermediate final_dilution 8. Final Dilution in Assay Medium intermediate->final_dilution Calculate Volume prep_vehicle Prepare Vehicle Control (Medium + Matched % DMSO) intermediate->prep_vehicle Ensures Matched DMSO % use 9. Use Immediately in Assay final_dilution->use use_vehicle Use Control in Parallel prep_vehicle->use_vehicle

Fig 1. Comprehensive workflow for MNBC solution preparation.

This diagram illustrates the thought process for preparing a working solution while managing DMSO concentration.

G start Start: Need Final Assay Concentration (C_final) & Volume (V_final) stock Have: 10 mM Stock in 100% DMSO check_dmso Is Final DMSO % (C_final * V_final / 10 mM) < 0.1%? start->check_dmso stock->check_dmso direct_dilute Yes: Perform Single Direct Dilution check_dmso->direct_dilute e.g., for C_final ≤ 10 µM serial_dilute No: Perform Serial Dilution via Intermediate check_dmso->serial_dilute e.g., for C_final > 10 µM end Proceed to Assay direct_dilute->end serial_dilute->end

Fig 2. Decision-making for dilution strategy.
References
  • protocols.io. (2021, October 21). DMSO stock preparation. Retrieved from [Link]

  • ResearchGate. (2025). How do I dilute DMSO 0.1% to 0.05% in cell culture media?. Retrieved from [Link]

  • Douglas, T. A., et al. (2009). A time series investigation of the stability of nitramine and nitroaromatic explosives in surface water samples at ambient temperature. Chemosphere, 76(1), 1-8. Retrieved from [Link]

  • ResearchGate. (2023). How to do proper DMSO control for cell culture drug treatments?. Retrieved from [Link]

  • Fisher Scientific. (2024). Safety Data Sheet - 1,4-Benzodioxan-6-ylamine. Retrieved from [Link]

  • Juárez, J. F., et al. (2008). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 72(4), 666-682. Retrieved from [Link]

  • Cardillo, P., & Girelli, A. (1995). Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series, 141, 137-148.
  • ResearchGate. (n.d.). A time series investigation of the stability of nitramine and nitroaromatic explosives in surface water samples at ambient temperature. Retrieved from [Link]

  • Piazzi, L., et al. (2023). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. Molbank, 2023(3), M1661. Retrieved from [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate is a valuable building block in medicinal chemistry and drug development. Its synthesis, typically achieved through the electrophilic nitration of Methyl 1,4-benzodioxane-6-carboxylate, is often plagued by low yields. This guide provides a comprehensive troubleshooting framework in a question-and-answer format to help researchers, scientists, and drug development professionals overcome common challenges, improve reaction outcomes, and ensure the synthesis is both efficient and reproducible.

Troubleshooting Guide: Addressing Low Yields

This section directly tackles the most frequent issues encountered during the synthesis. Each answer is grounded in established chemical principles and offers practical, field-proven solutions.

Q1: My overall yield is consistently below 30%. What are the most common culprits?

A1: Persistently low yields in this nitration reaction typically stem from a combination of three primary factors: suboptimal regioselectivity, incomplete reaction, and product degradation or loss during workup.

  • Regioselectivity Issues: The starting material, Methyl 1,4-benzodioxane-6-carboxylate, presents a classic challenge in electrophilic aromatic substitution. The dioxane ring's ether oxygens are activating, ortho-, para-directing groups, while the methyl carboxylate is a deactivating, meta-directing group. This competition leads to a mixture of isomers, primarily the desired 7-nitro product and the undesired 5-nitro isomer. Formation of the 5-nitro isomer is a major cause of reduced yield for the target compound.[1]

  • Incomplete Reaction: Insufficiently potent nitrating conditions or short reaction times can lead to a significant amount of unreacted starting material, which can be difficult to separate from the product.

  • Side Reactions and Degradation: The strong acidic conditions required for nitration can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.[2][3] Additionally, over-nitration to form dinitro products can occur if the reaction conditions are too harsh.

A systematic approach to troubleshooting, as outlined in the questions below, is the most effective way to identify and resolve the specific bottleneck in your procedure.

Q2: I'm observing a significant amount of an isomeric byproduct. How can I improve the regioselectivity to favor the 7-nitro product?

A2: This is the most critical challenge in this synthesis. The formation of the 5-nitro isomer is often the primary reason for low yields of the desired 7-nitro product. The key to improving regioselectivity lies in carefully controlling the reaction conditions to leverage the subtle differences in the directing effects of the substituents.

The ether groups on the dioxane ring strongly activate the ortho and para positions. The methyl carboxylate group directs meta to its position. The desired 7-position is ortho to one ether oxygen and meta to the carboxylate group, while the undesired 5-position is also ortho to an ether oxygen and ortho to the carboxylate. The electronic and steric environment must be carefully managed.

Here is a workflow to optimize for the 7-nitro isomer:

G cluster_0 Troubleshooting Isomer Formation start Low Yield due to Isomer Mixture temp Lower Reaction Temperature (e.g., -10°C to 0°C) start->temp Temperature is a key factor nitrating_agent Change Nitrating Agent temp->nitrating_agent If still suboptimal solvent Modify Solvent System nitrating_agent->solvent For further optimization result Improved 7-Nitro Selectivity solvent->result

Caption: A troubleshooting workflow for improving regioselectivity.

Strategies to Enhance 7-Nitro Selectivity:

  • Temperature Control: This is your most powerful tool. Lowering the reaction temperature (e.g., to 0°C or even -10°C) generally increases selectivity. At lower temperatures, the reaction is more sensitive to the subtle electronic differences between the 5 and 7 positions, favoring the thermodynamically more stable product.[4]

  • Choice of Nitrating Agent: The reactivity of the nitronium ion (NO₂⁺) source is crucial.

    • Milder Agents: Using a less aggressive nitrating agent can improve selectivity. Instead of the standard nitric acid/sulfuric acid mixture, consider alternatives like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or nitronium tetrafluoroborate (NO₂BF₄) in an inert solvent.

    • Zeolites: Shape-selective solid acid catalysts, such as ZSM-5 zeolites, have been shown to favor para-isomers by sterically hindering ortho-substitution.[5][6] This could potentially be adapted to favor the 7-position over the more sterically crowded 5-position.

Q3: My reaction seems to stall, and I recover a lot of starting material. What could be limiting the conversion?

A3: Incomplete conversion is usually due to issues with the nitrating agent or the reaction conditions.

  • Moisture: The nitrating agent, particularly when using mixed acids, is highly sensitive to water. Ensure all your glassware is oven-dried and your reagents are anhydrous. Water will consume the nitronium ion and deactivate the sulfuric acid catalyst.

  • Acid Concentration: The concentration of sulfuric acid is critical for generating the nitronium ion from nitric acid.[7] Use fresh, concentrated (98%) sulfuric acid. The volume of sulfuric acid should be sufficient to act as both a catalyst and a solvent to keep the reactants fully dissolved.

  • Reaction Time and Temperature: While low temperatures favor selectivity, they also slow down the reaction rate. You may need to find a balance. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. If the reaction stalls at a low temperature, a slight increase in temperature for a short period at the end of the reaction might drive it to completion.

Q4: I'm losing a significant amount of product during purification. What are the best practices for workup and isolation?

A4: Product loss during workup and purification can undo a successful reaction. The standard procedure of quenching the reaction mixture in ice water followed by extraction can present several challenges.

  • Hydrolysis: Prolonged contact with the aqueous acidic mixture during workup can lead to hydrolysis of the methyl ester.[2] It is advisable to neutralize the mixture carefully with a base like sodium bicarbonate after the initial quench.

  • Emulsion Formation: The crude product may form emulsions during solvent extraction. Using a brine wash can help to break up emulsions.

  • Purification Strategy:

    • Crystallization: The crude product is often a solid. Recrystallization is an effective method for purification. A common solvent system is ethanol or a mixture of ethyl acetate and hexanes.

    • Column Chromatography: If crystallization fails to separate the isomers effectively, silica gel column chromatography is the next step. A gradient elution with a solvent system like ethyl acetate/hexanes will typically allow for the separation of the 7-nitro and 5-nitro isomers.

Frequently Asked Questions (FAQs)

FAQ 1: What is the recommended starting material and nitrating system for a first attempt? For a first attempt, use commercially available Methyl 1,4-benzodioxane-6-carboxylate. The most common and accessible nitrating system is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[4] While other systems may offer better selectivity, this provides a reliable baseline.

FAQ 2: What are the critical safety precautions for this nitration? Nitration reactions are highly exothermic and can run away if not properly controlled.

  • Always perform the reaction in a fume hood with appropriate personal protective equipment (lab coat, gloves, safety glasses).

  • Always add the nitrating agent slowly to the substrate solution while maintaining a low temperature with an ice/salt bath.

  • Never add water to the concentrated acid mixture; always add the acid mixture to the substrate solution.

  • Quench the reaction by slowly pouring the reaction mixture onto crushed ice. Never add water or ice directly to the concentrated acid mixture.

FAQ 3: Can this synthesis be scaled up? What are the key considerations? Yes, but with extreme caution. The primary concern with scale-up is heat management. The surface area-to-volume ratio decreases as the scale increases, making it harder to dissipate the heat generated.

  • Heat Transfer: Use a jacketed reactor with a chiller for precise temperature control.

  • Addition Rate: The rate of addition of the nitrating agent must be carefully controlled and may need to be slower than in a lab-scale reaction.

  • Agitation: Ensure efficient stirring to prevent localized hot spots.

Optimized Experimental Protocol

This protocol is a starting point and should be optimized by monitoring the reaction by TLC.

Materials:

  • Methyl 1,4-benzodioxane-6-carboxylate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 1,4-benzodioxane-6-carboxylate (1.0 eq) in concentrated sulfuric acid (3-5 mL per gram of starting material) at 0°C (ice bath).

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1 mL per mL of nitric acid) at 0°C.

  • Add the nitrating mixture dropwise from the dropping funnel to the solution of the starting material over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.

  • After the addition is complete, let the reaction stir at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC (e.g., 3:7 Ethyl Acetate:Hexanes).

  • Once the reaction is complete, slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.

  • A precipitate should form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • If no precipitate forms, extract the aqueous mixture with dichloromethane (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by silica gel chromatography using a gradient of ethyl acetate in hexanes.

Data Summary

The choice of nitrating agent and conditions can significantly impact the yield and isomer distribution. The following table provides a conceptual summary based on established principles of electrophilic aromatic substitution.

Nitrating SystemTemperature (°C)Expected Primary IsomerTypical Challenges
HNO₃ / H₂SO₄0 - 57-NitroSignificant formation of 5-nitro isomer
Acetyl Nitrate-10 - 07-NitroMilder, may require longer reaction times
NO₂BF₄ in Acetonitrile0 - 107-NitroHigher cost, moisture sensitive

Reaction Mechanism Overview

G cluster_0 Electrophilic Aromatic Substitution: Nitration Start Methyl 1,4-benzodioxane-6-carboxylate Sigma_Complex Arenium Ion Intermediate (Resonance Stabilized) Start->Sigma_Complex Attack by π-system Nitronium NO₂⁺ (from HNO₃ + H₂SO₄) Deprotonation Deprotonation (by HSO₄⁻) Sigma_Complex->Deprotonation Product_7 Methyl 7-Nitro-... (Desired Product) Deprotonation->Product_7 Product_5 Methyl 5-Nitro-... (Side Product) Deprotonation->Product_5

Caption: A simplified mechanism for the nitration reaction.

References

  • Patents, G. (n.d.). Method of purifying nitrated aromatic compounds from a nitration process.
  • Parales, R. E., et al. (2000). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Applied and Environmental Microbiology, 66(9), 3833–3841.
  • DTIC. (n.d.). THE ALKALINE HYDROLYSIS OF NITRATE ESTERS.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • Wang, G., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 28(14), 5543.
  • Williams, R. E., & Rylance, J. (2004). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 28(5), 625–637.
  • Patents, G. (n.d.). Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
  • Patents, G. (n.d.). Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
  • G. A. Olah, S. C. Narang, J. A. Olah, K. Lammertsma. (1982). Regioselective nitration of halo-substituted benzo[c]cinnolines and benzenoids. Proceedings of the National Academy of Sciences, 79(14), 4487-4491.
  • ResearchGate. (2023). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate.
  • Scirp.org. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs.
  • Patents, G. (n.d.). Hydrolysis of methyl esters.
  • nitro-ester-amid_simple. (2020).
  • ACS Publications. (n.d.). The Chemistry of Nitrate Esters.
  • PubMed. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.
  • Idris, N., Anderson, A. J., & Bakare, O. (2025). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(03), 143.
  • Organic Chemistry Portal. (n.d.). Methyl Esters.
  • YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions.
  • Alfa Chemistry. (n.d.). CAS 52791-03-4 Methyl 7-nitro-1,4-benzodioxane-6-carboxylate.
  • Semantic Scholar. (2023). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate.
  • N/A. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • Scribd. (n.d.). Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution).
  • YouTube. (2024). Nitration of Methyl Benzoate.

Sources

Technical Support Center: Synthesis of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We provide in-depth, field-proven insights, troubleshooting guides in a direct Q&A format, and validated protocols to enhance the success of your experiments.

Overview of the Synthetic Pathway

The synthesis of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate is typically a two-step process. The first step involves the formation of the 1,4-benzodioxane ring system via a Williamson ether synthesis. The second step is an electrophilic aromatic substitution to introduce the nitro group onto the benzene ring. Understanding the nuances of each step is critical to minimizing side reactions and maximizing yield.

Synthetic_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Electrophilic Nitration A Methyl 3,4-dihydroxybenzoate C Methyl 1,4-benzodioxane-6-carboxylate A->C K2CO3, Acetone, Reflux B 1,2-Dibromoethane B->C D Methyl 1,4-benzodioxane-6-carboxylate F Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate D->F 0-10°C E HNO3 / H2SO4 E->F

Caption: General two-step synthesis of the target compound.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis, explaining the underlying chemistry and providing actionable solutions.

Part A: Formation of the 1,4-Benzodioxane Ring

The formation of the dioxane ring is an intramolecular double Williamson ether synthesis. This reaction, while robust, can be prone to side reactions that significantly lower the yield of the desired cyclized product.[1][2]

FAQ 1: Why is the yield of Methyl 1,4-benzodioxane-6-carboxylate low?

  • Answer: Low yields in this step are typically traced back to three primary issues: incomplete reaction, competing elimination reactions, or the formation of polymeric byproducts.

    • Root Cause 1: Incomplete Cyclization (Mono-alkylation): The reaction proceeds in two steps: the formation of a phenoxide, which then displaces one bromide, followed by the formation of a second phenoxide to close the ring. If the base is not strong enough or is sterically hindered, or if the reaction time is insufficient, the reaction may stall after the first alkylation, leaving a 2-bromoethoxy substituent on the ring that has not cyclized.

    • Root Cause 2: Competing E2 Elimination: The alkylating agent (1,2-dibromoethane) can undergo an E2 elimination reaction in the presence of a strong base to form vinyl bromide.[3] This is particularly problematic at higher temperatures. The phenoxide acts as a base, abstracting a proton from the 1,2-dibromoethane, which then eliminates a bromide ion. This consumes your starting material in an unproductive pathway.

    • Root Cause 3: Polymerization: Intermolecular reactions can occur where one molecule of the mono-alkylated intermediate reacts with another phenoxide before it can cyclize intramolecularly. This leads to the formation of dimers and higher-order polymers, which are often difficult to separate from the desired product.

Williamson_Side_Reactions cluster_main Desired SN2 Pathway cluster_side Competing E2 Side Reaction start Methyl 3,4-dihydroxybenzoate + 1,2-Dibromoethane intermediate Mono-alkylated Intermediate start->intermediate SN2 (Step 1) reactant_e2 1,2-Dibromoethane + Base (Phenoxide) product Methyl 1,4-benzodioxane-6-carboxylate (Cyclized Product) intermediate->product Intramolecular SN2 (Step 2) product_e2 Vinyl Bromide + H-Base+ + Br- reactant_e2->product_e2 E2 Elimination

Caption: Competing SN2 and E2 pathways in dioxane ring formation.

Troubleshooting & Optimization:

ParameterRecommendation for High YieldRationale
Base Use a moderate, non-hindered base like Potassium Carbonate (K₂CO₃).Stronger bases like alkoxides can favor the E2 elimination side reaction. K₂CO₃ is sufficient to deprotonate the phenolic hydroxyls without being overly aggressive.[4][5]
Solvent Use a polar aprotic solvent like Acetone or DMF.These solvents effectively solvate the cation of the base (e.g., K⁺), leaving a more reactive "naked" phenoxide anion for the Sₙ2 attack, while not participating in the reaction.[2]
Temperature Maintain a moderate reflux temperature (e.g., acetone reflux at ~56°C).Higher temperatures significantly increase the rate of the competing E2 elimination reaction.[6]
Concentration Run the reaction under reasonably dilute conditions.High concentrations can favor intermolecular reactions, leading to polymerization.
Part B: Nitration of Methyl 1,4-benzodioxane-6-carboxylate

This electrophilic aromatic substitution is highly exothermic and requires careful control to achieve the desired regioselectivity and avoid side reactions.[7]

FAQ 2: My final product is a mixture of isomers. How can I improve the selectivity for the 7-nitro product?

  • Answer: The formation of regioisomers is an inherent challenge in this reaction due to the competing directing effects of the substituents on the aromatic ring.

    • Mechanistic Insight:

      • Ether Linkages (-OR): The two ether oxygens of the dioxane ring are electron-donating groups. They activate the ring and are ortho, para-directors. They direct the incoming electrophile (the nitronium ion, NO₂⁺) to positions 5 and 8 (ortho) and position 7 (para).

      • Methyl Carboxylate (-COOCH₃): This is a moderately electron-withdrawing group. It deactivates the ring and is a meta-director.[8][9] It directs the incoming electrophile to positions 5 and 7.

    • Outcome: The directing effects overlap. Position 7 is favored by both the para-directing ether group and the meta-directing ester group. Position 5 is favored by both the ortho-directing ether and the meta-directing ester. Position 8 is only favored by the ortho-directing ether. This competition results in a mixture of products, primarily the 7-nitro and 5-nitro isomers, and potentially a smaller amount of the 8-nitro isomer.[10][11]

Nitration_Regioisomers cluster_products Potential Regioisomers start Methyl 1,4-benzodioxane-6-carboxylate p7 p7 start->p7 Nitration p5 p5 start->p5 Nitration p8 p8 start->p8 Nitration

Caption: Formation of regioisomers during the nitration step.

Troubleshooting & Optimization:

ParameterRecommendation for High SelectivityRationale
Temperature Maintain strict temperature control, typically between 0°C and 10°C, during the addition of the nitrating mixture.[7]Electrophilic aromatic substitutions are kinetically controlled. Lower temperatures can enhance the selectivity between the possible positions of attack, often favoring the thermodynamically more stable product.
Rate of Addition Add the nitrating mixture (HNO₃/H₂SO₄) dropwise and very slowly to the substrate solution.This prevents localized temperature spikes and high concentrations of the nitrating agent, which can decrease selectivity and increase the risk of side reactions like di-nitration.[12]
Purification Isomers must be separated post-reaction, typically using column chromatography or recrystallization.The physical properties (e.g., polarity, crystal lattice energy) of the isomers are often different enough to allow for effective separation.

FAQ 3: I am observing di-nitrated byproducts. What is causing this?

  • Answer: The formation of di-nitro compounds is a classic example of over-nitration.

    • Root Cause: The first nitro group added to the ring is strongly deactivating. However, under harsh conditions, a second nitration can occur.[13] This is usually caused by:

      • Excess Nitrating Agent: Using a significant molar excess of nitric acid.

      • High Reaction Temperature: Allowing the reaction temperature to rise significantly above the recommended 0-10°C range. The activation energy for the second nitration is higher, so elevated temperatures make this pathway more accessible.

      • Extended Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed.

Troubleshooting & Optimization:

  • Stoichiometry: Use a carefully measured amount of nitric acid, typically between 1.0 and 1.1 molar equivalents relative to the starting material.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Quench the reaction by pouring it onto ice as soon as the starting material is consumed to prevent further reaction.[12]

FAQ 4: My ester group is being hydrolyzed. How can I prevent this?

  • Answer: The strongly acidic conditions required for nitration (concentrated H₂SO₄) can catalyze the hydrolysis of the methyl ester to the corresponding carboxylic acid.

    • Root Cause: While low temperatures suppress this reaction, prolonged exposure to the strong acid mixture, especially during workup if the temperature rises, can lead to significant hydrolysis.

Troubleshooting & Optimization:

  • Minimize Reaction Time: Do not let the reaction run longer than necessary.

  • Cold Workup: Always quench the reaction by pouring it into a large volume of crushed ice.[8] This rapidly dilutes the acid and keeps the temperature low, minimizing hydrolysis during the workup phase. Neutralize the aqueous layer with a cold, dilute base (e.g., sodium bicarbonate solution) carefully to avoid heating.

Recommended Experimental Protocols

Protocol 1: Synthesis of Methyl 1,4-benzodioxane-6-carboxylate
  • To a stirred solution of methyl 3,4-dihydroxybenzoate (1.0 eq) and potassium carbonate (K₂CO₃, 2.5 eq) in acetone (15 mL/g of starting material), add 1,2-dibromoethane (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 18-24 hours, monitoring by TLC.

  • After cooling to room temperature, filter the mixture to remove inorganic salts.

  • Evaporate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Synthesis of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate
  • Prepare Nitrating Mixture: In a separate flask cooled in an ice bath, slowly add concentrated nitric acid (1.05 eq) to concentrated sulfuric acid (3-4 vol. eq.) while maintaining the temperature below 10°C.

  • Nitration: Cool a solution of Methyl 1,4-benzodioxane-6-carboxylate (1.0 eq) in concentrated sulfuric acid (2-3 vol. eq.) to 0°C in an ice-salt bath.

  • Slowly add the pre-cooled nitrating mixture dropwise to the substrate solution, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 15-30 minutes, or until TLC indicates consumption of the starting material.

  • Workup: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A solid precipitate should form.

  • Allow the ice to melt completely, then isolate the solid product by vacuum filtration.

  • Wash the crude product thoroughly with cold water until the washings are neutral to pH paper, then wash with a small amount of ice-cold methanol or ethanol.[8][12]

  • Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) to separate isomers and impurities.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • ResearchGate. Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? [Link]

  • National Institutes of Health (NIH). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. [Link]

  • Royal Society of Chemistry. Synthesis and biology of 1,4-benzodioxane lignan natural products. [Link]

  • University of California, Davis. An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. [Link]

  • Scientific Research Publishing. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. [Link]

  • Scientific Research Publishing. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs (PDF). [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • YouTube. nitration of aromatic compounds. [Link]

  • Reddit. Di-nitration troubleshooting. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Master Organic Chemistry. Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]

  • Royal Society of Chemistry Education. Nitration of methyl benzoate. [Link]

  • Lumen Learning. 9.5. Williamson ether synthesis. [Link]

  • Jasperse, Chem 365. NITRATION OF METHYL BENZOATE. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • TSI Journals. Chemistry and pharmacology of benzodioxanes. [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • Taylor, R. Nitration and aromatic reactivity. [Link]

  • University of Milan. Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. [Link]

  • ResearchGate. (PDF) Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. [Link]

  • University of Milan. How reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives? [Link]

  • PubMed. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies. [Link]

  • Scientific Research Publishing. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. [Link]

Sources

Technical Support Center: Purification of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to address common challenges in achieving high purity for this compound. We will move beyond standard protocols to explore the chemical rationale behind impurities and provide robust, field-tested methods for their removal.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate and what impurities can it introduce?

The most common synthesis involves the electrophilic nitration of Methyl 1,4-benzodioxane-6-carboxylate using a nitrating agent, typically a mixture of concentrated nitric and sulfuric acids.[1][2] This reaction, while effective, can generate several key impurities:

  • Regioisomers: Nitration of the benzene ring can potentially occur at other positions, leading to isomers like Methyl 5-Nitro-1,4-benzodioxane-6-carboxylate. The directing effects of the existing substituents determine the product distribution.

  • Unreacted Starting Material (SM): Incomplete nitration will leave residual Methyl 1,4-benzodioxane-6-carboxylate in the crude product.

  • Di-nitrated Products: Under harsh conditions (excess nitrating agent, high temperature), a second nitro group may be added to the aromatic ring.[3]

  • Hydrolysis Product: The methyl ester is susceptible to hydrolysis back to the carboxylic acid (7-Nitro-1,4-benzodioxane-6-carboxylic acid), especially during aqueous workup steps.

Q2: What is the best general approach to purifying the crude product?

A multi-step approach is recommended. Start with a simple workup and wash to remove bulk acid and inorganic byproducts. Then, assess the crude product's complexity using Thin Layer Chromatography (TLC).

  • If the product is the major component with minor, less-polar or more-polar impurities, recrystallization is often the most efficient method.

  • If the crude product contains multiple spots on TLC with similar polarities, such as regioisomers, silica gel column chromatography is necessary for effective separation.[4][5]

Impurity Identification and Troubleshooting Guide

This section addresses specific issues you may encounter during purification, identified through common analytical techniques.

Logical Flow for Impurity Troubleshooting

G cluster_observations Observed Issue cluster_causes Probable Cause cluster_solutions Recommended Action start Crude Product Analysis (TLC, ¹H NMR) obs1 Multiple Spots on TLC start->obs1 obs2 Unexpected Aromatic Signals in ¹H NMR start->obs2 obs3 Low / Broad Melting Point start->obs3 obs4 Broad NMR Signal, Disappears with D₂O start->obs4 cause1 Mixture of Isomers / SM obs1->cause1 cause2 Presence of Regioisomers obs2->cause2 cause3 General Low Purity obs3->cause3 cause4 Carboxylic Acid Impurity (from hydrolysis) obs4->cause4 sol1 Perform Column Chromatography cause1->sol1 cause2->sol1 cause3->sol1 sol2 Recrystallization or Acid/Base Wash cause3->sol2 If impurities have different acidity cause4->sol2

Caption: Troubleshooting flowchart for identifying and resolving purity issues.

Q3: My ¹H NMR spectrum shows two distinct sets of aromatic signals and two methyl singlets. What does this mean?

This is a classic sign of contamination with a regioisomer . The electronic environment of the aromatic protons and the methyl ester group is unique for each isomer, resulting in separate, distinct signals in the NMR spectrum. For example, the chemical shifts for protons on the benzene ring will differ between the 7-nitro and 5-nitro isomers.[6]

  • Causality: The nitronium ion (NO₂⁺) electrophile attacks the electron-rich aromatic ring. While the 1,4-benzodioxane moiety is activating and ortho-, para-directing, the deactivating effect of the meta-directing carboxylate group at position 6 leads to a mixture of products, with the 7-nitro isomer typically being major.

  • Solution: Regioisomers often have very similar polarities, making recrystallization ineffective. Silica gel column chromatography is the required method for separation.[7][8]

Q4: My TLC plate shows a major product spot, but also a spot that stays at the baseline and another that runs very high (non-polar). What are these?

  • Baseline Spot: A spot that does not move from the baseline in a moderately polar solvent system (e.g., 30% Ethyl Acetate in Hexane) is highly polar. This is characteristic of the hydrolyzed carboxylic acid impurity . Its high polarity is due to the ability to form strong hydrogen bonds with the silica gel.

  • High-Running Spot: A non-polar spot that runs near the solvent front could be unreacted Methyl 1,4-benzodioxane-6-carboxylate (starting material), which is significantly less polar than the nitro-functionalized product.

  • Solution:

    • Acid/Base Wash: To remove the carboxylic acid, dissolve the crude product in a solvent like ethyl acetate and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acid will be deprotonated to its carboxylate salt and move to the aqueous layer. Re-acidification of the aqueous layer can recover this material if desired.

    • Chromatography/Recrystallization: After the wash, the remaining mixture of the desired product and non-polar starting material can be separated by column chromatography or, if the starting material is a minor impurity, by recrystallization.

Q5: The melting point of my product is sharp, but lower than the literature value. What could be the issue?

A sharp but low melting point often indicates the presence of a single, eutectic-forming impurity. This is frequently the unreacted starting material . While a mixture of isomers or multiple impurities typically results in a broad melting point range, contamination with a small amount of a structurally similar compound can lower the melting point without significant broadening.

  • Solution: A careful recrystallization is often sufficient to remove small amounts of a more soluble impurity like the starting material. If this fails, column chromatography is the next step.

Detailed Purification Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This is the most robust method for separating isomers and other closely related impurities.

Workflow for Column Chromatography

G A 1. Prepare Slurry: Silica gel in non-polar solvent (e.g., Hexane) B 2. Pack Column: Pour slurry and allow to settle. Add layer of sand. A->B C 3. Load Sample: Dissolve crude in minimal DCM. Adsorb onto silica ('dry loading'). Add to top of column. B->C D 4. Elute Column: Start with low polarity mobile phase (e.g., 10% EtOAc/Hexane). C->D E 5. Gradient Elution: Gradually increase polarity (e.g., to 20%, 30% EtOAc) to elute compounds. D->E F 6. Collect Fractions: Collect small volumes in test tubes. E->F G 7. Analyze Fractions: Spot fractions on TLC plate to identify pure product. F->G H 8. Combine & Evaporate: Combine pure fractions. Remove solvent under reduced pressure. G->H

Caption: Step-by-step workflow for purification via column chromatography.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of Ethyl Acetate (EtOAc) in Hexane. A good system will show the desired product with a Retention Factor (Rf) of ~0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in 100% hexane and carefully pack a glass column. Allow the silica to settle into a uniform bed, draining excess solvent until it is level with the top of the silica. Add a thin layer of sand.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method generally results in better separation. Carefully add this powder to the top of the column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 5-10% EtOAc in Hexane) to wash out very non-polar impurities.[5]

  • Gradient Increase: Gradually increase the polarity of the mobile phase (e.g., to 20% EtOAc, then 30% EtOAc in Hexane). This will sequentially elute the starting material, the desired product, and finally, more polar isomers or byproducts.

  • Fraction Collection: Collect the eluent in small, numbered fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for separating moderately polar organic compounds.
Mobile Phase Gradient of Ethyl Acetate in HexaneAllows for the separation of compounds with a range of polarities.
Starting Polarity 10% EtOAc / 90% HexaneEnsures non-polar impurities (like SM) elute first.
Final Polarity 30-40% EtOAc / 70-60% HexaneEnsures the desired nitro-compound elutes in a reasonable time.
Protocol 2: Purification by Recrystallization

This method is ideal when the desired product is the major component and impurities have different solubility profiles.

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or a mixture of ethanol and water is often a good starting point for moderately polar compounds.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent and bring the mixture to a boil (using a hot plate) until all the solid just dissolves. Add the solvent in small portions to avoid using an excess.

  • Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.

  • Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for 15-30 minutes to maximize the yield of the precipitate.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals in a vacuum oven or air dry until a constant weight is achieved. Confirm purity by taking a melting point and running an NMR spectrum.

Solvent System Pros Cons
Ethanol Good solvency at high temp, low at room temp for many esters. Volatile and easy to remove.May not be effective if impurities have similar solubility.
Ethanol / Water Allows for fine-tuning of polarity and solubility.[1]Can be tricky to find the perfect ratio; product may "oil out" if cooled too quickly.
Ethyl Acetate / Hexane Excellent for compounds of moderate polarity.Lower boiling point of hexane can make it difficult to keep the solid dissolved.

References

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. SCIRP. [Link]

  • Semantic Scholar. (2023). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. RSC Education. [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • Patalano, A. (2020, April 22). Nitration of Methyl Benzoate [Video]. YouTube. [Link]

  • Mondal, B. (2020, August 18). Nitration of Methyl benzoate [Video]. YouTube. [Link]

  • Tomei, L., et al. (2023). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. AIR Unimi. [Link]

  • ResearchGate. (2023). (PDF) Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. [Link]

  • TSI Journals. (2007). Chemistry and pharmacology of benzodioxanes. [Link]

  • MDPI. (n.d.). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. [Link]

  • AIR Unimi. (n.d.). How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives?. [Link]

  • Tomei, L., et al. (2023). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. MDPI. [Link]

  • Chemistry Connected. (2020, March 25). EAS Nitration Experiment & Recrystallization [Video]. YouTube. [Link]

Sources

Technical Support Center: Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate (CAS 52791-03-4). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential stability challenges associated with this compound. As a substituted nitro-aromatic ester, this molecule possesses specific functional groups that are susceptible to degradation under common experimental conditions. This document provides in-depth, field-proven insights and troubleshooting protocols to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate?

Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate is a moderately stable compound under ideal conditions. However, its stability is significantly influenced by its environment. The primary liabilities stem from its two key functional groups: the methyl ester and the aromatic nitro group. The ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions.[1][2] The nitro-aromatic system is prone to degradation upon exposure to light (UV and visible) and elevated temperatures.[3][4][5] Therefore, careful control of pH, light exposure, and temperature is critical for maintaining its chemical integrity.

Q2: What are the primary degradation pathways I should be aware of?

The two most common degradation pathways are:

  • Hydrolysis: The methyl ester can be hydrolyzed to its corresponding carboxylic acid, 7-Nitro-1,4-benzodioxane-6-carboxylic acid. This reaction is accelerated by the presence of water, especially with acid or base catalysts.[2][6]

  • Photodecomposition: Aromatic nitro compounds can undergo complex photochemical reactions when exposed to light.[7] A common pathway involves an intramolecular nitro-to-nitrite rearrangement, which can lead to the formation of phenolic byproducts or other complex degradants.[3][8]

Q3: How should I properly store this compound for maximum stability?

To mitigate degradation, the compound should be stored under the following conditions:

  • Temperature: Cool (2-8°C) to reduce the rate of any potential thermal or hydrolytic degradation.

  • Atmosphere: Under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation.

  • Light: Protected from light. Use amber vials or store containers in the dark.

  • Form: As a solid/lyophilized powder. Solutions, especially in protic or aqueous solvents, are significantly less stable and should be prepared fresh for each experiment.

Troubleshooting Guide: Specific Issues & Solutions

This section addresses specific problems you may encounter during your experiments, explaining the root cause and providing actionable solutions.

Issue 1: My sample purity decreases in aqueous or protic solvents (e.g., Methanol, PBS buffer), and I see a new, more polar peak in my HPLC analysis.

Question: What is causing this rapid degradation in my analytical or assay buffer?

Answer: This is a classic sign of ester hydrolysis. The methyl ester group of your compound is being cleaved, forming the more polar 7-Nitro-1,4-benzodioxane-6-carboxylic acid.[9] This process is catalyzed by either acidic (H+) or basic (OH-) conditions.[1] Many common biological buffers, even those near neutral pH, can contain components that catalyze this reaction over time.

Causality: The carbonyl carbon of the ester is electrophilic and susceptible to nucleophilic attack by water. In basic conditions, the potent nucleophile OH- directly attacks the carbonyl. In acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon even more electrophilic and thus more reactive towards the weaker nucleophile, water.[2]

Troubleshooting Steps:

  • pH Control: If possible, adjust your solvent system to a pH range where ester stability is maximal (typically weakly acidic, around pH 4-6), but be mindful of your experimental constraints.

  • Solvent Choice: If your experiment allows, switch to aprotic solvents like DMSO or Acetonitrile for stock solutions. Minimize the time the compound spends in aqueous buffers.

  • Temperature: Perform your experiments at lower temperatures (e.g., on ice) to slow the rate of hydrolysis.

  • Fresh Preparation: Always prepare aqueous solutions of the compound immediately before use. Do not store aqueous solutions.

Issue 2: I observe multiple new peaks in my chromatogram, and the sample has changed color (e.g., turned yellowish) after being left on the benchtop.

Question: Why is my sample changing color and showing multiple degradation products?

Answer: This is characteristic of photochemical degradation. Aromatic nitro compounds are well-known to be light-sensitive.[3][10] Exposure to ambient laboratory light, especially UV radiation, can initiate a cascade of degradation reactions. The yellowing is a common observation for the decomposition of aromatic nitro compounds.[11]

Causality: The nitro group can absorb light energy, promoting the molecule to an excited state. This can trigger an intramolecular rearrangement (nitro-nitrite isomerization) or dissociation, leading to highly reactive intermediates like aryloxy radicals.[12] These intermediates can then react further to form a complex mixture of products, including nitrophenols and polymeric materials.[7]

Troubleshooting Steps:

  • Light Protection: Conduct all experimental manipulations in a dark room or under amber/red light. Wrap all vessels (flasks, vials, autosampler trays) containing the compound in aluminum foil.

  • Photostability Assay: Perform a controlled photostability test. Prepare two solutions of the compound. Expose one to a controlled light source (e.g., a UV lamp or natural sunlight for a set period) while keeping the other in the dark. Analyze both by HPLC-UV/MS to confirm light-induced degradation and identify the degradants.

  • Formulation: If the compound is being used in a formulation, consider the inclusion of a UV-absorbing excipient, if permissible.

Diagram 1: Potential Degradation Pathways

Parent Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate Hydrolysis_Product 7-Nitro-1,4-benzodioxane-6-carboxylic Acid Parent->Hydrolysis_Product Hydrolysis (H₂O, H⁺/OH⁻) Photo_Product Phenolic Degradants (e.g., via Nitro-Nitrite Rearrangement) Parent->Photo_Product Photolysis (Light, hν)

Caption: Key degradation pathways for the title compound.

Issue 3: I am performing a reaction at an elevated temperature and see significant loss of my starting material, even under inert conditions.

Question: Is Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate thermally labile?

Answer: Yes, organic nitro compounds can be thermally unstable.[4] While the 1,4-benzodioxane core is relatively stable[13][14], the presence of the nitro group significantly lowers the decomposition temperature. Heating the compound, especially in the presence of impurities, can lead to exothermic decomposition, which can sometimes be violent.[5][15]

Causality: The N-O bonds in the nitro group are relatively weak. At high temperatures, these bonds can break, initiating radical chain reactions that lead to decomposition. This process can be autocatalytic and is often accelerated by the presence of contaminants like residual catalysts, acids, or bases.[5]

Troubleshooting Steps:

  • Determine Safe Temperature Limits: Use techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to determine the decomposition onset temperature of your specific batch.

  • Minimize Heat Exposure: If a reaction requires heat, use the lowest effective temperature and minimize the reaction time.

  • Purification: Ensure the compound is highly pure before heating, as impurities can drastically lower its thermal stability.[4]

  • Scale Awareness: Be extremely cautious when scaling up reactions. The potential for a thermal runaway increases significantly with scale due to changes in the surface-area-to-volume ratio, which affects heat dissipation.

Diagram 2: Troubleshooting Workflow for Compound Instability

Start Unexpected Result (Low Purity, Extra Peaks) Check_Solvent Is the sample in an aqueous/protic solvent? Start->Check_Solvent Check_Light Was the sample exposed to light? Check_Solvent->Check_Light No Hydrolysis Likely Hydrolysis Check_Solvent->Hydrolysis Yes Check_Heat Was the sample heated? Check_Light->Check_Heat No Photolysis Likely Photolysis Check_Light->Photolysis Yes Thermal Likely Thermal Degradation Check_Heat->Thermal Yes Action_Hydrolysis Action: - Use aprotic solvent - Prepare fresh - Lower temperature Hydrolysis->Action_Hydrolysis Action_Photolysis Action: - Protect from light - Use amber vials Photolysis->Action_Photolysis Action_Thermal Action: - Determine safe T limit (DSC) - Use lowest effective temp. Thermal->Action_Thermal

Caption: A logical workflow for diagnosing stability issues.

Experimental Protocols

Protocol 1: Recommended Storage and Handling

This protocol ensures the long-term stability of your compound stock.

ParameterRecommended ConditionRationale
Physical Form Solid / Crystalline PowderMaximizes stability by reducing molecular mobility and solvent interactions.
Temperature 2-8 °C (Refrigerated)Slows kinetic rates of all potential degradation pathways.[16]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents potential long-term oxidation.
Light In the Dark (Amber Vials)Prevents light-induced photodecomposition.[3]
Stock Solutions Prepare in anhydrous DMSO or Acetonitrile.Aprotic solvents prevent hydrolysis.
Aqueous Solutions Prepare fresh before each use. Do not store.Minimizes contact time with water to limit hydrolysis.[17]
Protocol 2: Forced Degradation Study (Stress Testing)

This protocol is essential for identifying potential degradation products and understanding the compound's stability limits. It involves subjecting the compound to harsh conditions and analyzing the outcome.

1. Preparation:

  • Prepare a stock solution of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate at 1 mg/mL in Acetonitrile.

  • Prepare a "time zero" (T=0) control sample by diluting the stock solution to 50 µg/mL with a 50:50 Acetonitrile:Water mixture. Analyze immediately via HPLC-UV/MS.

2. Stress Conditions (perform in parallel):

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 4 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour. Note: Base hydrolysis is typically much faster than acid hydrolysis for esters.[2]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Photolytic Degradation: Place 2 mL of the 50 µg/mL solution (from step 1) in a clear quartz vial. Expose to a photostability chamber or direct sunlight for 24 hours. Prepare a "dark control" by wrapping an identical vial in aluminum foil and keeping it alongside.

  • Thermal Degradation: Place a small amount of the solid compound in a vial and heat at 100°C for 24 hours. Dissolve the stressed solid to 50 µg/mL for analysis.

3. Analysis:

  • After the designated stress period, neutralize the acid and base samples with an equimolar amount of base/acid.

  • Dilute all stressed samples to a final concentration of ~50 µg/mL using a 50:50 Acetonitrile:Water mixture.

  • Analyze all samples, including the T=0 and dark controls, by a stability-indicating HPLC method (e.g., C18 column with a gradient elution from water to acetonitrile) with UV and Mass Spectrometric detection.

4. Interpretation:

  • Compare the chromatograms of the stressed samples to the T=0 control.

  • Quantify the loss of the parent peak.

  • Characterize the major degradation peaks using their mass-to-charge ratio (m/z) to confirm expected products (e.g., the hydrolyzed carboxylic acid) and identify unknown degradants.

This self-validating system, with its use of controls, allows you to definitively attribute degradation to specific stress factors, providing crucial information for formulation, storage, and handling decisions.

References

Technical Support Center: A Guide to Using Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address and overcome common solubility challenges encountered during in vitro biological assays. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reproducibility of your experimental results.

Compound Profile: Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate

Understanding the physicochemical properties of a compound is the first step in troubleshooting. Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate is a nitroaromatic compound, a class of molecules often characterized by low aqueous solubility due to their rigid, hydrophobic aromatic structures.[1][2] This inherent hydrophobicity is the primary cause of solubility issues in the aqueous environment of most biological assays.

PropertyValueSource
CAS Number 52791-03-4[3][4]
Molecular Formula C₁₀H₉NO₆[3]
Molecular Weight 239.18 g/mol [3]
Appearance Solid (likely crystalline)Inferred
Predicted Solubility Poor in water; Soluble in organic solvents like DMSO and ethanol.Inferred from structure

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common solubility problems in a question-and-answer format. Each answer provides an explanation of the underlying cause and a step-by-step guide to resolving the issue.

Q1: Why does my compound immediately form a precipitate when I add my DMSO stock solution to the cell culture medium?

Answer: This phenomenon, often called "crashing out," is the most frequent issue for hydrophobic compounds.[5][6]

  • Causality: Your compound is highly soluble in 100% Dimethyl Sulfoxide (DMSO), a potent polar aprotic solvent. However, when this concentrated stock is introduced into the aqueous environment of your cell culture medium or buffer, the DMSO concentration is rapidly diluted. The surrounding water molecules cannot effectively solvate the hydrophobic compound, causing its concentration to exceed its aqueous solubility limit and forcing it to precipitate out of the solution.[5][6]

Troubleshooting & Optimization:

  • Reduce Final Concentration: The most straightforward cause is that the target concentration in your assay exceeds the compound's maximum aqueous solubility. Perform a solubility test (see SOP 2) to determine the highest clear concentration you can achieve in your specific medium.

  • Employ Serial Dilution: Avoid adding a highly concentrated stock directly into a large volume of media. A stepwise dilution process allows the compound to acclimate to the increasingly aqueous environment more gradually. A recommended workflow is provided in SOP 3.[5][7]

  • Control the Temperature: Always use pre-warmed (e.g., 37°C) cell culture media for your dilutions.[5][8] Solubility of most compounds increases with temperature, and adding a stock solution to cold media can decrease its solubility, promoting precipitation.[5]

  • Optimize Mixing: When adding the compound stock (or an intermediate dilution) to the final media volume, add it dropwise while gently swirling or vortexing the media.[5][8] This promotes rapid dispersion and prevents localized high concentrations that can initiate precipitation.

Q2: The media containing my compound looks clear initially, but after a few hours or days of incubation, I observe crystals or a cloudy precipitate. What is causing this delayed precipitation?

Answer: Delayed precipitation indicates that while the initial concentration was below the kinetic solubility limit, the compound is not stable in the solution under your specific long-term incubation conditions.

  • Causality: Several factors can contribute to this issue over time:

    • Thermodynamic Insolubility: The initially clear solution may be a supersaturated, metastable state. Over time, the compound slowly reverts to its more stable, lower-energy crystalline state, resulting in precipitation.

    • Interaction with Media Components: The compound might slowly interact with salts, proteins (especially in serum), or other components in the media to form less soluble complexes.[5]

    • pH and Temperature Fluctuations: Cellular metabolism can alter the pH of the culture medium, which can, in turn, affect the solubility of a pH-sensitive compound.[5] Additionally, minor temperature fluctuations in the incubator can impact solubility.

    • Evaporation: In long-term experiments, evaporation from culture plates can increase the compound's effective concentration, pushing it beyond its solubility limit.[5][9]

Troubleshooting & Optimization:

  • Verify Stability: Prepare your compound in the final assay media and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO₂), but without cells. Visually inspect for precipitation at various time points (e.g., 2, 8, 24, 48 hours) to determine its stability window.

  • Reduce Serum Concentration: If using serum, consider reducing its concentration or switching to a serum-free formulation for the duration of the compound treatment, as serum proteins can sometimes contribute to compound precipitation.

  • Ensure Proper Humidification: Check and maintain the humidity levels in your incubator to minimize evaporation. Using culture plates with low-evaporation lids can also be beneficial.[5]

  • Consider pH Buffering: If you suspect pH shifts are the cause, ensure your medium has adequate buffering capacity. The use of a supplementary buffer like HEPES (10-25 mM) can help maintain a stable pH, but its compatibility with your specific cell line and assay should be verified.[10]

Q3: What is the maximum concentration of DMSO I can use, and how should I design my dilution scheme?

Answer: The concentration of the organic solvent used to dissolve your compound is critical, as it can introduce its own biological effects, confounding your results.

  • Causality & Best Practices: DMSO is known to affect cell physiology, including differentiation, membrane permeability, and cytotoxicity, at higher concentrations.[11][12]

    • General Guideline: For most cell-based assays, the final concentration of DMSO should be kept at or below 0.5% (v/v) .[1][6] Some sensitive cell lines may require even lower concentrations (e.g., ≤ 0.1%).[13]

    • Vehicle Control is Essential: Always include a "vehicle control" in your experimental design. This control group should contain cells treated with the same final concentration of DMSO (or other solvent) as your experimental groups, but without the compound. This allows you to subtract any effects caused by the solvent itself.[1]

Recommended Solvent Limits for Cell-Based Assays

SolventRecommended Max. Final Concentration (v/v)Notes
DMSO ≤ 0.5%Cell line dependent; always run a tolerance test.[6][13]
Ethanol ≤ 0.5%Effects can be more pronounced on certain cellular processes like ROS production.[12][13]
Q4: My compound's solubility is too low for my desired assay concentration, even with optimization. What advanced strategies can I explore?

Answer: When standard methods are insufficient, formulation strategies using co-solvents or other excipients may be necessary. A co-solvent is a substance added in small amounts to a primary solvent to increase the solubility of a poorly soluble compound.[14][15]

  • Causality: Co-solvents work by reducing the overall polarity of the aqueous medium, making it a more favorable environment for hydrophobic compounds. They can act as a "bridge" between the water and the compound.[15]

Advanced Strategies:

  • Use of Co-solvents:

    • Pluronic® F-68: A non-ionic surfactant that can form micelles to encapsulate hydrophobic compounds, increasing their apparent solubility. It is generally well-tolerated by cells at low concentrations (e.g., 0.01-0.1%).

    • Polyethylene Glycol (PEG): Low molecular weight PEGs (e.g., PEG 300, PEG 400) can be used as co-solvents to improve solubility.[15]

    • Cyclodextrins: Molecules like Hydroxypropyl-β-cyclodextrin (HP-β-CD) have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic compounds, effectively shielding them from the aqueous environment and increasing solubility.[1]

  • pH Modification (for Ionizable Compounds): If your compound has an ionizable group (e.g., a carboxylic acid or amine), its solubility will be pH-dependent. Adjusting the pH of the buffer can significantly increase solubility. However, this must be balanced with the pH tolerance of your cells and the stability of the compound.

  • Nanosuspension Formulation: For in vivo studies or specialized assays, preparing the compound as a nanosuspension can enhance its dissolution rate and bioavailability. This advanced technique typically involves high-pressure homogenization to create nano-sized particles of the compound stabilized by surfactants.[1]

Standard Operating Procedures (SOPs)

SOP 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the standard procedure for preparing a concentrated stock solution.

  • Pre-Calculation: Determine the mass of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate (MW: 239.18 g/mol ) needed. For 1 mL of a 10 mM solution:

    • Mass (g) = 0.010 L × 0.010 mol/L × 239.18 g/mol = 0.00239 g = 2.39 mg.

  • Weighing: Accurately weigh out the calculated mass of the compound into a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO (e.g., 1 mL for 2.39 mg to make a 10 mM solution).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If solids persist, sonicate the vial in a water bath for 5-10 minutes.[16] Gentle warming (e.g., to 37°C) can also be applied, but the compound's thermal stability should be considered.[8][16]

  • Visual Inspection: Ensure the solution is completely clear with no visible particulates before proceeding. A fully dissolved stock solution is critical for accurate downstream dilutions.[8]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7] Store at -20°C or -80°C, protected from light.

SOP 2: Protocol for Determining Maximum Soluble Concentration

This kinetic solubility test helps you find the practical upper concentration limit in your specific assay medium.[17]

  • Preparation: Dispense your final assay buffer or cell culture medium (pre-warmed to 37°C) into a series of microcentrifuge tubes or wells of a 96-well plate.

  • Spiking: Add small, increasing volumes of your concentrated DMSO stock solution to achieve a range of final compound concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration remains constant and below the cytotoxic limit (e.g., 0.5%).

  • Incubation & Observation:

    • Immediate Check: Immediately after adding the stock, mix well and visually inspect each solution against a dark background for any signs of cloudiness or precipitate ("crashing out").

    • Incubation Check: Incubate the plate/tubes under your standard assay conditions (e.g., 37°C) for a period relevant to your experiment's duration (e.g., 24 hours).

  • Determination: The highest concentration that remains completely clear, both immediately and after incubation, is your maximum working soluble concentration.

SOP 3: Recommended Serial Dilution Workflow

This workflow minimizes the risk of precipitation when preparing working solutions from a concentrated DMSO stock.

G stock 1. High-Concentration Stock (e.g., 10 mM in 100% DMSO) intermediate 2. Intermediate Dilution (e.g., 200 µM in Assay Media) Final DMSO: ~2% stock->intermediate Dilute 1:50 in pre-warmed media. Vortex gently. working 3. Final Working Solutions (e.g., 1-100 µM in Assay Media) Final DMSO: ≤0.5% intermediate->working Perform serial dilutions from this intermediate stock. assay 4. Add to Cells in Assay Plate working->assay Add to final assay volume.

Caption: Workflow for preparing working solutions.

Troubleshooting Decision Tree

Use this flowchart to systematically diagnose and solve solubility issues.

G Solubility Troubleshooting Workflow start Start: Precipitation Observed in Biological Assay q_when When does precipitation occur? start->q_when imm_precip Immediately upon dilution q_when->imm_precip Immediately del_precip After hours/days of incubation q_when->del_precip Delayed q_stock Is 100% DMSO stock solution completely clear? imm_precip->q_stock sol_stock Action: Remake stock solution. Use sonication/gentle heat. Ensure anhydrous DMSO. q_stock->sol_stock No sol_crash Problem: Compound 'crashing out' due to rapid solvent change. q_stock->sol_crash Yes action_crash Action: 1. Use pre-warmed media (37°C). 2. Perform serial dilutions (SOP 3). 3. Reduce final concentration. sol_crash->action_crash sol_instab Problem: Compound is unstable in media over time. del_precip->sol_instab action_instab Action: 1. Run stability test (w/o cells). 2. Check incubator humidity. 3. Consider co-solvents (e.g., Pluronic F-68). sol_instab->action_instab

Caption: A decision tree for troubleshooting precipitation.

References

  • van der Heide, S., et al. (2018). Considerations regarding use of solvents in in vitro cell based assays. Biologicals. Retrieved from [Link]

  • Kramer, J. A., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Chemical Research in Toxicology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. MeSH. Retrieved from [Link]

  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Pricella. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • Carlson, H. A. (2016). Driving Structure Based Drug Discovery through Cosolvent Molecular Dynamics. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • DigitalOcean. (n.d.). Troubleshooting: Cell Culture. Retrieved from [Link]

  • Emulatebio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Beyens, O., et al. (n.d.). Supporting novel drug discovery via cosolvent molecular dynamics. VSC. Retrieved from [Link]

  • Reddit. (2022). Something keeps precipitating out of my media but everything is water soluble. Am I doing something wrong? Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 610: Polynuclear Aromatic Hydrocarbons. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?. Retrieved from [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Retrieved from [Link]

  • Quetin-Leclercq, J., et al. (2020). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules. Retrieved from [Link]

  • Semantic Scholar. (2023). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. Retrieved from [Link]

  • MDPI. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecular Informatics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Retrieved from [Link]

  • Kerns, E. H., & Di, L. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Current Drug Metabolism. Retrieved from [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry. Retrieved from [Link]

  • Scirp.org. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Retrieved from [Link]

  • ResearchGate. (2023). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. Retrieved from [Link]

  • Šimėnas, M., et al. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. Antioxidants. Retrieved from [Link]

  • Myhre, P. C., & Beistel, D. W. (1969). The rearrangement of aromatic nitro-compounds in strongly acidic media. Journal of the American Chemical Society. Retrieved from [Link]

  • Haigler, B. E., & Spain, J. C. (1995). Degradation of nitroaromatic compounds by microorganisms. Biodegradation. Retrieved from [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry. Retrieved from [Link]

Sources

optimizing reaction conditions for Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to facilitate a successful synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.

Introduction to the Synthesis

The synthesis of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate is a nuanced process involving electrophilic aromatic substitution. The primary challenge lies in controlling the regioselectivity of the nitration reaction on the 1,4-benzodioxane ring system, which is influenced by the directing effects of the fused dioxane ring and the methyl carboxylate group. This guide will walk you through a proposed synthetic route and provide solutions to common experimental hurdles.

Proposed Synthetic Pathway

The most direct route to Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate is the nitration of the parent compound, Methyl 1,4-benzodioxane-6-carboxylate. The regiochemical outcome of this reaction is determined by the electronic properties of the substituents on the benzene ring.

Synthetic Pathway Methyl 1,4-benzodioxane-6-carboxylate Methyl 1,4-benzodioxane-6-carboxylate Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate Methyl 1,4-benzodioxane-6-carboxylate->Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate HNO3, H2SO4

Caption: Proposed synthesis of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate.

Understanding Regioselectivity

The directing effects of the substituents on the benzene ring are crucial for predicting the outcome of the nitration reaction. The 1,4-dioxane moiety is an ortho, para-director, while the methyl carboxylate group is a meta-director. The interplay of these effects will determine the position of the incoming nitro group.

SubstituentTypeDirecting Effect
1,4-Dioxane RingActivatingOrtho, Para
Methyl CarboxylateDeactivatingMeta

Based on these directing effects, the nitration of Methyl 1,4-benzodioxane-6-carboxylate is expected to yield the 7-nitro isomer as the major product. The position ortho to the dioxane ring and meta to the carboxylate group is sterically and electronically favored.

Detailed Experimental Protocol

This protocol is a recommended starting point for the synthesis of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate. As with any chemical synthesis, optimization may be necessary to achieve the desired yield and purity.

Materials:

  • Methyl 1,4-benzodioxane-6-carboxylate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled Water

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexane

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 1,4-benzodioxane-6-carboxylate in a minimal amount of concentrated sulfuric acid. Cool the mixture to 0 °C in an ice bath.

  • Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration: Add the nitrating mixture dropwise to the solution of the starting material, maintaining the temperature between 0 and 5 °C. The addition should be slow to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Slowly pour the reaction mixture over crushed ice with vigorous stirring. A precipitate of the crude product should form.

  • Work-up:

    • Filter the crude product and wash with cold water until the washings are neutral.

    • Dissolve the crude product in ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.[1][2]

Troubleshooting Guide & FAQs

This section addresses common issues that may be encountered during the synthesis of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate.

Troubleshooting Workflow start Start Synthesis issue Problem Encountered? start->issue low_yield Low or No Yield issue->low_yield Yes end Successful Synthesis issue->end No isomer_formation Isomer Formation low_yield->isomer_formation side_reactions Side Reactions/Tarry Mass isomer_formation->side_reactions purification_issue Purification Issues side_reactions->purification_issue purification_issue->end

Caption: A decision-making workflow for troubleshooting the synthesis.

Frequently Asked Questions (FAQs):

Q1: My reaction yield is very low. What are the possible causes and solutions?

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time and continue to monitor by TLC. A slight increase in temperature might be necessary, but proceed with caution to avoid side reactions.

  • Loss of Product During Work-up: The product may have some solubility in the aqueous layer.

    • Solution: After filtration of the precipitate, perform an extraction of the aqueous filtrate with ethyl acetate to recover any dissolved product.

  • Sub-optimal Reagent Concentration: The concentration of the nitrating agent may not be optimal.

    • Solution: Ensure that the nitric and sulfuric acids are concentrated and have been stored properly to prevent water absorption.

Q2: I have obtained a mixture of isomers. How can I improve the regioselectivity and separate the isomers?

  • Controlling Reaction Temperature: Higher temperatures can lead to the formation of multiple isomers.

    • Solution: Maintain a strict temperature control between 0-5 °C throughout the reaction.

  • Separation of Isomers: The 7-nitro isomer is the expected major product, but other isomers may form.

    • Solution: Isomers can often be separated by careful column chromatography.[3] Using a long column and a shallow gradient of the eluent can improve separation. Fractional crystallization could also be an option if the isomers have different solubilities.

Q3: The reaction mixture turned dark and formed a tarry mass. What went wrong?

  • Overheating: The nitration reaction is highly exothermic. A rapid addition of the nitrating mixture can cause the temperature to rise uncontrollably, leading to oxidative side reactions and the formation of polymeric materials.

    • Solution: Add the nitrating mixture very slowly and ensure efficient cooling and stirring.

  • Excess Nitrating Agent: Using a large excess of the nitrating agent can promote di-nitration and other side reactions.

    • Solution: Use a carefully measured amount of the nitrating mixture, typically 1.0 to 1.2 equivalents of nitric acid.

Q4: I am having difficulty purifying the product by column chromatography.

  • Choosing the Right Solvent System: The polarity of the eluent is critical for good separation.

    • Solution: Start with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. Monitor the separation by TLC to find the optimal solvent ratio.

  • Co-eluting Impurities: Some impurities may have similar polarity to the desired product.

    • Solution: If column chromatography is insufficient, consider recrystallization from a suitable solvent system.

Q5: How can I confirm the identity and purity of my final product?

  • Spectroscopic Analysis: The structure and purity of the final product should be confirmed by a combination of spectroscopic methods.

    • ¹H NMR and ¹³C NMR: Will confirm the structure of the molecule, including the position of the nitro group.[3][4]

    • Mass Spectrometry: Will confirm the molecular weight of the product.

    • FT-IR Spectroscopy: Will show the characteristic peaks for the functional groups present in the molecule.

This technical support guide provides a comprehensive framework for the synthesis of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate. By understanding the underlying chemical principles and anticipating potential challenges, researchers can optimize their reaction conditions and achieve a successful synthesis.

References

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
  • Idris, N., Anderson, A.J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing.
  • Armano, E., Giraudo, A., Morano, C., Pallavicini, M., & Bolchi, C. (2023).
  • Idris, N., et al. (2025). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. [Source].
  • Chemistry and Pharmacology of Benzodioxanes. (2007). TSI Journals.
  • CookeChem. (n.d.).
  • Armano, E., et al. (2023). (PDF) Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate.
  • Armano, E., et al. (2023).
  • Liljenberg, M., Stenlid, J. H., & Brinck, T. (2017).
  • Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies. (2025). PubMed.
  • Liljenberg, M., Stenlid, J. H., & Brinck, T. (2017). (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.

Sources

Technical Support Center: Troubleshooting NMR Spectra of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the spectral interpretation of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to ensure the accuracy of their Nuclear Magnetic Resonance (NMR) data. Here, we address common and complex issues encountered during NMR spectrum analysis in a practical, question-and-answer format, grounded in established scientific principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ¹H NMR spectrum shows unexpected peaks. How can I identify if they are impurities?

A1: Unforeseen peaks in an NMR spectrum are a frequent issue, often stemming from residual solvents, starting materials, or side products from the synthesis.

Causality and Identification Strategy:

  • Residual Solvents: The most common source of extra peaks is residual solvents used during synthesis and purification (e.g., ethyl acetate, hexane, dichloromethane). These solvents can be persistent, even after drying under high vacuum.[1] To identify them, compare the chemical shifts of the unknown peaks with established tables of common laboratory solvents.[2][3][4][5] For instance, the residual, non-deuterated peak for CDCl₃ appears around 7.26 ppm.[6]

  • Water: A broad singlet, typically between 1.5-4.5 ppm in CDCl₃, often indicates the presence of water. Its chemical shift is highly dependent on temperature, concentration, and sample purity.[2][4] To confirm, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The water peak should diminish or disappear due to proton exchange.[1]

  • Starting Materials & Reagents: Review the synthesis protocol for Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate. Common starting materials like gallic acid derivatives or 1,2-dibromoethane could be present if the reaction or purification was incomplete.[7] Compare the spectrum to known spectra of these starting materials if available.

  • Side Products: Nitration of the benzodioxane ring can sometimes lead to the formation of regioisomers. Although the 7-nitro isomer is expected, small amounts of the 5-nitro or 8-nitro isomers could be present, leading to a more complex aromatic region in the spectrum.[8][9]

Experimental Protocol: D₂O Shake

  • Acquire the initial ¹H NMR spectrum of your sample.

  • Remove the NMR tube from the spectrometer.

  • Add one drop of deuterium oxide (D₂O) to the tube.

  • Cap the tube and shake vigorously for 30-60 seconds to ensure mixing.

  • Re-acquire the ¹H NMR spectrum.

  • Compare the two spectra. The disappearance or significant reduction of a peak confirms it as an exchangeable proton (like water or an -OH/-NH group).[1]

Q2: The aromatic region of my ¹H NMR spectrum is complex and difficult to interpret. What should I expect and how can I assign the peaks?

A2: The aromatic region for this compound is expected to show two singlets due to the substitution pattern on the benzene ring. However, complex patterns can arise from second-order effects or the presence of isomers.[10][11]

Expected Pattern and Causality:

For the target molecule, Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate, the protons on the aromatic ring are at positions 5 and 8. Due to their separation, they are not expected to show spin-spin coupling to each other, resulting in two distinct singlets.

  • H-5: This proton is ortho to the electron-donating oxygen of the dioxane ring and meta to the electron-withdrawing nitro group.

  • H-8: This proton is ortho to both an oxygen atom and the nitro group. The strong deshielding effect of the nitro group will likely shift this proton further downfield compared to H-5.

Troubleshooting Complex Aromatic Signals: If you observe more than two signals or complex multiplets, consider the following:

  • Overlapping Signals: It's possible for the aromatic signals to overlap with residual solvent peaks, such as benzene or chloroform.[6][10] Running the spectrum in a different deuterated solvent (e.g., acetone-d₆ or DMSO-d₆) can shift the solvent peak and resolve the overlap.[1]

  • Presence of Regioisomers: As mentioned in Q1, the presence of other nitro-isomers will introduce additional aromatic signals with different splitting patterns (e.g., doublets and triplets for adjacent protons).[8][12]

  • Second-Order Effects: If the chemical shift difference between two coupling protons is small (approaching their coupling constant), the simple n+1 rule breaks down, leading to more complex and distorted patterns. This is less likely for this specific molecule but can occur in related derivatives.[10][13]

To aid in assignment, 2D NMR techniques are invaluable.

Experimental Protocol: 2D NMR for Structural Elucidation [14]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. In this case, it would confirm the lack of coupling between the two aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This helps in assigning the corresponding ¹³C signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is extremely powerful for confirming the overall structure. For example, the H-5 proton should show a correlation to the carboxyl carbon, while the H-8 proton would show correlations to the carbons of the dioxane ring.[8]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space. An NOE between the H-8 proton and the adjacent methylene protons of the dioxane ring (at position 4) would be expected.[15]

Q3: What are the expected ¹H and ¹³C NMR chemical shifts for Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate?

A3: Predicting exact chemical shifts can be challenging, but based on the structure and data from similar compounds, we can provide a reliable estimate. The electron-withdrawing nitro group and ester group, along with the electron-donating ether oxygens, significantly influence the chemical shifts.

Below is a table summarizing the predicted chemical shifts. These values are based on additive effects and data from related 1,4-benzodioxane structures.[7][12][16][17][18][19][20][21]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Position Atom Predicted ¹H Shift (δ, ppm) Multiplicity Predicted ¹³C Shift (δ, ppm) Notes
5H-5~7.3 - 7.6s~118 - 122Aromatic CH
8H-8~7.7 - 8.0s~115 - 119Aromatic CH, downfield due to ortho-NO₂
2, 3-OCH₂CH₂O-~4.3 - 4.5m~64 - 66Dioxane methylene protons
-COOCH₃-OCH₃~3.9 - 4.1s~52 - 54Methyl ester protons
6-COO---~165 - 168Carboxyl carbon
7-NO₂--~140 - 145Carbon attached to nitro group
4a, 8aC-O (Aromatic)--~142 - 148Quaternary carbons attached to oxygen

Note: These are estimated ranges. Actual values may vary depending on the solvent, concentration, and instrument.

Q4: My integrations in the aromatic region are not accurate, especially when compared to the aliphatic signals. What could be the cause?

A4: Inaccurate integration is often a result of poor instrument parameters during acquisition, particularly the relaxation delay.

Causality and Solution:

  • Relaxation Delay (d1): Protons in different chemical environments relax back to their equilibrium state at different rates after being pulsed by the NMR instrument. Aromatic protons, especially those on a ring with quaternary carbons, often have longer relaxation times than aliphatic protons. If the relaxation delay between scans is too short, these protons may not fully relax, leading to a weaker signal and, consequently, a lower integration value.

Troubleshooting Protocol: Optimizing Relaxation Delay

  • Check the Current Parameters: Look at the acquisition parameters of your experiment, specifically the value for 'd1' (the relaxation delay). A typical default value might be 1-2 seconds.

  • Increase the Delay: For quantitative accuracy, especially with aromatic compounds, increase the relaxation delay. A value of 5-10 seconds is a good starting point. For highly accurate quantitative NMR (qNMR), the delay should be at least 5 times the longest T₁ relaxation time of any proton in the molecule.

  • Re-acquire the Spectrum: Run the experiment again with the longer relaxation delay.

  • Re-integrate: Process the new spectrum and integrate the peaks again. You should observe a more accurate ratio between the aromatic and aliphatic signals.

Visual Troubleshooting and Structural Confirmation

To assist in the structural confirmation and troubleshooting process, the following diagrams illustrate the molecule and a logical workflow for addressing spectral issues.

Diagram 1: Structure and Numbering of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate

Caption: Molecular structure with atom numbering.

Sources

Technical Support Center: Synthesis of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

This guide is intended for researchers, chemists, and drug development professionals involved in the synthesis and scale-up of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate. The following sections provide in-depth troubleshooting advice, answers to frequently asked questions, and a detailed reference protocol to ensure a successful, safe, and reproducible synthesis. The core of this synthesis is the electrophilic aromatic nitration of Methyl 1,4-benzodioxane-6-carboxylate, a reaction that demands precision, especially during scale-up.

Reaction Overview & Key Challenges

The synthesis of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate is typically achieved via the nitration of Methyl 1,4-benzodioxane-6-carboxylate using a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"). This is a classic electrophilic aromatic substitution reaction.[1][2] The sulfuric acid protonates the nitric acid, which then loses a water molecule to form the highly reactive nitronium ion (NO₂⁺), the key electrophile in this transformation.[1][2]

The primary challenges in scaling up this synthesis are:

  • Controlling the Exotherm: Nitration reactions are highly exothermic. Improper temperature control can lead to a runaway reaction, decreased yield, and the formation of dangerous byproducts.[3]

  • Regioselectivity: The benzodioxane ring system directs the incoming nitro group. While the 7-position is electronically favored, improper conditions can lead to the formation of other isomers or di-nitro byproducts.[4][5]

  • Product Isolation and Purification: The crude product often requires careful purification to remove unreacted starting material, isomeric impurities, and acid residues.

Process Workflow & Critical Parameters

A successful scale-up requires meticulous control over each stage of the process. The following diagram outlines the key steps and decision points.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reagent_Prep Reagent Preparation (Starting Material Purity Check, Acid Prep) Reactor_Setup Reactor Setup (Inert Atmosphere, Cooling Bath) Reagent_Prep->Reactor_Setup SM_Dissolution Dissolve Starting Material in Sulfuric Acid @ 0-5°C Reactor_Setup->SM_Dissolution Acid_Addition Slow, Dropwise Addition of Nitrating Mixture SM_Dissolution->Acid_Addition Temp_Control Maintain Temperature (0-10°C) Acid_Addition->Temp_Control Reaction_Monitoring Monitor by TLC/HPLC (Until SM Consumed) Acid_Addition->Reaction_Monitoring Quench Quench on Ice-Water Reaction_Monitoring->Quench Precipitation Precipitate Crude Product Quench->Precipitation Filtration Filter and Wash Solid (Water, Cold Methanol) Precipitation->Filtration Drying Dry Under Vacuum Filtration->Drying Recrystallization Recrystallization (e.g., Ethanol, Acetic Acid) Drying->Recrystallization Purity_Analysis Analyze Purity (HPLC, NMR, MP) Recrystallization->Purity_Analysis

Caption: General workflow for the synthesis of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate.

Troubleshooting Guide (Q&A Format)

This section addresses common problems encountered during the synthesis.

Issue 1: Low or No Yield of the Desired Product

  • Q: My reaction yield is significantly lower than expected. What are the primary causes?

    • A: Low yield can be attributed to several factors.[3][6] The most common are poor temperature control, impure starting materials, insufficient reaction time, or product loss during work-up.[3][6] First, verify the purity of your starting Methyl 1,4-benzodioxane-6-carboxylate. Impurities can lead to side reactions that consume the nitrating agent.[6] Second, ensure your temperature was strictly maintained between 0-10°C during the addition of the nitrating mixture. Higher temperatures can cause degradation.[7] Finally, review your work-up procedure; ensure complete precipitation by quenching in a sufficient volume of ice water and minimize losses during filtration and washing steps.[6]

  • Q: The reaction mixture turned dark brown or black, and I observed the evolution of brown gas. What happened?

    • A: This strongly indicates a runaway reaction and decomposition. The brown gas is likely nitrogen dioxide (NO₂), formed from the breakdown of the nitrating agent at elevated temperatures.[3] This is a serious issue that reduces yield and poses a safety hazard. The cause is almost always inadequate cooling or adding the nitrating mixture too quickly. The reaction is highly exothermic, and the heat generated must be dissipated effectively. For future attempts, ensure your cooling bath is robust, slow down the addition rate, and monitor the internal temperature of the reaction flask continuously.

Issue 2: Product Purity & Impurity Profile

  • Q: My final product is contaminated with an isomeric byproduct. How can I improve regioselectivity?

    • A: The formation of isomers is a known challenge in aromatic nitration.[5] The directing effects of the substituents on the benzodioxane ring favor nitration at the 7-position. However, if the reaction temperature is too high or the acid concentration is not optimal, selectivity can decrease. Maintaining a low temperature (0-5°C) is critical for maximizing the formation of the desired 7-nitro isomer. Using a well-defined ratio of nitric to sulfuric acid also helps in generating the nitronium ion under controlled conditions, favoring the kinetically preferred product.

  • Q: TLC analysis of my crude product shows multiple spots, including what appears to be starting material and a highly non-polar spot. What are these?

    • A: The spot corresponding to the starting material indicates an incomplete reaction. This can be resolved by increasing the reaction time or ensuring the stoichiometry of the nitrating agent is correct. The non-polar spot could be a di-nitro byproduct, which can form if the reaction conditions are too harsh (e.g., excess nitrating agent, high temperature).[8] Careful monitoring by TLC is essential to stop the reaction once the starting material is consumed but before significant byproduct formation occurs.[6]

Issue 3: Scale-Up Challenges

  • Q: I am scaling the reaction from 1g to 100g. What are the most critical parameters to reconsider?

    • A: The primary concern with scaling up nitration is heat management.[9][10] The surface-area-to-volume ratio of the reactor decreases as you scale up, making heat dissipation less efficient.

      • Heat Transfer: You must switch from a simple ice bath to a more robust cooling system, like a jacketed reactor with a circulating chiller.

      • Reagent Addition: The rate of addition of the nitrating mixture must be significantly slower. Use a syringe pump or a dropping funnel with precise control to add the acid subsurface, allowing for better mixing and heat distribution.

      • Agitation: Ensure efficient mechanical stirring to prevent localized "hot spots" where the nitrating agent is added. Inadequate stirring is a common cause of runaway reactions at scale.

      • Quenching: The quenching step will also be much more exothermic. The crude reaction mixture should be added slowly to a vigorously stirred, large excess of ice-water. Never add water to the acid mixture.[11][12]

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal ratio of nitric acid to sulfuric acid?

    • A common and effective nitrating mixture is a 1:1 (v/v) mixture of concentrated nitric acid (68-70%) and concentrated sulfuric acid (98%).[7] The sulfuric acid acts as both a catalyst and a dehydrating agent to generate the nitronium ion (NO₂⁺).[2]

  • Q2: How can I monitor the reaction's progress effectively?

    • Thin-Layer Chromatography (TLC) is an excellent method for monitoring the reaction.[13] Use a solvent system like ethyl acetate/hexane (e.g., 3:7 v/v) to clearly separate the starting material from the more polar nitro-product. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.[6]

  • Q3: What are the best practices for purifying the final product?

    • The most common method for purification is recrystallization.[6] Solvents such as ethanol or glacial acetic acid have been shown to be effective.[6] For persistent impurities, column chromatography on silica gel may be necessary, although this is less practical for very large scales.[13]

  • Q4: What are the essential safety precautions for this reaction?

    • This reaction involves highly corrosive and reactive acids. Always perform the experiment in a certified chemical fume hood.[14][15] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles or a face shield, and acid-resistant gloves.[11][15] Have an emergency quench bath (ice water) and a neutralizing agent (like sodium bicarbonate) readily accessible. Remember to add acid to water slowly during dilution, never the other way around.[11]

Detailed Experimental Protocol (Reference)

This protocol is provided as a reference for a lab-scale synthesis and should be adapted with appropriate risk assessments for scale-up.

Materials & Reagents:

  • Methyl 1,4-benzodioxane-6-carboxylate

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Methanol (for washing)

  • Deionized Water & Ice

Procedure:

  • Preparation of Nitrating Mixture: In a separate flask cooled in an ice bath, slowly add 20 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid with gentle stirring. Allow the mixture to cool to 0-5°C before use.

  • Reaction Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer and a thermometer. Place the flask in a large ice-salt bath to maintain a low temperature.

  • Dissolution: Add 10.0 g of Methyl 1,4-benzodioxane-6-carboxylate to the flask. Slowly add 50 mL of concentrated sulfuric acid, ensuring the temperature does not rise above 10°C. Stir until all the solid has dissolved.

  • Nitration: Cool the solution to 0-5°C. Using a dropping funnel, add the pre-cooled nitrating mixture dropwise to the stirred solution over approximately 60-90 minutes. Crucially, maintain the internal reaction temperature between 5-10°C throughout the addition. [7]

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 5-10°C for an additional 30 minutes. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Prepare a beaker with 500 g of cracked ice and 200 mL of water. Pour the reaction mixture slowly and carefully onto the ice with vigorous stirring. A pale-yellow solid should precipitate.

  • Isolation: Allow the mixture to stir for 15 minutes to ensure complete precipitation. Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the washings are neutral (check with pH paper).

  • Washing: Wash the solid with a small amount of ice-cold methanol to remove some impurities.[7]

  • Drying: Dry the product under vacuum at 40-50°C to a constant weight. The expected yield of the crude product is typically in the range of 80-90%.

  • Purification: Recrystallize the crude solid from ethanol to obtain the pure Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate as a crystalline solid.

Troubleshooting Decision Tree

Troubleshooting start Low Yield or Purity Issue? check_temp Was Temp > 15°C? start->check_temp Yield check_purity Was SM Purity Low? start->check_purity Yield check_time Reaction Incomplete (TLC)? start->check_time Yield check_workup Product Loss During Workup? start->check_workup Yield check_isomers Isomeric Impurities Present? start->check_isomers Purity sol_temp Improve Cooling Efficiency Slow Down Addition Rate check_temp->sol_temp Yes sol_purity Recrystallize/Purify Starting Material check_purity->sol_purity Yes sol_time Increase Reaction Time Check Stoichiometry check_time->sol_time Yes sol_workup Ensure Complete Precipitation Optimize Wash Steps check_workup->sol_workup Yes sol_isomers Maintain Lower Temp (0-5°C) Optimize Acid Ratio check_isomers->sol_isomers Yes

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Quora. (2024, May 22). What safety precautions should I take when handling nitric acid?
  • East Harbour Group. (2022, December 16). MIXED NITRATING ACID (greater than 50% HN03).
  • Columbus Chemical Industries, Inc. (2021, December 13). Concentrated Nitric with 2% Sulfuric Acid.
  • CAMEO Chemicals. (n.d.). NITRATING ACID, MIXTURE, (WITH <= 50% NITRIC ACID).
  • BenchChem. (n.d.). Troubleshooting low yield in nitration with "5-Chloro-1-methylimidazole nitrate".
  • JACS Au. (n.d.). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent.
  • National Institutes of Health. (2022, August 31). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent.
  • University of Washington. (n.d.). NITRIC ACID SAFETY.
  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
  • ResearchGate. (2021, February 4). Synthetic Protocols for Aromatic Nitration: A Review.
  • TSI Journals. (2007, December 4). Chemistry and pharmacology of benzodioxanes.
  • Diemoz, K. (2010, September 13). Nitration of Substituted Aromatic Rings and Rate Analysis.
  • ResearchGate. (2023, June 4). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate.
  • Idris, N., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
  • Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation.
  • Scientific Research Publishing Inc. (2022, September 23). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs.
  • BenchChem. (n.d.). Troubleshooting low yield in 5-Nitrovanillin nitration.
  • AIR Unimi. (2023, June 6). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
  • Wikipedia. (n.d.). Nitration.
  • BenchChem. (n.d.). Troubleshooting low yield in Fenoxazoline synthesis.
  • Chemistry LibreTexts. (2023, January 22). Nitration and Sulfonation of Benzene.

Sources

Validation & Comparative

A Guide to Structural Elucidation: Confirming Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate using HMBC NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug development, the unambiguous determination of molecular structure is a cornerstone of progress. Regiochemistry, in particular, presents a frequent challenge where isomers can exhibit vastly different biological activities. This guide provides an in-depth, technical walkthrough for confirming the structure of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate, a substituted heterocyclic compound, using Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy. We will explore the rationale behind selecting this powerful 2D NMR technique, detail the experimental protocol, and provide a step-by-step interpretation of the data, contrasting it with a potential isomer to demonstrate the definitive power of the analysis.

Part 1: The Rationale - Why HMBC is the Definitive Tool

For a molecule like Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate, standard one-dimensional (1D) ¹H and ¹³C NMR spectra can provide initial clues but often fall short of unequivocal proof. The aromatic region of the ¹H NMR spectrum will show two singlets, but their precise assignment to positions 5 and 8 can be ambiguous without further information. Similarly, while ¹³C NMR reveals the number of unique carbons, it doesn't directly map the connectivity of the molecular skeleton.

This is where the Heteronuclear Multiple Bond Correlation (HMBC) experiment becomes indispensable. HMBC is a 2D NMR technique that reveals long-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH).[1][2] Unlike its counterpart, HSQC, which only shows direct one-bond (¹JCH) correlations, HMBC allows us to piece together the carbon framework by connecting protons to carbons that are not directly attached.[3][4] This is especially crucial for identifying the positions of quaternary (non-protonated) carbons, such as those bearing the nitro and carboxylate substituents.[1][5]

By observing which protons correlate to which carbons over multiple bonds, we can definitively establish the connectivity and confirm the precise regiochemistry of the substituents on the benzodioxane ring.

Part 2: Experimental Design & Protocol

Achieving high-quality, interpretable HMBC data requires careful attention to both sample preparation and the selection of acquisition parameters.

Experimental Protocol: Sample Preparation & NMR Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the solvent is free of protonated impurities.

    • Vortex the sample until the compound is fully dissolved to ensure a homogeneous solution, which is critical for acquiring high-resolution spectra.

  • NMR Data Acquisition:

    • Acquire standard 1D ¹H and ¹³C{¹H} spectra to determine the chemical shifts and spectral widths required for the 2D experiment.

    • Set up a gradient-selected HMBC experiment (e.g., using the hmbcetgpl3nd pulse sequence on a Bruker spectrometer).

    • The parameters below are typical starting points and should be optimized for the specific instrument and sample.

ParameterRecommended ValueRationale
Spectrometer Frequency≥ 400 MHz for ¹HHigher field strength provides better signal dispersion and sensitivity.
¹H (F2) Spectral Width~12 ppmSet to cover all proton signals, based on the 1D ¹H spectrum.[6]
¹³C (F1) Spectral Width~220 ppmSet to cover all carbon signals, including carbonyls.[7]
Long-Range Coupling (ⁿJCH)Optimized for 8 HzThis value is a good compromise for detecting typical ²JCH and ³JCH correlations in aromatic systems.[8]
Acquisition Time (AQ)~0.2-0.4 sBalances resolution and sensitivity for molecules in this molecular weight range.[9]
Relaxation Delay (D1)1.5 - 2.0 sAllows for sufficient relaxation of protons, especially on the aromatic ring, to obtain accurate signal intensities.
Number of Scans (NS)8 to 16 per incrementHMBC is less sensitive than HSQC; more scans are needed to achieve a good signal-to-noise ratio.[7]
Number of Increments (TD1)256 to 512Determines the resolution in the indirect (¹³C) dimension.

Part 3: Data Interpretation - A Step-by-Step Walkthrough

The core of the analysis lies in predicting the expected HMBC correlations for the proposed structure and comparing them against the experimental data.

Proposed Structure and Atom Numbering

First, we define the structure of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate with standard IUPAC numbering.

Caption: IUPAC Numbering for Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate.

Predicted Chemical Shifts and Key HMBC Correlations

Based on the effects of the electron-withdrawing nitro and carboxylate groups and the electron-donating ether linkages, we can predict the approximate chemical shifts and, most importantly, the key HMBC correlations that will confirm the structure. Aromatic protons typically resonate between 6.5 and 8.0 ppm.[10][11] The strong deshielding effect of the nitro group will push nearby protons and carbons downfield.[12]

ProtonPredicted ¹H Shift (ppm)Key Predicted HMBC Correlations (Proton → Carbon)Bond Path
H5 ~7.3C4a, C6, C7³J, ²J, ³J
H8 ~7.8C1, C4a, C6, C7³J, ³J, ³J, ²J
-OCH₃ ~3.9C=O (ester)²J
-OCH₂- ~4.3C4a, C8a³J, ³J

Note: Predicted shifts are estimates. The crucial information lies in the correlation patterns.

The most diagnostic correlations will be from the two isolated aromatic protons, H5 and H8, to the quaternary carbons C6, C7, C4a, and C8a.

Visualizing the Definitive Correlations

The following diagram illustrates the essential HMBC correlations that provide unambiguous proof of the proposed structure.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the anticipated biological activities of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate and its structural analogs. The analysis is grounded in established principles of medicinal chemistry and supported by experimental data from published literature on related compounds.

Introduction: The 1,4-Benzodioxane Scaffold in Medicinal Chemistry

The 1,4-benzodioxane moiety is a privileged scaffold in drug discovery, forming the core of numerous synthetic and natural compounds with significant therapeutic potential.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an attractive template for designing molecules that can interact with high specificity at biological targets.[2] Derivatives of 1,4-benzodioxane have demonstrated a wide spectrum of biological activities, including hepatoprotective, antioxidant, cytotoxic, and antimicrobial effects.[1] Notably, this scaffold is present in clinically used drugs such as Doxazosin, an α1-adrenergic blocker for treating hypertension.[1]

The introduction of specific substituents onto the benzodioxane ring system is a key strategy for modulating pharmacological activity and target selectivity. This guide focuses on a specific derivative, Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate, and explores how its unique substitution pattern—specifically the presence and position of a nitro group and a methyl carboxylate group—is expected to influence its biological profile in comparison to related structures.

Profile of the Core Compound: Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate

Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate is a synthetic organic compound featuring the 1,4-benzodioxane core. Its key structural features are:

  • A nitro group (-NO2) at the C7 position of the aromatic ring. Nitroaromatic compounds are known to possess a range of biological activities, often linked to their electron-withdrawing nature and their ability to be bioreduced in hypoxic environments.

  • A methyl carboxylate group (-COOCH3) at the C6 position. This group can influence the compound's polarity, solubility, and ability to act as a hydrogen bond acceptor, all of which are critical for pharmacokinetic and pharmacodynamic properties.

The relative positions of these two groups are expected to create a unique electronic and steric profile that dictates the molecule's interactions with biological macromolecules.

Comparative Biological Activity Analysis

While direct experimental data for Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate is not extensively available in the public domain, we can project its likely activities by analyzing published data for structurally related compounds. The primary areas of interest for this class of molecules are antimicrobial and cytotoxic activities.

Antimicrobial Activity

The presence of a nitro group is a common feature in many antimicrobial agents. The antimicrobial activity of nitro-substituted compounds is often attributed to the reduction of the nitro group within microbial cells to form reactive nitroso and hydroxylamino derivatives, which can damage cellular components, including DNA.

Structure-Activity Relationship (SAR) Insights:

  • The Nitro Group: The nitro group is often essential for significant antimicrobial activity in aromatic and heterocyclic compounds.[3] For instance, in a series of 2-hydroxynaphthalene-1-carboxanilides, a derivative bearing both a nitro group and a trifluoromethyl group was found to be active against a wide spectrum of bacteria, including resistant strains.[4]

  • Positional Isomerism: The position of the nitro group can dramatically affect efficacy. Studies on nitro-containing chalcones have shown that the location of the -NO2 group plays a critical role in determining biological activity.[5] It is plausible that the 7-nitro substitution pattern of our lead compound offers a different activity profile compared to its 5-nitro or 8-nitro isomers.

  • The Carboxylate Group: The methyl ester at C6 may serve to modulate the compound's lipophilicity, which is crucial for its ability to penetrate bacterial cell walls.

Illustrative Comparative Data:

The following table presents representative Minimum Inhibitory Concentration (MIC) data for related compound classes to illustrate the potential antimicrobial profile.

Compound ClassRepresentative OrganismMIC (µg/mL)Reference
Nitro-substituted CarboxanilidesStaphylococcus aureus0.3 - 55[4]
1,4-Benzodioxane-based HydrazonesEscherichia coli1.56 - 3.13[6]
Methyl Gallate (structurally related ester)E. coli250 - 1000[7]

This table is illustrative and presents data for functionally or structurally related compounds, not the exact target molecules.

Cytotoxic (Anticancer) Activity

The 1,4-benzodioxane scaffold is found in compounds with known anticancer properties.[8] Furthermore, the selective toxicity of certain nitroaromatic compounds towards hypoxic tumor cells is a well-documented phenomenon, making them attractive candidates for cancer therapy.

Structure-Activity Relationship (SAR) Insights:

  • Hypoxic Cell Selectivity: The nitro group can be reduced in the low-oxygen environment characteristic of solid tumors, leading to the formation of cytotoxic species. This suggests that Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate could exhibit selective toxicity towards cancer cells in hypoxic regions.

  • Influence of Substitution: In a series of 1,4-dioxane derivatives (a related scaffold), specific substitutions led to compounds with significant cytotoxic effects against PC-3 prostate cancer cells.[8] The electronic effects of the nitro and carboxylate groups on the aromatic ring of our lead compound will likely be a key determinant of its cytotoxic potential.

Illustrative Comparative Data:

The table below shows representative half-maximal inhibitory concentration (IC50) values for related compound classes to provide a framework for evaluating potential cytotoxic activity.

Compound ClassCell LineIC50 (µM)Reference
1,4-Dioxane DerivativesPC-3Varies[8]
Nitro-substituted BenzimidazolesA5490.028
Thymoquinone-derived Benzoxazoles (related scaffold)HeLaVaries[9]

This table is illustrative and presents data for functionally or structurally related compounds, not the exact target molecules.

Structure-Activity Relationship (SAR) Diagram

The following diagram illustrates the key structural components of the 7-Nitro-1,4-benzodioxane-6-carboxylate scaffold and how modifications to these components are likely to influence biological activity.

SAR_Analysis cluster_core Core Scaffold: Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate cluster_substituents Key Substituents & Modifications cluster_activity Predicted Biological Outcomes Core 1,4-Benzodioxane Ring (Rigid Scaffold) Nitro C7-Nitro Group (-NO2) (Key for Antimicrobial/Hypoxic Cytotoxicity) Core->Nitro provides scaffold for Ester C6-Methyl Ester (-COOCH3) (Modulates Solubility & H-Bonding) Core->Ester provides scaffold for Antimicrobial Antimicrobial Activity Nitro->Antimicrobial likely confers Cytotoxic Cytotoxic Activity Nitro->Cytotoxic may confer selective Ester->Antimicrobial modulates potency Ester->Cytotoxic modulates potency Position Positional Isomerism (e.g., 5-Nitro vs. 7-Nitro) (Alters Electronic Profile) Position->Antimicrobial influences Position->Cytotoxic influences

Caption: Structure-Activity Relationship (SAR) analysis.

Experimental Methodologies

To empirically determine and compare the biological activities of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate and its analogs, standardized in vitro assays are required. The following sections detail the protocols for assessing antimicrobial and cytotoxic activities.

General Workflow for Comparative Analysis

The logical flow for a comparative study is depicted below. This process ensures a systematic evaluation from initial screening to detailed mechanistic studies.

Workflow start Synthesis & Purification of Analog Series screen Primary Screening (Antimicrobial & Cytotoxic Assays) start->screen data Data Analysis (Determine MIC & IC50 values) screen->data compare Comparative Analysis (Generate SAR) data->compare secondary Secondary Assays (e.g., Mechanism of Action, Selectivity) compare->secondary Promising Compounds lead Lead Compound Identification secondary->lead

Caption: General experimental workflow for comparison.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

  • Test compounds (dissolved in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Bacterial Inoculum: Culture bacteria in MHB to the mid-logarithmic phase. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Serial Dilution of Compounds: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only). Also, include a solvent control (broth with bacteria and DMSO at the highest concentration used).

  • Inoculation: Add the prepared bacterial inoculum to each well (except the negative control).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be confirmed by reading the optical density at 600 nm.

Protocol: Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., HeLa, PC-3) and a normal cell line (e.g., fibroblasts) for selectivity assessment.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds (dissolved in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Sterile 96-well plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compounds. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

Based on the analysis of its structural features and comparison with related compounds in the literature, Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate emerges as a compound with considerable potential for biological activity, particularly in the antimicrobial and anticancer domains. The presence of the nitro group is a strong indicator of these potential activities, while the methyl carboxylate group and the specific substitution pattern on the 1,4-benzodioxane scaffold are expected to fine-tune its potency and selectivity.

Future research should focus on the synthesis of this compound and a series of its analogs (e.g., positional isomers of the nitro group, variations of the ester group to amides or free carboxylic acid) to systematically explore the structure-activity relationships. The experimental protocols outlined in this guide provide a robust framework for such a study. A thorough investigation would not only elucidate the therapeutic potential of this specific molecule but also contribute to a deeper understanding of the medicinal chemistry of nitro-substituted benzodioxanes.

References

  • Herman, H. et al. (1976). Substitued 5-nitro-1, 3-dioxanes: correlation of chemical structure and antimicrobial activity. Journal of Pharmaceutical Sciences, 65(9), 1301-5. Available at: [Link]

  • Pigini, M. et al. (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Journal of Medicinal Chemistry, 51(20), 6359-70. Available at: [Link]

  • Idris, N., Anderson, A.J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Available at: [Link]

  • Melchiorre, C. et al. (1987). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. Journal of Medicinal Chemistry.
  • This reference is not directly cited in the text but provides relevant background.
  • Quaglia, W. et al. (2002). Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. Journal of Medicinal Chemistry, 45(8), 1633-43. Available at: [Link]

  • Idris, N., Anderson, A.J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. Available at: [Link]

  • This reference is not directly cited in the text but provides relevant background.
  • This reference is not directly cited in the text but provides relevant background.
  • This reference is not directly cited in the text but provides relevant background.
  • Khan, I. et al. (2023). Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. ResearchGate. Available at: [Link]

  • Rivera-Mancilla, E. et al. (2023). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. MDPI. Available at: [Link]

  • Mallesha, L. & Mohana, K.N. (2011). Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives. ResearchGate. Available at: [Link]

  • Bolchi, C. et al. (2020). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. MDPI. Available at: [Link]

  • This reference is a duplicate of[10] and provides relevant data.

  • This reference is not directly cited in the text but provides relevant background.
  • Ahmed, M. et al. (2007). Chemistry and pharmacology of benzodioxanes. TSI Journals. Available at: [Link]

  • Glamočlija, J. et al. (2018). Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived from Thymoquinone. MDPI. Available at: [Link]

  • Kos, J. et al. (2021). Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. National Institutes of Health. Available at: [Link]

  • Choi, J. et al. (2012). Antibacterial Activity of Methyl Gallate Isolated from Galla Rhois or Carvacrol Combined with Nalidixic Acid Against Nalidixic Acid Resistant Bacteria. National Institutes of Health. Available at: [Link]

Sources

Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Analysis of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, the selectivity of a lead compound is a critical determinant of its potential success. Off-target effects, arising from cross-reactivity with unintended biomolecules, can lead to unforeseen toxicities and diminish therapeutic efficacy. This guide provides a comprehensive comparative analysis of the cross-reactivity profile of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate, a compound of interest within the versatile 1,4-benzodioxane scaffold, which has demonstrated a wide range of biological activities.[1][2][3][4]

While direct biological data for Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate is limited, its structural similarity to other pharmacologically active benzodioxane derivatives suggests potential interactions with key cellular signaling pathways.[5][6] This guide, therefore, presents a hypothetical yet plausible scenario wherein the compound is evaluated as a protein kinase inhibitor, a common mechanism of action for this class of molecules. We will explore the experimental methodologies to rigorously assess its selectivity against a panel of kinases and compare its performance with established kinase inhibitors.

The 1,4-Benzodioxane Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,4-benzodioxane moiety is a recurring motif in a multitude of biologically active compounds, both natural and synthetic.[1][3][4] Its derivatives have been reported to exhibit a remarkable spectrum of pharmacological properties, including anticancer, anti-inflammatory, antihyperglycemic, and neuroleptic activities.[1][3][4] This versatility stems from the scaffold's ability to present substituents in a well-defined three-dimensional orientation, facilitating interactions with a variety of biological targets.

Hypothetical Primary Target and Comparative Compounds

For the purpose of this guide, we hypothesize that Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate (MNBC) exhibits inhibitory activity against a key serine/threonine kinase, such as mTOR (mammalian target of rapamycin), a central regulator of cell growth and proliferation. To provide a meaningful comparison, we will assess its cross-reactivity alongside two well-characterized kinase inhibitors with differing selectivity profiles:

  • Compound A (Broad-Spectrum Kinase Inhibitor): A hypothetical compound known to inhibit multiple kinases across different families.

  • Compound B (Selective Kinase Inhibitor): A hypothetical compound with high selectivity for the target kinase family.

Experimental Workflow for Cross-Reactivity Profiling

A robust assessment of cross-reactivity is paramount in early-stage drug discovery. The following experimental workflow outlines a comprehensive strategy to profile the selectivity of MNBC.

G cluster_0 Phase 1: Primary Target Validation cluster_1 Phase 2: Broad Kinase Panel Screening cluster_2 Phase 3: Secondary Validation & Selectivity Scoring cluster_3 Phase 4: Comparative Analysis A In Vitro Kinase Assay (e.g., TR-FRET or AlphaScreen) Target: mTOR B Dose-Response Curve Generation Determination of IC50 for MNBC A->B C Single-Dose (e.g., 10 µM) Screening against a large kinase panel (e.g., >400 kinases) B->C Proceed if IC50 is potent D Identification of Potential Off-Targets (% Inhibition > 50%) C->D E IC50 Determination for Confirmed Off-Targets D->E Validate hits F Calculation of Selectivity Score (e.g., S-Score) E->F G Compare Selectivity Profiles (MNBC vs. Compound A vs. Compound B) F->G Comparative Analysis

Figure 1: A stepwise experimental workflow for assessing the cross-reactivity of a test compound.

Experimental Protocols

1. In Vitro Kinase Assay (Primary Target):

  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay will be used to measure the inhibitory activity of the compounds against the target kinase.

  • Procedure:

    • Dispense the kinase, a fluorescently labeled substrate, and ATP into a 384-well plate.

    • Add serial dilutions of MNBC, Compound A, and Compound B.

    • Incubate at room temperature for the optimized reaction time.

    • Add a solution containing a labeled antibody specific for the phosphorylated substrate.

    • Measure the TR-FRET signal on a compatible plate reader.

    • Calculate the percent inhibition relative to a no-inhibitor control.

  • Data Analysis: Generate dose-response curves and determine the IC50 values using non-linear regression.

2. Broad Kinase Panel Screening:

  • Principle: To assess broad selectivity, MNBC will be screened against a large panel of kinases at a single, high concentration.

  • Procedure:

    • Utilize a commercially available kinase profiling service (e.g., Eurofins DiscoverX, Promega).

    • Submit MNBC for screening at a concentration of 10 µM against a panel of over 400 human kinases.

    • The service will perform radiometric or fluorescence-based assays to determine the percent inhibition for each kinase.

  • Data Analysis: Identify kinases where the inhibition is greater than a predefined threshold (e.g., 50%) as potential off-targets.

3. IC50 Determination for Off-Targets:

  • Principle: Validate the hits from the broad panel screen by determining their IC50 values.

  • Procedure:

    • Perform in vitro kinase assays for the identified off-target kinases using the same methodology as for the primary target.

    • Generate dose-response curves and calculate the IC50 values for MNBC.

Data Presentation and Interpretation

The cross-reactivity data can be effectively summarized and visualized to facilitate comparison.

Kinase Inhibition Profile
CompoundPrimary Target IC50 (nM)Number of Off-Targets (>50% inhibition at 10 µM)Selectivity Score (S-Score)
Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate (MNBC) Hypothetical ValueHypothetical ValueHypothetical Value
Compound A (Broad-Spectrum) Hypothetical ValueHypothetical ValueHypothetical Value
Compound B (Selective) Hypothetical ValueHypothetical ValueHypothetical Value

Table 1: Summary of the hypothetical kinase inhibition profiles for MNBC and comparator compounds.

Visualizing Selectivity: The Kinome Map

A powerful tool for visualizing kinase selectivity is the kinome map, which displays the inhibited kinases within the human kinome tree.

G cluster_0 Kinome Tree cluster_1 MNBC Hits cluster_2 Compound A Hits cluster_3 Compound B Hits A TK B TKL C STE D CK1 E AGC F CAMK G CMGC H Other MNBC_hit1 MNBC_hit2 CompA_hit1 CompA_hit2 CompA_hit3 CompA_hit4 CompB_hit1

Figure 2: A simplified representation of a kinome map illustrating the hypothetical selectivity of MNBC, a broad-spectrum inhibitor (Compound A), and a selective inhibitor (Compound B).

Conclusion and Future Directions

This guide provides a framework for the systematic evaluation of the cross-reactivity of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate. By employing a multi-tiered experimental approach, researchers can gain critical insights into its selectivity profile. A favorable selectivity, characterized by potent inhibition of the primary target and minimal off-target activity, would significantly enhance its prospects as a viable drug candidate.

Further investigations should include cell-based assays to confirm on-target engagement and downstream pathway modulation. Ultimately, a thorough understanding of a compound's cross-reactivity is indispensable for mitigating potential risks and advancing the development of safer and more effective medicines.

References

  • Anonymous. (2007). Chemistry and pharmacology of benzodioxanes. TSI Journals.
  • Fakruddin, M., et al. (2023). Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Journal of Molecular Structure, 1289, 135835.
  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
  • Ahmed, B., et al. (2025). Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies. Bioorganic Chemistry, 108449.
  • Gruchalla, R. S. (2005). Cross-reactivity among drugs: clinical problems. Current Opinion in Allergy and Clinical Immunology, 5(4), 339-343.
  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scirp.org.
  • PubChem. (n.d.). 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine. Retrieved from [Link]

  • Anonymous. (2023). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate.
  • Anonymous. (n.d.).
  • Idris, N., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing.
  • Walser, A., Zenchoff, G., & Fryer, R. I. (1976). Quinazolines and 1,4-benzodiazepines. 75. 7-Hydroxyaminobenzodiazepines and derivatives. Journal of Medicinal Chemistry, 19(12), 1378-1381.
  • Anonymous. (n.d.).
  • Wikipedia. (n.d.). Cross-reactivity. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Cross reactivity – Knowledge and References. Retrieved from [Link]

  • Lee, J. H., et al. (2016). Multiple cross-reactivity to several types of neuromuscular blocking agents in a patient with rocuronium anaphylaxis. Korean Journal of Anesthesiology, 69(4), 415-418.
  • Böhm, I., et al. (2018). Cross-reactivity among iodinated contrast agents: should we be concerned?. Journal of Allergy and Clinical Immunology: In Practice, 6(5), 1765-1767.

Sources

structure-activity relationship (SAR) of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current understanding and provides a framework for the rational design of new therapeutic agents based on the versatile 1,4-benzodioxane scaffold. While direct comparative studies on a series of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate analogs are not extensively available in the public literature, this guide extrapolates key SAR principles from closely related compound series to provide actionable insights.

Introduction: The 1,4-Benzodioxane Scaffold as a Privileged Structure

The 1,4-benzodioxane ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its rigid, bicyclic structure provides a defined orientation for pendant functional groups to interact with biological targets. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][2][4] A notable example is Doxazosin, a drug used for the treatment of hypertension and benign prostatic hyperplasia, which features the 1,4-benzodioxane moiety.[1][4]

The subject of this guide, Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate, presents a unique substitution pattern with significant potential for therapeutic modulation. The electron-withdrawing nitro group at the 7-position and the methyl ester at the 6-position are expected to significantly influence the molecule's electronic properties, binding interactions, and metabolic stability. Understanding the SAR of this core structure is paramount for optimizing its therapeutic potential.

Core Scaffold and Key Positions for Modification

The foundational structure, Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate, offers several key positions for chemical modification to explore the SAR and optimize for desired biological activity.

Figure 1: Core structure of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate highlighting key positions for analog synthesis.

The primary points of modification for SAR studies include:

  • R1 (7-position): Modification of the nitro group.

  • R2 (6-position): Alterations to the methyl carboxylate group.

  • R3 (Dioxane Ring): Introduction of substituents on the dioxane ring.

Structure-Activity Relationship Analysis

Impact of the 7-Nitro Group (R1)

The nitro group is a strong electron-withdrawing group that can significantly influence the electronic distribution of the aromatic ring and participate in key binding interactions. While specific data for the 7-nitro position on this scaffold is limited, we can infer its role based on general principles observed in related nitro-aromatic compounds.

  • Bioisosteric Replacement: Replacing the nitro group with other electron-withdrawing groups such as cyano (-CN), trifluoromethyl (-CF₃), or sulfonyl (-SO₂R) moieties is a logical first step. These modifications will alter the electronic profile and hydrogen bonding capacity, potentially leading to changes in target affinity and selectivity.

  • Reduction to Amine: Reduction of the nitro group to an amine (-NH₂) introduces a basic, electron-donating group. This fundamental change can drastically alter the compound's physicochemical properties and binding modes. The resulting amino group can be further functionalized to explore a wider chemical space, for instance, through acylation or alkylation.

Modifications at the 6-Carboxylate Position (R2)

The methyl carboxylate at the 6-position is a key interaction point and a handle for derivatization. Studies on related 1,4-benzodioxane-6-carboxylic acid analogs have shown that modifications at this position are critical for biological activity.[1][2]

  • Amide Formation: Conversion of the methyl ester to a series of amides is a common and often fruitful strategy in medicinal chemistry. The synthesis of 1,4-benzodioxane-6-carboxylic acid amide analogs has been reported, demonstrating the feasibility of this approach.[1][4][5] Introducing a diverse range of amine building blocks allows for the exploration of various steric and electronic effects. For instance, incorporating small alkyl amines, cyclic amines (e.g., piperidine, morpholine), or aromatic amines can probe the size and nature of the binding pocket.

  • Hydrazone Synthesis: The ester can be converted to a hydrazide, which can then be condensed with various aldehydes or ketones to form hydrazones.[2] This introduces a more extended and conformationally flexible side chain, which can access different regions of the target protein. Studies on benzodioxane-based hydrazones have highlighted the importance of substituents on the aryl aldehyde portion for modulating anticancer and enzyme inhibitory activities.[2][6] For example, the presence of methoxy or thiophene groups on the terminal aromatic ring of the hydrazone moiety has been shown to enhance biological activity.[2]

Dioxane Ring Substitutions (R3)

While the parent scaffold of this guide is unsubstituted on the dioxane ring, introducing substituents at the 2- and/or 3-positions can significantly impact stereochemistry and biological activity. Substitution at the C2 position, for instance, introduces a chiral center, which can lead to enantiomers with different pharmacological profiles.[7]

Comparative Performance of Analog Classes

Based on the available literature for related 1,4-benzodioxane derivatives, we can construct a hypothetical comparison of analog classes derived from Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate. It is crucial to note that the following table is a predictive summary based on extrapolated data and requires experimental validation.

Analog Class Modification Strategy Predicted Impact on Activity Key Considerations
Amide Analogs Conversion of the 6-methyl ester to various amides.High potential for improved potency and selectivity. Activity is highly dependent on the nature of the amine substituent.A diverse library of amines should be explored to probe the binding pocket.
Hydrazone Analogs Formation of hydrazones from the 6-hydrazide.Can lead to compounds with diverse biological activities, including anticancer and enzyme inhibition.[2][6]The electronic and steric properties of the aldehyde/ketone used for condensation are critical.
7-Amino Analogs Reduction of the 7-nitro group to an amine.Drastically alters physicochemical properties. The resulting amine can serve as a point for further derivatization.May lead to a completely different pharmacological profile.
Nitro Bioisosteres Replacement of the 7-nitro group with other electron-withdrawing groups.Modulates electronic properties and potential for hydrogen bonding.Can fine-tune activity and improve pharmacokinetic properties.

Experimental Protocols

The following are generalized, step-by-step methodologies for the synthesis and evaluation of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate analogs.

General Synthetic Workflow

Figure 2: General synthetic workflow for the preparation of analogs.

Protocol for the Synthesis of 7-Nitro-1,4-benzodioxane-6-carboxylic Acid Amide Analogs:

  • Hydrolysis of the Methyl Ester: To a solution of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate in a suitable solvent (e.g., a mixture of THF and water), add an excess of a base such as lithium hydroxide (LiOH). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Acidification: Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to obtain 7-Nitro-1,4-benzodioxane-6-carboxylic acid.

  • Amide Coupling: To a solution of the carboxylic acid in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU or EDCI/HOBt) and a suitable base (e.g., DIPEA). Add the desired amine (1.1 equivalents) and stir the reaction at room temperature overnight.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired amide analog.

In Vitro Biological Evaluation: Antiproliferative Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of the synthesized analogs on cancer cell lines.

Figure 3: Workflow for the MTT antiproliferative assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a suspension of a chosen cancer cell line (e.g., HeLa, MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized analogs in the cell culture medium. Add the compound solutions to the wells, and include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for an additional 48 to 72 hours.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Conclusion and Future Directions

The Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has outlined key structure-activity relationships based on data from related compound series and has provided a strategic framework for the design and synthesis of new analogs.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of analogs to establish a quantitative SAR. Specifically, the exploration of a wide range of amide and hydrazone derivatives at the 6-position, coupled with the bioisosteric replacement of the 7-nitro group, is highly recommended. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile scaffold.

References

A Comparative Guide to the Synthetic Routes of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 7-nitro-1,4-benzodioxane-6-carboxylate is a key heterocyclic compound with significant applications as a building block in medicinal chemistry and drug development. Its structure, featuring a nitro group and a methyl ester on the 1,4-benzodioxane scaffold, makes it a valuable intermediate for the synthesis of various pharmacologically active molecules. The strategic placement of these functional groups allows for diverse chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs.

This guide provides a comprehensive comparison of two distinct synthetic strategies for obtaining Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate. By examining the underlying chemical principles, experimental protocols, and key performance indicators of each route, we aim to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their synthetic endeavors.

Route 1: Post-Dioxane Formation Nitration

This synthetic approach follows a linear sequence where the 1,4-benzodioxane ring system is first constructed from an appropriate catechol precursor, followed by the introduction of the nitro group onto the aromatic ring via electrophilic aromatic substitution.

Strategic Overview

The core of this strategy lies in the initial formation of the bicyclic ether from a readily available starting material, methyl 3,4-dihydroxybenzoate (methyl protocatechuate). The subsequent nitration step's success is contingent on the directing effects of the substituents on the benzene ring. The ether oxygen at position 1 and the alkyl group of the dioxane ring at position 4 are both ortho-, para-directing and activating groups. The methyl carboxylate at position 6 is a meta-directing and deactivating group. The interplay of these directing effects is crucial for achieving the desired regioselectivity of nitration at the 7-position.

Experimental Protocol

Step 1: Synthesis of Methyl 1,4-benzodioxane-6-carboxylate

This step involves the formation of the 1,4-dioxane ring via a Williamson ether synthesis.[1][2][3][4]

  • To a solution of methyl 3,4-dihydroxybenzoate (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base like potassium carbonate (K₂CO₃, 2.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1,2-dibromoethane (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 80-90 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Methyl 1,4-benzodioxane-6-carboxylate.

Step 2: Nitration of Methyl 1,4-benzodioxane-6-carboxylate

This step introduces the nitro group at the 7-position of the benzodioxane ring.[5][6][7][8]

  • In a flask cooled to 0-5 °C in an ice bath, slowly add Methyl 1,4-benzodioxane-6-carboxylate (1 equivalent) to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid (1.2 equivalents).

  • Maintain the temperature below 10 °C during the addition.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The solid precipitate of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate is collected by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from a suitable solvent like ethanol or methanol to afford the pure product.

Route 1: Post-Dioxane Formation Nitration cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Electrophilic Nitration start1 Methyl 3,4-dihydroxybenzoate product1 Methyl 1,4-benzodioxane-6-carboxylate start1->product1 80-90 °C, 12-18h reagents1 1,2-Dibromoethane, K₂CO₃, DMF reagents1->start1 product2 Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate product1->product2 0-5 °C, 1-2h reagents2 Conc. H₂SO₄, Fuming HNO₃ reagents2->product1

Caption: Synthetic workflow for Route 1.

Route 2: Convergent Synthesis via Pre-functionalized Precursor

This approach employs a convergent strategy where the functionalities (nitro and ester groups) are installed on the aromatic ring prior to the formation of the 1,4-benzodioxane ring.

Strategic Overview

The key to this route is the synthesis of a suitably substituted catechol, namely methyl 3,4-dihydroxy-5-nitrobenzoate. This intermediate already contains the required nitro and ester groups in the correct positions. The final step is the formation of the 1,4-dioxane ring through a Williamson ether synthesis with a 1,2-dihaloethane. This strategy offers the advantage of avoiding potential regioselectivity issues during the nitration of the benzodioxane ring system.

Experimental Protocol

Step 1: Synthesis of Methyl 3,4-dihydroxy-5-nitrobenzoate

This intermediate can be prepared from 3,4-dihydroxybenzoic acid.

  • Esterification: React 3,4-dihydroxybenzoic acid (1 equivalent) with methanol in the presence of a catalytic amount of concentrated sulfuric acid under reflux conditions to yield methyl 3,4-dihydroxybenzoate.

  • Nitration: Dissolve the resulting methyl 3,4-dihydroxybenzoate (1 equivalent) in a suitable solvent like acetic acid. Cool the solution to 0-5 °C and add a nitrating mixture (e.g., nitric acid in acetic acid) dropwise.[9] The hydroxyl groups are strongly activating and ortho-, para-directing, leading to nitration at the 5-position. Stir the reaction at low temperature until completion.

  • Work-up the reaction by pouring it into ice-water and filtering the precipitated solid.

  • Purify the crude methyl 3,4-dihydroxy-5-nitrobenzoate by recrystallization.

Step 2: Formation of the 1,4-Dioxane Ring

This final step involves the cyclization of the nitro-substituted catechol.[10][11]

  • In a similar fashion to Step 1 of Route 1, dissolve methyl 3,4-dihydroxy-5-nitrobenzoate (1 equivalent) in DMF.

  • Add potassium carbonate (2.5 equivalents) and stir the mixture.

  • Add 1,2-dibromoethane (1.1 equivalents) and heat the reaction to 80-90 °C for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, perform an aqueous work-up by pouring the reaction mixture into ice-water and extracting with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the final product, Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate, by column chromatography or recrystallization.

Route 2: Convergent Synthesis cluster_0 Step 1: Synthesis of Nitro-Catechol Intermediate cluster_1 Step 2: Williamson Ether Synthesis start2 3,4-Dihydroxybenzoic acid intermediate2a Methyl 3,4-dihydroxybenzoate start2->intermediate2a Reflux intermediate2b Methyl 3,4-dihydroxy-5-nitrobenzoate intermediate2a->intermediate2b 0-5 °C reagents2a Methanol, H₂SO₄ (cat.) reagents2a->start2 product3 Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate intermediate2b->product3 80-90 °C, 12-18h reagents2b HNO₃, Acetic Acid reagents2b->intermediate2a reagents3 1,2-Dibromoethane, K₂CO₃, DMF reagents3->intermediate2b

Caption: Synthetic workflow for Route 2.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Post-Dioxane Formation NitrationRoute 2: Convergent Synthesis
Starting Materials Methyl 3,4-dihydroxybenzoate, 1,2-dibromoethane, Nitrating agents3,4-Dihydroxybenzoic acid, Methanol, Nitrating agents, 1,2-dibromoethane
Number of Steps 23 (Esterification, Nitration, Cyclization)
Key Challenge Regiocontrol in the nitration step. Potential for isomeric byproducts.Synthesis and handling of the potentially sensitive nitro-catechol intermediate.
Yield & Purity Yield can be affected by the regioselectivity of nitration, potentially requiring extensive purification.Generally higher overall yield and purity due to controlled regiochemistry.
Scalability Potentially challenging to scale up due to the exothermic nature and safety concerns of the nitration step.More amenable to scale-up as the critical nitration is performed on a simpler, more stable precursor.
Safety Considerations Use of strong, corrosive acids (H₂SO₄ and HNO₃) requires careful handling and temperature control.Handling of nitrating agents and the nitro-catechol intermediate requires appropriate safety measures.

Discussion and Recommendation

Route 1 presents a more direct approach with fewer synthetic steps. However, its primary drawback lies in the potential for poor regioselectivity during the nitration of the Methyl 1,4-benzodioxane-6-carboxylate intermediate. The activating ether functionalities and the deactivating ester group will compete in directing the incoming nitro group, which could lead to a mixture of isomers and consequently, a lower yield of the desired product and more challenging purification.

Route 2 , while involving an additional step, offers superior control over the regiochemistry. By introducing the nitro group at an early stage on the 3,4-dihydroxybenzoic acid precursor, the formation of the target isomer is ensured. The subsequent Williamson ether synthesis to form the dioxane ring is a reliable and high-yielding reaction. This convergent approach is generally preferred for its predictability and the higher purity of the final product, which is a critical factor in pharmaceutical synthesis.

Recommendation: For laboratory-scale synthesis where high purity and unambiguous characterization are paramount, Route 2 is the recommended strategy . Its convergent nature provides excellent control over the molecular architecture, minimizing the formation of unwanted isomers and simplifying purification. For larger-scale production, the improved safety profile and predictability of Route 2 would also be highly advantageous.

References

In-Depth Comparative Analysis of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate: A Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The development of novel therapeutic agents requires rigorous benchmarking against established standards to ascertain their potential and guide further research. This document provides a comprehensive framework for the comparative evaluation of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate, a compound with demonstrated biological activity, against leading inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical immunomodulatory enzyme and a high-priority target in oncology. This guide offers detailed experimental protocols, a comparative analysis of inhibitory potency, and the scientific rationale behind the recommended benchmarking strategy, designed for researchers in drug discovery and development.

Introduction: The Rationale for IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2][3] In the tumor microenvironment, the overexpression of IDO1 by cancer cells or antigen-presenting cells leads to two key immunosuppressive effects: the depletion of tryptophan, which is necessary for T-cell proliferation and function, and the accumulation of kynurenine and its metabolites, which actively induce T-cell apoptosis and promote the generation of regulatory T-cells (Tregs).[4][5] This creates a state of immune tolerance that allows tumors to evade detection and destruction by the host immune system.[5]

Given its pivotal role in tumor immune escape, IDO1 has emerged as a significant therapeutic target in immuno-oncology.[1][5] The development of small-molecule IDO1 inhibitors aims to reverse this immunosuppressive mechanism, restore anti-tumoral T-cell activity, and enhance the efficacy of other immunotherapies, such as immune checkpoint inhibitors.[6] While early clinical frontrunners like Epacadostat ultimately failed in late-stage trials, the rationale for targeting the IDO1 pathway remains a compelling area of investigation, contingent on the development of potent and selective next-generation inhibitors.[4][6] This guide focuses on establishing the inhibitory profile of the novel compound Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate in direct comparison to established IDO1 inhibitors.

Profile of a Novel Investigational Compound

Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate belongs to the 1,4-benzodioxane class of heterocyclic compounds. This structural scaffold is present in various biologically active molecules and approved pharmaceutical agents.[7] While extensive public data on the specific inhibitory targets of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate is limited, its structural motifs warrant investigation against well-defined enzymatic targets involved in disease pathology, such as IDO1. This guide outlines the necessary procedures to determine its activity and benchmark it effectively.

Selection of Benchmark IDO1 Inhibitors

For a robust comparative analysis, it is essential to benchmark the investigational compound against well-characterized inhibitors with established potency and selectivity profiles.

  • Epacadostat (INCB24360): A potent and highly selective hydroxyamidine-based inhibitor of IDO1.[8][9] It is one of the most extensively studied IDO1 inhibitors and serves as a crucial benchmark despite its clinical trial outcomes.[4][6] It acts as a competitive inhibitor of the IDO1 enzyme.[8]

  • Navoximod (GDC-0919 / NLG919): A potent, orally bioavailable small-molecule inhibitor of IDO1 with a distinct binding mode compared to Epacadostat. It has demonstrated robust inhibition of kynurenine production in both in vitro and in vivo models.

Head-to-Head Benchmarking: Experimental Methodologies

To comprehensively evaluate the inhibitory potential of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate, a two-tiered approach is recommended: a direct enzymatic assay to determine potency against the isolated enzyme and a cell-based assay to assess activity in a biologically relevant context.

Experimental Workflow Overview

The following diagram illustrates the logical flow of the benchmarking process, from initial compound preparation to the final comparative data analysis.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Assays cluster_analysis Phase 3: Data Analysis Prep_Test Prepare Stock Solution of Methyl 7-Nitro-1,4- benzodioxane-6-carboxylate Prep_Serial Generate Serial Dilutions for Dose-Response Curve Prep_Test->Prep_Serial Prep_Known Prepare Stock Solutions of Epacadostat & Navoximod Prep_Known->Prep_Serial Enzyme_Assay In Vitro Enzymatic Assay (Recombinant hIDO1) Prep_Serial->Enzyme_Assay Test Compounds Cell_Assay Cell-Based Assay (IFN-γ Stimulated HeLa Cells) Prep_Serial->Cell_Assay Test Compounds IC50_Calc Calculate IC50 Values (Enzymatic & Cellular) Enzyme_Assay->IC50_Calc Cell_Assay->IC50_Calc Comp_Table Generate Comparative Data Table IC50_Calc->Comp_Table Conclusion Draw Conclusions on Relative Potency Comp_Table->Conclusion

Caption: High-level workflow for benchmarking a test compound against known IDO1 inhibitors.

In Vitro IDO1 Enzymatic Inhibition Assay (Absorbance-Based)

This assay directly measures the ability of a compound to inhibit the activity of purified recombinant human IDO1 enzyme by quantifying the production of its product, N-formylkynurenine.

Pillar of Trustworthiness: This protocol incorporates essential controls, including a no-enzyme control to account for background signal and a no-inhibitor control (vehicle) to establish baseline enzyme activity, ensuring the validity of the inhibition measurements.

Step-by-Step Protocol:

  • Prepare Assay Buffer: Create a 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase. Ascorbic acid and methylene blue act as a reducing system required for IDO1 catalytic activity.

  • Compound Plating: In a 96-well UV-transparent microplate, add 10 µL of serially diluted test compounds (Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate, Epacadostat, Navoximod) to the respective wells. For control wells, add 10 µL of the vehicle (e.g., DMSO).

  • Enzyme Addition: Add 20 nM of purified recombinant human IDO1 enzyme to each well, except for the no-enzyme background controls.

  • Initiate Reaction: Start the enzymatic reaction by adding L-tryptophan to a final concentration of 2 mM. The total reaction volume should be 200 µL.

  • Kinetic Measurement: Immediately place the plate in a microplate reader capable of measuring absorbance at 321 nm. Record the absorbance every 30 seconds for 15-20 minutes at room temperature. The increase in absorbance corresponds to the formation of N-formylkynurenine.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curve for each concentration.

    • Normalize the rates against the vehicle control (100% activity) and the no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based IDO1 Inhibition Assay

This assay measures the inhibitory effect of the compounds on IDO1 activity within a cellular environment, providing data that reflects cell permeability and intracellular target engagement. Human HeLa cells are used as they can be induced to express functional IDO1 upon stimulation with interferon-gamma (IFN-γ).

Pillar of Expertise: The choice of IFN-γ stimulation mimics the pro-inflammatory conditions in the tumor microenvironment that lead to IDO1 upregulation, providing a more physiologically relevant model for assessing inhibitor function.

Step-by-Step Protocol:

  • Cell Seeding: Seed HeLa cells in a 96-well flat-bottom culture plate at a density of 1 x 10⁴ cells per well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Induction and Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Add the diluted compounds to the cells along with human IFN-γ to a final concentration of 100 ng/mL to induce IDO1 expression. Ensure the final vehicle (DMSO) concentration is consistent and non-toxic (e.g., ≤0.5%).

    • Include "stimulated + vehicle" controls (for 0% inhibition) and "unstimulated" controls (for baseline kynurenine). The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • Kynurenine Measurement:

    • After incubation, carefully collect 140 µL of the cell culture supernatant from each well.

    • Add 10 µL of 6.1 N trichloroacetic acid (TCA) to each supernatant sample, mix, and incubate at 50°C for 30 minutes. This step hydrolyzes N-formylkynurenine to kynurenine and precipitates proteins.

    • Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitate.

    • Transfer 100 µL of the clear supernatant to a new 96-well plate.

    • Add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde (DMAB) in acetic acid to each well.

    • A yellow color will develop. Measure the absorbance at 480 nm.

  • Data Analysis:

    • Subtract the absorbance of the unstimulated control from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the "stimulated + vehicle" control.

    • Plot the percentage of inhibition versus the log of the compound concentration and determine the cellular IC₅₀ value using non-linear regression.

Comparative Data Summary

The primary output of these benchmarking experiments is a quantitative comparison of the half-maximal inhibitory concentrations (IC₅₀) for each compound in both the enzymatic and cellular assays. The data should be organized clearly for direct comparison.

CompoundEnzymatic IC₅₀ (nM)Cellular IC₅₀ (nM)
Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate Experimental ValueExperimental Value
Epacadostat (Reference)~10~72[9]
Navoximod (Reference)Ki ~7~75

Note: Literature values for reference compounds are provided as approximate benchmarks. Experimental conditions can cause variations, underscoring the importance of running comparators in parallel with the test compound.

Conclusion and Path Forward

This guide provides a robust, self-validating framework for the preclinical benchmarking of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate against established IDO1 inhibitors. By executing the detailed enzymatic and cell-based protocols, researchers can generate high-quality, comparative data on the compound's potency and cellular activity.

A successful outcome, where Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate demonstrates potent enzymatic and cellular inhibition comparable or superior to the benchmarks, would provide a strong rationale for advancing the compound to further studies. These would include selectivity profiling against related enzymes (e.g., IDO2, TDO), in vivo pharmacokinetic and pharmacodynamic (PK/PD) studies to assess its ability to reduce kynurenine levels in animal models, and ultimately, efficacy studies in syngeneic tumor models, potentially in combination with checkpoint inhibitors.

References

  • Epacadostat - Wikipedia. Wikipedia. [Link]

  • Mechanism Found for IDO1 Inhibitor Evasion. Cancer Discovery - AACR Journals. [Link]

  • Is There a Clinical Future for IDO1 Inhibitors After the Failure of Epacadostat in Melanoma? Annual Review of Cancer Biology. [Link]

  • Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC. NIH National Library of Medicine. [Link]

  • Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology. [Link]

  • Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology. [Link]

  • Discovery of Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) and Histone Deacetylase (HDAC) Dual Inhibitors. NIH National Library of Medicine. [Link]

  • Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC. NIH National Library of Medicine. [Link]

  • BMS-986205, an indoleamine 2, 3-dioxygenase 1 inhibitor (IDO1i), in combination with nivolumab (nivo): Updated safety across all tumor cohorts and efficacy in advanced bladder cancer (advBC). ResearchGate. [Link]

  • Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). ACS Publications. [Link]

  • IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. OncLive. [Link]

  • Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. NIH National Library of Medicine. [Link]

  • Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC. NIH National Library of Medicine. [Link]

  • Abstract CT116: BMS-986205, an optimized indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, is well tolerated with potent pharmacodynamic (PD) activity, alone and in combination with nivolumab (nivo) in advanced cancers in a phase 1/2a trial. ResearchGate. [Link]

  • Assay: Inhibition of intracellular IDO1 activity in human HeLa cells assessed as L-kynurenine production by Ehrlichs test (CHEMBL3371689). ChEMBL - EMBL-EBI. [Link]

  • IDO1 Activity Assay Kit (Cell-Based). Creative Biolabs. [Link]

  • Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Heliyon. [Link]

  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. [Link]

Sources

A Researcher's Guide to the Reproducibility of Experiments with Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific advancement. This guide provides an in-depth technical analysis of the synthesis and potential applications of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate, a compound of interest within the broader class of biologically active benzodioxanes. We will explore the nuances of its synthesis, potential challenges affecting reproducibility, and compare its profile with relevant alternatives, supported by detailed experimental protocols.

Introduction to Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate and its Significance

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroleptic properties. The introduction of a nitro group and a methyl ester to this scaffold, as in Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate, can significantly modulate its electronic properties, reactivity, and biological activity. Understanding the synthesis and reliable experimental handling of this specific derivative is crucial for harnessing its potential in drug discovery and development.

This guide will focus on providing a comprehensive framework for reproducible experimentation with Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate. We will delve into a proposed synthetic pathway, highlighting critical steps and potential pitfalls that can lead to variability in yield and purity. Furthermore, we will compare this compound to its non-nitrated counterpart and a positional isomer to underscore the importance of precise structural characterization and its impact on experimental outcomes.

Synthesis and Reproducibility Challenges

While a direct, detailed synthesis protocol for Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate is not extensively documented in publicly available literature, a plausible and reproducible synthetic route can be designed based on established methodologies for similar 1,4-benzodioxane derivatives.[1][2] The primary challenge in the synthesis of nitro-substituted aromatic compounds lies in controlling the regioselectivity of the nitration step, which can be a significant source of irreproducibility.

Proposed Synthetic Workflow

The synthesis of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate can be envisioned through a multi-step process, starting from commercially available precursors. The following workflow is proposed to ensure the highest possible yield and purity, with key considerations for reproducibility at each stage.

cluster_0 Step 1: Dioxane Ring Formation cluster_1 Step 2: Nitration cluster_2 Step 3: Purification and Characterization A Methyl 3,4-dihydroxybenzoate C Methyl 1,4-benzodioxane-6-carboxylate A->C K2CO3, Acetone, Reflux B 1,2-Dibromoethane B->C D Methyl 1,4-benzodioxane-6-carboxylate F Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate D->F Careful control of temperature and reaction time E Nitrating Agent (e.g., HNO3/H2SO4) E->F G Positional Isomers (e.g., 5-nitro) F->G Potential side product H Crude Product Mixture I Column Chromatography H->I J Pure Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate I->J K Spectroscopic Analysis (NMR, IR, MS) J->K

Sources

A Comparative Guide to the Independent Synthesis and Verification of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of synthetic strategies for Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate (CAS 52791-03-4), a valuable intermediate in medicinal chemistry and drug development. We will explore a preferred, regioselective synthetic route, contrast it with a less efficient alternative, and detail the rigorous analytical methods required for its structural verification and purity assessment. This document is intended for researchers, scientists, and drug development professionals who require a practical, field-proven understanding of this compound's chemistry.

Introduction: The Significance of the 1,4-Benzodioxane Scaffold

The 1,4-benzodioxane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide range of pharmacological activities, including hepatoprotective, antioxidant, and cytotoxic properties.[2][3] Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate, in particular, serves as a versatile building block. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the ester can be hydrolyzed or converted to an amide, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[4][5]

Given its utility, a reliable and efficient synthesis is paramount. The primary challenge lies in achieving correct regiochemistry, specifically the placement of the nitro group at the C7 position. This guide details a robust synthetic approach and the necessary analytical controls to ensure the unambiguous production of the desired isomer.

Comparative Synthesis Strategies

The formation of the 1,4-benzodioxane ring is typically achieved via a Williamson ether synthesis, reacting a catechol derivative with a 1,2-dihaloethane.[6][7] The key strategic decision is when to introduce the nitro group: before or after the cyclization reaction.

Method A: A Regioselective Nitration-Cyclization Approach (Recommended)

This strategy involves nitrating a commercially available catechol precursor followed by the formation of the dioxane ring. This sequence is superior because the directing effects of the two hydroxyl groups on the catechol ring ensure a highly selective nitration, preventing the formation of unwanted isomers.

Causality of Experimental Choices:

  • Nitration First: By starting with Methyl 3,4-dihydroxybenzoate, the two powerful ortho, para-directing hydroxyl groups and the meta-directing methyl ester group work in concert. The position ortho to one hydroxyl group and meta to the ester (C5) is strongly activated, leading to the clean formation of Methyl 3,4-dihydroxy-5-nitrobenzoate.

  • Williamson Ether Synthesis: The subsequent reaction with 1,2-dibromoethane in the presence of a weak base like potassium carbonate (K₂CO₃) is a classic SN2 cyclization.[8][9] K₂CO₃ is sufficient to deprotonate the acidic phenolic hydroxyl groups to form the nucleophilic phenoxides, which then displace the bromide ions in a concerted intramolecular reaction to form the stable six-membered dioxane ring. Acetone is a suitable polar aprotic solvent that facilitates this type of reaction.[2][4]

G cluster_0 Step 1: Regioselective Nitration cluster_1 Step 2: Dioxane Ring Formation A Methyl 3,4-dihydroxybenzoate R1 HNO₃, H₂SO₄ (0-15 °C) A->R1 B Methyl 3,4-dihydroxy-5-nitrobenzoate R2 1,2-Dibromoethane, K₂CO₃ (Acetone, Reflux) B->R2 R1->B C Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate R2->C

Diagram 1: The recommended regioselective synthesis workflow.

Experimental Protocol (Method A):

Step 1: Synthesis of Methyl 3,4-dihydroxy-5-nitrobenzoate

  • To a stirred solution of Methyl 3,4-dihydroxybenzoate (1.0 eq) in concentrated sulfuric acid at 0 °C, add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise.

  • Maintain the reaction temperature between 5-15 °C during the addition.[3]

  • After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The product, Methyl 3,4-dihydroxy-5-nitrobenzoate, can be used in the next step, often without further purification.[10]

Step 2: Synthesis of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate

  • Combine Methyl 3,4-dihydroxy-5-nitrobenzoate (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and acetone in a round-bottom flask.

  • Add 1,2-dibromoethane (1.2 eq) to the stirred suspension.

  • Heat the mixture to reflux and maintain for 18-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[2][4]

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography on silica gel or recrystallization to yield pure Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate.[11]

Method B: Post-Cyclization Nitration (Alternative, Not Recommended)

An alternative approach is to first synthesize Methyl 1,4-benzodioxane-6-carboxylate and then perform the nitration.

Drawbacks:

  • Poor Regioselectivity: Nitrating the pre-formed Methyl 1,4-benzodioxane-6-carboxylate leads to a significant challenge. The dioxane ring is an activating, ortho, para-director, while the methyl ester is a deactivating, meta-director. This competition results in a mixture of the desired 7-nitro isomer and the undesired 5-nitro isomer.

  • Purification Difficulty: Separating these regioisomers is often challenging, requiring extensive chromatography and resulting in a lower overall yield of the desired product.[12]

FeatureMethod A: Nitration-CyclizationMethod B: Cyclization-NitrationRationale
Regioselectivity HighLowMethod A utilizes the strong directing effects of the catechol hydroxyl groups for clean nitration.[3]
Yield of Target Good to ExcellentPoor to ModerateMethod B produces a mixture of isomers, reducing the yield of the desired product after separation.[12]
Purification StraightforwardDifficultSeparation of regioisomers in Method B requires extensive chromatography.
Overall Efficiency HighLowMethod A is a more direct and less wasteful route to the pure target compound.

Independent Verification and Structural Characterization

Confirming the identity and purity of the synthesized product is a critical, self-validating step. A combination of spectroscopic techniques is required.

G A Synthesized Product (Crude or Purified) B ¹H & ¹³C NMR Spectroscopy (Structural Elucidation) A->B C FT-IR Spectroscopy (Functional Group ID) A->C D Mass Spectrometry (Molecular Weight Confirmation) A->D E Structure & Purity Confirmed Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate B->E C->E D->E

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and compliant management of all chemical byproducts. Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate is a compound that, due to its nitroaromatic and ester functional groups, requires a disposal protocol grounded in a thorough understanding of its chemical reactivity and potential hazards. This guide provides a detailed operational and disposal plan, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.

Hazard Profile and Immediate Safety Precautions

Before any handling or disposal, a complete understanding of the compound's hazard profile is essential. Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate (CAS 52791-03-4) is an aromatic nitro compound. This class of chemicals requires careful handling due to potential reactivity and physiological effects.[1]

Table 1: Chemical and Hazard Summary

PropertyValueSource
CAS Number 52791-03-4[2][3][4]
Molecular Formula C₁₀H₉NO₆[2][3]
Molecular Weight 239.18 g/mol [3]
Hazard Statements H302, H315, H319, H335[3]
Hazard Class (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)[3]
Structural Hazards Aromatic Nitro Compound, Methyl Ester[1][5]

Immediate Safety Protocols:

  • Personal Protective Equipment (PPE): Always handle this compound within a certified chemical fume hood.[6] Standard PPE includes a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (nitrile gloves are generally suitable, but always check the manufacturer's glove compatibility chart).[7][8]

  • Spill Management: In case of a spill, cordon off the area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite or sand). Do not use combustible materials like paper towels as the primary absorbent for nitro compounds.[1] Collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[9]

  • Incompatibilities: Aromatic nitro compounds can react vigorously with reducing agents and may form explosive mixtures with strong bases.[1] Therefore, segregate this waste stream from incompatible chemicals.

Disposal Decision Framework

The primary decision for disposal is whether to proceed with direct disposal via your institution's Environmental Health & Safety (EHS) office or to perform an in-laboratory deactivation procedure. This decision depends on the quantity of waste, laboratory capabilities, and institutional policies. For the vast majority of cases, direct disposal is the recommended and safest pathway.

Disposal_Decision_Flow start Waste Generated: Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate decision_ehs Is direct disposal via EHS the standard lab protocol? start->decision_ehs direct_disposal Pathway A: Direct Disposal Protocol decision_ehs->direct_disposal Yes (Recommended) decision_pretreat Does the lab have capability & approval for in-lab chemical treatment? decision_ehs->decision_pretreat No / Optional end_direct Waste collected by EHS direct_disposal->end_direct decision_pretreat->direct_disposal No pretreat Pathway B: In-Lab Deactivation Protocol decision_pretreat->pretreat Yes (Advanced Users) end_pretreat Dispose of neutralized aqueous waste per institutional guidelines pretreat->end_pretreat

Caption: Disposal decision workflow for Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate.

Pathway A: Standard Operating Procedure for Direct Disposal

This is the most common and highly recommended procedure for ensuring safety and regulatory compliance.

  • Waste Collection:

    • Solid Waste: Collect pure or residual solid Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate in a dedicated, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) jar).

    • Contaminated Labware: Dispose of items with gross contamination (e.g., weigh boats, gloves, TLC plates) in the same solid waste container.

    • Liquid Waste: For solutions containing the compound, use a dedicated, sealable, and compatible liquid waste container. Do not mix with other waste streams, especially those containing strong reducing agents or bases.[1]

  • Labeling: Label the waste container clearly and accurately. The label must include:

    • The full chemical name: "Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate"

    • The words "Hazardous Waste"

    • An accurate description of the contents (e.g., "Solid," or list of all solvent components and their approximate percentages).

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. Ensure it is stored away from heat, ignition sources, and incompatible materials.

  • Pickup Request: Arrange for pickup through your institution's EHS department by following their specific procedures, which may involve an online request form.[5]

Pathway B: Advanced Protocol for In-Lab Chemical Deactivation

CAUTION: This procedure should only be performed by experienced researchers with a thorough understanding of the chemical reactions involved and under strict safety controls within a chemical fume hood.

The deactivation strategy involves two key chemical transformations: (1) Alkaline hydrolysis of the methyl ester to a more water-soluble carboxylate salt, and (2) Reduction of the energetic nitro group to a less hazardous amine.

Part 1: Alkaline Hydrolysis (Saponification)

This step converts the volatile and less soluble methyl ester into the sodium salt of the corresponding carboxylic acid, which is highly water-soluble.[10]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add the waste containing Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate.

  • Reagent Addition: For each gram of the nitro compound, slowly add approximately 20-30 mL of a 2 M sodium hydroxide (NaOH) solution. The use of an alkali like NaOH drives the reaction to completion, unlike acid-catalyzed hydrolysis which is reversible.[10]

  • Reaction: Gently heat the mixture to reflux using a heating mantle. Allow the reaction to proceed for 2-4 hours. The reaction is complete when the starting ester is no longer visible (e.g., by Thin Layer Chromatography analysis).

  • Cooling: Turn off the heat and allow the solution to cool to room temperature. The resulting solution now contains sodium 7-nitro-1,4-benzodioxane-6-carboxylate and methanol.

Part 2: Reduction of the Nitro Group

The nitro group is the primary source of the compound's energetic and potential toxic properties. Reducing it to the corresponding amine significantly mitigates these hazards.[11][12] Reduction using zero-valent iron in an acidic medium is a well-established and cost-effective method.[13]

  • Neutralization and Acidification: Slowly and carefully neutralize the basic solution from Part 1 by adding hydrochloric acid (HCl) until the pH is approximately 7. Continue adding HCl until the pH is between 2 and 3. This protonates the carboxylate, which may precipitate the carboxylic acid.

  • Addition of Reducing Agent: To the stirred acidic solution, add iron powder (Fe) in a gradual manner. A typical ratio is 3-5 moles of iron for every mole of the nitro compound. The reaction is exothermic; add the iron slowly to control the temperature.

  • Reaction: Continue stirring the mixture at room temperature for several hours or until the characteristic yellow color of the nitro compound disappears, indicating its conversion to the colorless amine.

  • Final Neutralization: Once the reduction is complete, carefully neutralize the solution to a pH between 6 and 8 by adding a base such as sodium bicarbonate. This will precipitate iron hydroxides.

  • Final Disposal: Allow the iron solids to settle. The resulting aqueous layer now contains the significantly less hazardous amino compound (Methyl 7-amino-1,4-benzodioxane-6-carboxylic acid) and salts. This solution can typically be disposed of down the sanitary sewer, but you must first confirm this is compliant with your local and institutional regulations. [14] Filter the iron sludge, and dispose of it as solid hazardous waste through your EHS office.

Regulatory Compliance

All chemical waste disposal is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[15][16] RCRA provides a "cradle-to-grave" framework for hazardous waste management.[15] It is the generator's legal responsibility to correctly identify, manage, and dispose of hazardous waste.[16] Always adhere to the specific guidelines set forth by your institution's EHS department, as they are designed to keep you in compliance with all federal, state, and local laws.[17]

References

  • BenchChem. (2025, November).
  • Sigma-Aldrich.
  • Environmental Safety, Sustainability and Risk (ESSR), University of Maryland. (2018, November).
  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide 2022.
  • MDPI. (2023).
  • Google Patents. US4185027A - Hydrolysis of methyl esters.
  • Lunn, G., & Sansone, E. B. (1994).
  • Google Patents.
  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555.
  • CookeChem.
  • Wikipedia. Reduction of nitro compounds.
  • Agrawal, A., & Tratnyek, P. G. (1996). Reduction of nitro aromatic compounds by zero-valent iron metal. Environmental Science & Technology, 30(1), 153-160.
  • PubMed. Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters.
  • Fisher Scientific. Safety Data Sheet - 1,4-Benzodioxan-2-carboxylic acid.
  • TCI Chemicals. Safety Data Sheet - 1,4-Benzodioxane-6-carboxylic Acid.
  • Fisher Scientific.
  • Thorn-Seshold Group, LMU. Safety in the Lab.
  • Harvard University Environmental Health and Safety. Lab Safety Guideline: Nitric Acid.
  • Science.gov. methyl ester hydrolysis: Topics.
  • University of British Columbia.
  • California State University, Bakersfield (CSUB).
  • U.S. Department of Health and Human Services.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Clark, J. (2013). Hydrolysing Esters. Chemguide.
  • Molbank. (2023).
  • Alfa Chemistry.
  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA)
  • U.S. Environmental Protection Agency.
  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) and Federal Facilities.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an essential framework for the safe handling of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate (CAS No. 52791-03-4). As a nitroaromatic compound, this substance requires a diligent and informed approach to safety. The following protocols are designed to establish a self-validating system of safety, ensuring that every operational step is underpinned by a clear understanding of the potential hazards and the rationale for each protective measure.

Hazard Identification and Risk Assessment: The "Why" Behind the "How"

Understanding the specific risks associated with Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate is the cornerstone of safe laboratory practice. The primary hazards are identified through the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

According to supplier safety information, this compound is classified with the GHS07 pictogram, indicating that it can cause less severe hazards.[1] However, related nitro-benzodioxane structures show a range of warnings, including acute toxicity.[2] Therefore, a cautious and comprehensive approach is warranted.

Table 1: GHS Hazard Profile

Hazard Class Pictogram Signal Word Hazard Statement Implication for Handling
Acute Toxicity (Oral)GHS07WarningH302: Harmful if swallowedAvoid ingestion. Do not eat, drink, or smoke in the lab.
Skin IrritationGHS07WarningH315: Causes skin irritationDirect skin contact must be prevented through proper gloves and lab attire.
Eye IrritationGHS07WarningH319: Causes serious eye irritationMandatory eye protection is required at all times.
Respiratory IrritationGHS07WarningH335: May cause respiratory irritationHandling must occur in a well-ventilated area, preferably a fume hood, to prevent inhalation of dust or powder.
Aquatic HazardNone specified, but common for similar compoundsN/AH412: Harmful to aquatic life with long lasting effectsDisposal must be handled as hazardous waste to prevent environmental release.

The nitro group (-NO₂) on the aromatic ring is an electron-withdrawing group that can increase the chemical's reactivity and potential for biological interaction, often leading to skin and eye irritation. This chemical structure necessitates a multi-layered safety approach that prioritizes engineering controls and mandates the use of appropriate Personal Protective Equipment (PPE).

The Core of Protection: A Multi-Layered PPE Protocol

While engineering controls like chemical fume hoods are the first and most critical line of defense, PPE provides the essential barrier between the researcher and the chemical. The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk-based decision process.

PPE_Selection_Workflow Diagram 1: PPE Selection Workflow cluster_assessment Risk Assessment cluster_ppe Required PPE Start Task: Handling Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate CheckSplash Risk of Splash or Dust Generation? Start->CheckSplash BasePPE Baseline PPE: - Nitrile Gloves - Safety Goggles (EN166/OSHA) - Lab Coat Start->BasePPE Always Required CheckVentilation Working Outside a Fume Hood? CheckSplash->CheckVentilation No FaceShield Add Face Shield CheckSplash->FaceShield Yes Respirator Add NIOSH-Approved Respirator (N95 or with organic vapor cartridges) CheckVentilation->Respirator Yes FaceShield->CheckVentilation

Caption: PPE selection is a risk-based process.

Table 2: Mandatory PPE Specifications

PPE Category Item Specifications & Rationale
Eye Protection Safety GogglesMust conform to EN 166 or OSHA 29 CFR 1910.133 standards. Required at all times to protect against the "serious eye irritation" hazard (H319).[3]
Face Protection Face ShieldRecommended in addition to goggles when there is a significant risk of splashing or dust generation during transfer or reaction quenching.[3]
Hand Protection Chemical-Resistant GlovesNitrile gloves provide suitable protection for incidental contact.[3] Always inspect gloves for tears or holes before use. Change gloves immediately upon contamination. For prolonged handling, consult a glove compatibility chart.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect skin from potential contact.[3]
Respiratory Protection Dust Mask or RespiratorAll handling of the solid compound should occur in a certified chemical fume hood. If dust formation is unavoidable or if working outside a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator is mandatory to mitigate the risk of respiratory irritation (H335).[3]

Operational Plan: Integrating Safety into Your Workflow

Safe handling is a systematic process. The following workflow integrates safety checks at every critical stage of the experimental process.

Handling_Workflow Diagram 2: Safe Handling Workflow Prep 1. Preparation - Verify fume hood certification. - Locate safety shower & eyewash. - Don all required PPE. Weigh 2. Weighing & Transfer - Perform all transfers within the fume hood. - Use a spatula and weigh paper to minimize dust. - Close container immediately after use. Prep->Weigh Experiment 3. During Experiment - Keep all containers clearly labeled. - Maintain situational awareness to avoid skin/eye contact. - No eating, drinking, or smoking. Weigh->Experiment Cleanup 4. Post-Experiment - Decontaminate work surfaces. - Dispose of waste in labeled hazardous waste containers. - Remove PPE correctly. Experiment->Cleanup Wash 5. Final Step - Wash hands thoroughly with soap and water. Cleanup->Wash

Caption: A systematic workflow minimizes exposure risk.

Procedural Steps:

  • Preparation and Engineering Controls: Before handling, ensure a certified chemical fume hood is operational.[3] Confirm that a safety shower and eyewash station are accessible and unobstructed. Don all PPE as specified in Table 2.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust.[3] Use smooth, controlled motions to prevent aerosolizing the powder.

  • During the Experiment: Keep all containers with the chemical clearly labeled. Avoid all contact with skin and eyes.

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3] Ensure it is stored away from incompatible materials such as strong oxidizing agents.[4]

  • Post-Handling: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[3]

Emergency Response and Disposal Plan

Preparedness is key to mitigating the impact of an accidental exposure or spill.

Spill Management Protocol:

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated; if the spill is in a fume hood, keep it running.[3]

  • Don PPE: Before cleanup, don the appropriate PPE, including respiratory protection.

  • Contain: For a solid spill, carefully sweep up the material, avoiding dust creation. Place it into a labeled, sealed container for hazardous waste.[3] Do not use water for cleanup unless specified, as it may spread contamination.

First Aid Measures:

  • In case of skin contact: Wash off immediately with soap and plenty of water. If skin irritation occurs, seek medical advice.[5]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical attention.[5]

  • If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5]

Waste Disposal Plan:

This chemical is considered potentially harmful to aquatic life and should not be allowed to enter drains or waterways.

  • Chemical Waste: All surplus chemical and contaminated materials (e.g., weigh paper, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated PPE: Used gloves and other disposable PPE should be disposed of in accordance with applicable laws and good laboratory practices.[6]

  • Disposal Vendor: All waste must be disposed of through a licensed and approved hazardous waste disposal company.

By adhering to this comprehensive guide, researchers can confidently handle Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate, ensuring both personal safety and environmental responsibility.

References

  • BenchChem Technical Support Team. (2025). Personal protective equipment for handling 3-Nitrobenzaldoxime. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHm2pwf138cJRakxmpe1Eq_FIqIHqa0Nk0pQoWqWh4vUh8Av_7PkNlGeHsfllwXiH4sO8vbkmRZNDh_D6OH-OsS-6LxslhFY8JsG5EgHQqxSXSTSZn8W8HGOI7t_GVt5E2Fd9MzapyC4w7-AibkJXGmgrsgi6fsoFvTZ04vhwVtR0WTALyuRVZS_V5EKMyD5tRVvjrbBhxJLsgy]
  • Sigma-Aldrich. (n.d.). Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGciZqzqi3TeEBrzoKcOJp45LfKjCRMo-NL_Hszt64QuqClCK-bG0vv8ufrhapgn1IwbW8uQ82WKOJ--mGAEx6N4LYfL6b37Q1lja8TaYrVvm9ujO2nUxf4B6Rxky7HLdRLpwmMnhvxMzRlGoe6hdXBTXL4wXGiDr4KwJyf-wp_gTOJQKNdMAi8]
  • Sigma-Aldrich. (2025). Safety Data Sheet for Methyl 4-nitrobenzoate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxyOt2uqUQDtJ4rs8bFzwzPpK1McpJTVYHjYTlhz45_tUZR_TnvROOYkZpyn0YSVB-dmJiftKcyqxmQVPvP-1GOhAbUuhbz6nK_Cxb803vJthzyARktVQnq89pV7du2xRKI0ZhyhNI1FrUbBEXCayHSzXJYaEbCEljbBy_LAvLD8-O]
  • Fisher Scientific. (2024). Safety Data Sheet for 1,4-Benzodioxan-6-ylamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhP1aN6EsZj95Ne0OJvTI8aox6lH2fXvZFObT9nFIChyJiYJm7uevmBVI2iWGXVbICAS_sZsLo2rKn1IsuhOtM_WkHvGKLGd8-ujwgEqTHrLumBcEf7AjDdAxRgbkmWFZ3VdcgoMtVy8Z78TaUtEw8MeK2C65mIv4D5Em7tFcDkqT4_x3FF1Ep1mEcB0D8EWvoqVUhXp9eUoEtWOiWy6nz2yOCao6X5mRQ2Hn3ba3klTC6AGGt37iAK6ohJdnmktpdPP0dY3wJCU6gH5iwDmjEznFVxj8Y]
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0mcAq27orcGWIqKBi-LY2Ax_j42jv1z56BY7-mWS2AN2kUzOtvAgxtg1RyJ_pVt7m0ouuTaQEowk3COwrCfJkzUn6iBnNCqglwGtFdJJrq7ijCAvX_M5kYXA5kGlOPHcbBwPIRfUzOrjsf9sP-b1HRCOQRIs3-megWQX3kRM=]
  • Alfa Aesar. (2025). Safety Data Sheet for Methyl 2-nitrobenzoate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9v0yiB5CCEfx80zlCzoDxVw7U0wRBKL2GXC4C1mI_CXyFnxffa9JhGf_MZqFi6JlbSpWo83LuGWTYQAOEBVjE4mCTGQpSTxBsSKvhj-DtwCmBJaxa9n2LXQeZCbp11IIWLGNSzfG_YODIZTJx8cqDCDwZdJaX_53tC-liG2uvDruEdS5gYD_r_3SmFittSbP4LKZK8tNMNI4SrLeEXAzlc6alio1jz3SHOWKI54SanYh0Mj3_bkud102aLtBCMyDw8mvNxlmrXh7Ym04=]
  • TCI Chemicals. (2025). Safety Data Sheet for 1,4-Benzodioxane-6-carboxylic Acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxbdzmVkN5qjpq0r01JfFyywG5upzfp-tJm9NS-NaoDb4qFYjTM45Y-M8CipPlzmxQbiY3rSj1KYx0V4DUPfDVqAmfXxQvFeuhdvzUVYvcDJXl2jCiPKeKY7_41LS_oSln9L_6O4RPyjNyY-iiFGzM]
  • CookeChem. (n.d.). Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHX_mBdH_8Eoh8PeAj73PD5QkXo2k_FjDw4oMFlZEnUzSOXOutsvglkeIsgL8jqR8ue_8NbGxyCyUyM8ra9fdcyu9I_Dm9Z-0-LHTiqIcDbkQxy9I7w1JUPmCwsQmWV5ORDB0-hzm8S]
  • Fisher Scientific. (2024). Safety Data Sheet for 1,2-Methylenedioxy-4-nitrobenzene. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEy8LItupB1T8ooYYHmxKmw-vVaTggQS-xYO_VYBIF3AxxlrI0FsN9pqVtFXJZYnSRLZHg43xqh3HKVS_DaSAbeP3U02dWBEg2P_UA1AGY9D9T2GKZJRr82laausHUJcTJmLlilTsg9KC-G-TJsTjTpQ3G1A8n4IHSEBHzOvfWtfxk-QjRmZczO_rS4l7KEvBqGSfMcGbfkd6Ar9xr4nSC_tLsD5poMLdHE68-GzOtDHgwuM1BKbEDXCK0G9y_b-QlS2weqbALsqfDBrRtJ6VkdmOKYS7Ek]
  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwG1TurRd-vmCw41EGz6yQHIjb5qosGhrP5gxjrUHvhDceM771AeEG9BXjMwBpvRI0JOwLqVDTlB50_clEa-5TeggZxiI4TWei09ahJLDcdcJWiBvJoa8UBMXIsIHK_cBfMhPJpaQy1Ag=]
  • Aldrich. (2024). Safety Data Sheet for 2-Methyl-4-nitroaniline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQi5EP1ERzFX0jJZyVE4HEDOYjE_QMCHiWL1wIhMErZUABhPNZqGpqanmi0_wv668nAx64-C4SB4Ns10uH7_F3y1DFRri2JLiLjbPCqa3VV-e_0BLz5HlC1oXu-DpKegLc-89_yNhTtRfh-1c3ctI=]
  • Apollo Scientific. (2023). Safety Data Sheet for Methyl quinoxaline-6-carboxylate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvLh7dP8K-y3DSiHbodicQZMbKyTMzTxHcwp52LVjNorljtkKlMnM6WH0z8aOMyzrHwfid5LNeFBJcJZtbYoWbDrhQuvjOnq8GpTWdQK8B7yUsoETcPUOWoc3SwT9R8BTVpcRLxzFI1P8QIEvHgMdRI15ZKOsHMoMYerpw]
  • PubChem. (n.d.). 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine. National Center for Biotechnology Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1Ru0h3BLR4BFpFlFtH1yLd10gangW7et7fotdUdiw-ijx9dO4K3Cd3VS6kME1XpBnlburGykjw0esfe4os7u0cLMjab-7W28MdX6C97YD1IXjU9G2K-rPcqEWCtH7BH-jfhfMd2GjZuhB]
  • Capot Chemical. (n.d.). MSDS of methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGh1pi7-QlKlkb4eXBPjwFtzx-SaRyn2yHK-a-UgLPZqLDyMDuVGhUi68kNZGtazyJGBZeIvMv3qq_tWMT33m4SNWdyoEeuVm-jpewfFnO-4KnG-8e_BWm5zGx7h-r_oWnBjjDe9ggYrk8ixKiqZD6OiQ==]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate
Reactant of Route 2
Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.